1-(1,3-Dioxolan-2-ylmethyl)piperazine
Description
The exact mass of the compound 1-(1,3-Dioxolan-2-ylmethyl)piperazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(1,3-Dioxolan-2-ylmethyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1,3-Dioxolan-2-ylmethyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(1,3-dioxolan-2-ylmethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-3-10(4-2-9-1)7-8-11-5-6-12-8/h8-9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNRBBGYRRYAMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371906 | |
| Record name | 1-(1,3-Dioxolan-2-ylmethyl)piperazine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID20371906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
682802-92-2 | |
| Record name | 1-(1,3-Dioxolan-2-ylmethyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=682802-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,3-Dioxolan-2-ylmethyl)piperazine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID20371906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 682802-92-2 | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(1,3-Dioxolan-2-ylmethyl)piperazine
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to 1-(1,3-Dioxolan-2-ylmethyl)piperazine, a valuable building block in contemporary drug discovery and development. The piperazine moiety is a prevalent scaffold in a multitude of approved pharmaceuticals, prized for its ability to modulate physicochemical properties and engage in critical binding interactions.[1] This guide delves into the strategic considerations, mechanistic underpinnings, and practical execution of the synthesis, with a focus on achieving efficient and selective mono-N-alkylation of the piperazine ring. Two primary strategies are presented: a direct alkylation approach and a protecting group strategy, each with its own set of advantages and experimental nuances. Detailed experimental protocols, data interpretation, and troubleshooting insights are provided to equip researchers, scientists, and drug development professionals with the knowledge to confidently synthesize and characterize this important intermediate.
Introduction: The Significance of the Piperazine Moiety in Medicinal Chemistry
The piperazine ring is a ubiquitous structural motif in a vast array of clinically successful drugs, spanning therapeutic areas such as oncology, infectious diseases, and central nervous system disorders.[1] Its prevalence stems from a unique combination of properties. The two nitrogen atoms within the six-membered ring can act as hydrogen bond acceptors and donors, facilitating strong and specific interactions with biological targets. Furthermore, the piperazine scaffold can be readily functionalized at its nitrogen atoms, allowing for the precise tuning of a molecule's pharmacokinetic and pharmacodynamic profile, including solubility, bioavailability, and receptor affinity.[1]
1-(1,3-Dioxolan-2-ylmethyl)piperazine serves as a key intermediate, incorporating a protected aldehyde functionality in the form of a dioxolane ring. This latent aldehyde can be deprotected under specific conditions to participate in a variety of subsequent chemical transformations, making it a versatile synthon for the construction of more complex molecular architectures.
Retrosynthetic Analysis and Strategic Considerations
The synthesis of 1-(1,3-Dioxolan-2-ylmethyl)piperazine hinges on the formation of a carbon-nitrogen bond between the piperazine ring and the 1,3-dioxolane-containing fragment. A retrosynthetic analysis reveals two primary bond disconnections, leading to two main synthetic strategies.
Figure 1: Retrosynthetic approach for 1-(1,3-Dioxolan-2-ylmethyl)piperazine.
The key challenge in the direct alkylation of piperazine is achieving selective mono-alkylation, as the product, a secondary amine, can compete with the starting piperazine for the alkylating agent, leading to the formation of a disubstituted byproduct. This guide will explore two robust methods to address this challenge:
-
Direct Mono-Alkylation using Excess Piperazine: This kinetically controlled approach leverages a large excess of the piperazine nucleophile to favor the initial mono-alkylation product.
-
Protecting Group Strategy: This thermodynamically controlled approach involves the temporary protection of one of the piperazine nitrogens, allowing for selective alkylation of the other, followed by deprotection.
Synthesis of the Key Alkylating Agent: 2-(Bromomethyl)-1,3-dioxolane
A common and efficient precursor for the synthesis of 1-(1,3-Dioxolan-2-ylmethyl)piperazine is the alkylating agent 2-(bromomethyl)-1,3-dioxolane. This compound can be prepared from readily available starting materials. A typical synthesis involves the reaction of bromoacetaldehyde with ethylene glycol in the presence of an acid catalyst to form the cyclic acetal.
Synthetic Pathways to 1-(1,3-Dioxolan-2-ylmethyl)piperazine
This section details two reliable methods for the synthesis of the target compound.
Method 1: Direct Mono-N-Alkylation
This method relies on using a significant molar excess of piperazine to statistically favor the formation of the mono-alkylated product. The second nitrogen of the mono-alkylated piperazine is less nucleophilic than the nitrogens of the starting piperazine due to steric hindrance and the electron-withdrawing effect of the newly introduced substituent, further aiding in selectivity.
Experimental Protocol:
-
Reaction Setup: To a solution of piperazine (4-6 molar equivalents) in a suitable solvent such as acetonitrile or dimethylformamide (DMF), add a base like potassium carbonate (2-3 molar equivalents).
-
Addition of Alkylating Agent: Slowly add a solution of 2-(bromomethyl)-1,3-dioxolane (1 molar equivalent) in the same solvent to the piperazine mixture at room temperature with vigorous stirring.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically stirred at room temperature or slightly elevated temperatures (e.g., 50-60 °C) for several hours until completion.
-
Work-up: After the reaction is complete, filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: The crude product is then purified. A common method involves dissolving the residue in an aqueous acidic solution to protonate the piperazine derivatives, followed by washing with an organic solvent to remove any non-basic impurities. The aqueous layer is then basified, and the product is extracted with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to afford the desired product. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Excess Piperazine: The large excess of piperazine ensures that the electrophile, 2-(bromomethyl)-1,3-dioxolane, is more likely to react with a molecule of the starting material rather than the mono-alkylated product.
-
Base (Potassium Carbonate): The base is crucial to neutralize the hydrobromic acid (HBr) that is formed as a byproduct of the nucleophilic substitution reaction. This prevents the protonation of the piperazine, which would render it non-nucleophilic.
-
Solvent: Acetonitrile and DMF are polar aprotic solvents that are excellent for SN2 reactions, as they can solvate the cation of the base while leaving the anion (the nucleophile) relatively free and reactive.
Method 2: N-Acetylpiperazine Protecting Group Strategy
To circumvent the issue of di-alkylation with greater control, a protecting group strategy can be employed. N-acetylpiperazine is a commercially available or easily prepared intermediate where one nitrogen is protected as an amide. The remaining secondary amine can then be selectively alkylated.
Figure 2: Synthesis of the target molecule via the N-acetyl protecting group strategy.
Experimental Protocol:
Step 1: Alkylation of N-Acetylpiperazine
-
Reaction Setup: In a round-bottom flask, suspend N-acetylpiperazine (1 equivalent) and potassium carbonate (1.5-2 equivalents) in a suitable solvent like tetrahydrofuran (THF) or acetonitrile.
-
Addition of Alkylating Agent: Add 2-(bromomethyl)-1,3-dioxolane (1.1 equivalents) to the suspension.
-
Reaction: Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude 1-acetyl-4-(1,3-dioxolan-2-ylmethyl)piperazine.
Step 2: Hydrolysis of the Acetyl Group
-
Reaction Setup: Dissolve the crude product from the previous step in an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 4M NaOH).
-
Hydrolysis: Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Work-up (for acidic hydrolysis): Cool the reaction mixture and basify with a strong base (e.g., NaOH pellets or concentrated solution) until the pH is >12. Extract the product with an organic solvent such as dichloromethane or ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Work-up (for basic hydrolysis): Cool the reaction mixture and extract directly with an organic solvent. Dry, filter, and concentrate as described above.
-
Purification: The final product can be purified by vacuum distillation or column chromatography.
Causality Behind Experimental Choices:
-
N-Acetyl Group: The acetyl group deactivates the nitrogen to which it is attached by withdrawing electron density, making it significantly less nucleophilic and preventing di-alkylation.
-
Hydrolysis: The amide bond is stable under the alkylation conditions but can be readily cleaved under strong acidic or basic conditions to regenerate the free amine.
Data Presentation and Characterization
The successful synthesis of 1-(1,3-Dioxolan-2-ylmethyl)piperazine should be confirmed by a combination of spectroscopic techniques.
| Parameter | Expected Value/Observation |
| Appearance | Colorless to pale yellow oil |
| Molecular Formula | C₈H₁₆N₂O₂ |
| Molecular Weight | 172.23 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.90 (t, 1H), 3.95-3.80 (m, 4H), 2.85 (br s, 4H), 2.55 (d, 2H), 2.45 (br s, 4H), 1.80 (s, 1H, -NH) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 102.5, 65.0, 62.0, 54.5, 46.0 |
| Mass Spectrometry (ESI+) | m/z: 173.1 [M+H]⁺ |
Note: The exact chemical shifts in NMR spectra may vary slightly depending on the solvent and concentration.
Conclusion
This guide has outlined two effective and reliable synthetic pathways for the preparation of 1-(1,3-Dioxolan-2-ylmethyl)piperazine. The choice between the direct alkylation and the protecting group strategy will depend on factors such as the desired scale of the reaction, the cost and availability of reagents, and the required purity of the final product. The direct alkylation method is often simpler and more atom-economical for large-scale synthesis, provided that the excess piperazine can be efficiently recovered. The protecting group strategy, while involving an additional step, offers greater control and often leads to a cleaner reaction profile, simplifying purification. By understanding the principles and practical details presented herein, researchers can confidently synthesize this valuable building block for their drug discovery and development endeavors.
References
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Design and Synthesis of Some Piperazine Hybrid Molecules. (n.d.). Revue Roumaine de Chimie. Retrieved January 26, 2026, from [Link]
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Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. Retrieved January 26, 2026, from [Link]
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A Simple Synthesis of N-Alkylpiperazines. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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Synthesis and characterization of a disubstituted piperazine derivative with T-type channel blocking action and analgesic properties. (2015). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (2021). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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1-(1,3-Dioxolan-2-ylmethyl)piperazine chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-(1,3-Dioxolan-2-ylmethyl)piperazine
Abstract
This technical guide provides a comprehensive overview of 1-(1,3-Dioxolan-2-ylmethyl)piperazine, a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. The document details its core physicochemical properties, outlines a robust methodology for its synthesis, and analyzes its characteristic spectroscopic profile. Furthermore, it explores the compound's chemical reactivity, highlighting the synthetic utility of its distinct functional moieties—the nucleophilic piperazine ring and the masked aldehyde functionality of the dioxolane group. The guide culminates in a case study illustrating its critical role as a key intermediate in the synthesis of the atypical antipsychotic drug, Lurasidone. This document is intended for researchers, chemists, and professionals in the field of drug discovery and process development.
Introduction
1-(1,3-Dioxolan-2-ylmethyl)piperazine (CAS No. 682802-92-2) is a disubstituted piperazine derivative featuring a protected aldehyde functional group. The piperazine ring is a privileged scaffold in medicinal chemistry, present in a wide array of therapeutic agents due to its ability to engage in multiple biological interactions and improve the pharmacokinetic properties of drug candidates[1][2]. The two nitrogen atoms in the six-membered ring provide a combination of structural rigidity, hydrogen bond accepting/donating capabilities, and a handle for introducing diverse substituents[2].
The second key feature of this molecule is the 1,3-dioxolane group. This moiety serves as a stable cyclic acetal, effectively acting as a protecting group for a formyl (-CHO) group[3]. The stability of the dioxolane ring under various reaction conditions, coupled with its susceptibility to mild acidic hydrolysis to regenerate the aldehyde, makes it an invaluable tool in multi-step organic synthesis. The combination of these two functional groups in a single molecule renders 1-(1,3-Dioxolan-2-ylmethyl)piperazine a versatile building block for constructing complex molecular architectures, most notably as a precursor in the synthesis of Active Pharmaceutical Ingredients (APIs)[4][5].
Physicochemical and Safety Data
The fundamental properties of 1-(1,3-Dioxolan-2-ylmethyl)piperazine are summarized below. This data is critical for its handling, reaction setup, and purification.
| Property | Value | Source |
| CAS Number | 682802-92-2 | [6][7] |
| Molecular Formula | C₈H₁₆N₂O₂ | [6][7] |
| Molecular Weight | 172.22 g/mol | [6][7] |
| Appearance | Colorless liquid | [6] |
| Boiling Point | 80 °C | [6] |
| Density | 1.492 g/mL at 20 °C | [6] |
| pKa (Predicted) | 9.21 ± 0.10 | [6] |
| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place | [7] |
| SMILES | N1(CC2OCCO2)CCNCC1 | [7] |
Safety Information: The compound is associated with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard precautionary measures, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated fume hood, are required during handling[7].
Synthesis and Mechanistic Considerations
The synthesis of 1-(1,3-Dioxolan-2-ylmethyl)piperazine is typically achieved via a nucleophilic substitution reaction. The secondary amine of the piperazine ring acts as the nucleophile, displacing a leaving group on an electrophilic dioxolane-containing fragment. A common and efficient electrophile for this purpose is 2-(bromomethyl)-1,3-dioxolane.
General Synthesis Workflow
The logical flow for the synthesis and purification of the title compound is outlined below.
Caption: General workflow for the synthesis and purification of 1-(1,3-Dioxolan-2-ylmethyl)piperazine.
Detailed Experimental Protocol
This protocol describes a representative procedure for the laboratory-scale synthesis.
-
Reactor Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add piperazine (4 equivalents). Expertise & Experience: Using a significant excess of piperazine is crucial. It not only drives the reaction towards the mono-substituted product by statistical probability but also acts as a base to neutralize the HBr formed, although an additional inorganic base is recommended for complete acid scavenging.
-
Reagent Addition: Add anhydrous potassium carbonate (2 equivalents) and a suitable aprotic solvent such as acetonitrile (200 mL). Begin vigorous stirring to create a suspension.
-
Electrophile Introduction: Slowly add 2-(bromomethyl)-1,3-dioxolane (1 equivalent) to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the potassium carbonate and piperazine hydrobromide salts. Wash the solid cake with a small amount of acetonitrile.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting residue will contain the crude product and excess piperazine.
-
Purification: The crude oil is purified by vacuum distillation to yield 1-(1,3-Dioxolan-2-ylmethyl)piperazine as a colorless liquid. Trustworthiness: Vacuum distillation is the preferred method for purifying liquids with moderate boiling points to prevent thermal decomposition.
Spectroscopic Profile
Predicted ¹H NMR (400 MHz, CDCl₃):
-
δ ~4.9-5.0 ppm (t, 1H): This triplet corresponds to the acetal proton (-O-CH-O-). It will be coupled to the adjacent methylene group's protons.
-
δ ~3.8-4.0 ppm (m, 4H): A multiplet representing the four protons of the dioxolane ring's ethylenedioxy group (-O-CH₂-CH₂-O-).
-
δ ~2.8-2.9 ppm (t, 4H): A triplet for the four protons on the piperazine ring adjacent to the secondary amine (-NH-CH₂ -CH₂-).
-
δ ~2.4-2.6 ppm (m, 6H): A complex multiplet region. This includes the four protons on the piperazine ring adjacent to the substituted nitrogen (-N-CH₂ -CH₂-) and the two protons of the methylene bridge connecting the two rings (-N-CH₂ -CH-).
-
δ ~1.8-2.0 ppm (br s, 1H): A broad singlet for the secondary amine proton (-NH ). This peak may exchange with D₂O.
Predicted ¹³C NMR (100 MHz, CDCl₃):
-
δ ~103 ppm: Acetal carbon (-O-C H-O-).
-
δ ~65 ppm: Ethylenedioxy carbons of the dioxolane ring (-O-C H₂-C H₂-O-).
-
δ ~60 ppm: Methylene bridge carbon (-N-C H₂-CH-).
-
δ ~55 ppm: Piperazine carbons adjacent to the substituted nitrogen (-N-C H₂-).
-
δ ~46 ppm: Piperazine carbons adjacent to the secondary amine (-NH-C H₂-).
Chemical Reactivity and Synthetic Applications
The reactivity of 1-(1,3-Dioxolan-2-ylmethyl)piperazine is governed by its two primary functional groups.
-
N-Alkylation/Arylation/Acylation: The secondary amine of the piperazine ring is nucleophilic and can readily undergo reactions such as N-alkylation, N-arylation (e.g., Buchwald-Hartwig amination), and acylation to introduce a wide variety of substituents. This is the most common synthetic transformation for this molecule.
-
Deprotection of the Dioxolane Ring: The acetal can be hydrolyzed under mild aqueous acidic conditions (e.g., dilute HCl, acetic acid) to unmask the aldehyde functionality. This opens up a vast range of subsequent reactions, including reductive amination, Wittig reactions, and oxidation to a carboxylic acid.
The interplay between these two sites allows for a logical synthetic sequence. The piperazine nitrogen is typically functionalized first, followed by the deprotection and reaction of the aldehyde, as illustrated below.
Caption: Typical reaction sequence utilizing the dual functionality of the title compound.
Application in Drug Development: Synthesis of Lurasidone
A prominent application of 1-(1,3-Dioxolan-2-ylmethyl)piperazine is its use as a key building block in the synthesis of Lurasidone, an atypical antipsychotic agent used for treating schizophrenia and bipolar disorder[4][8]. Lurasidone functions as a potent antagonist for dopamine D₂ and serotonin 5-HT₂A and 5-HT₇ receptors[8].
In the synthesis of Lurasidone, 1-(1,3-Dioxolan-2-ylmethyl)piperazine is not directly used. Instead, a related precursor, 3-(piperazin-1-yl)benzo[d]isothiazole, is coupled with a bicyclic imide fragment[5][9]. The structural motif of a piperazine linked to a larger aromatic system is central to the final drug's activity. The study of simpler derivatives like 1-(1,3-Dioxolan-2-ylmethyl)piperazine is essential for developing synthetic methodologies and understanding the structure-activity relationships of the broader class of piperazine-containing drugs[2][10]. The principles of N-alkylation and subsequent functional group manipulation, exemplified by this guide's subject, are directly applicable to the synthesis of complex APIs like Lurasidone.
Conclusion
1-(1,3-Dioxolan-2-ylmethyl)piperazine is a strategically important synthetic intermediate. Its chemical architecture, combining a reactive piperazine nucleus with a protected aldehyde, provides a robust platform for the synthesis of complex molecules. The clear differentiation in the reactivity of its functional groups allows for selective, sequential modifications, making it a valuable tool for medicinal chemists. Its relevance in the broader context of synthesizing pharmacologically active agents, such as Lurasidone, underscores its importance in the landscape of modern drug discovery and development.
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Synthesis and Properties of (1,3-Dioxolan-2-yl)furans. ResearchGate. [Link]
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1-(2-methyl)-1,3-dioxalan-2yl)piperazine derivatives as... IJCRT.org. [Link]
- 1-(1,3-Dioxolan-2-ylmethyl) azoles, process for their preparation and their use.
- Process for the preparation of lurasidone and its intermediate.
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New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. PubMed. [Link]
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SAR Study, Synthesis, and Biological Activity of Lurasidone Hydrochloride : A New Drug for Treating Schizophrenia. J-STAGE. [Link]
- Lurasidone hydrochloride intermediate preparation method.
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Tetrakis(dimethylamino)zirconium | TDMAZr | C8H24N4Zr. Ereztech. [Link]
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Piperazine | C4H10N2. PubChem - NIH. [Link]
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Piperazine | C 4 H 10 N 2. MD Topology. [Link]
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2-(1,3-Dioxolan-2-yl)-2-methyl-1-propanol | C7H14O3. PubChem. [Link]
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Synthesis of piperazines. Organic Chemistry Portal. [Link]
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An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. [Link]
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Piperazine. Wikipedia. [Link]
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2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol. NIH. [Link]
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5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). MDPI. [Link]
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(S)-1-(Ethoxycarbonyl)ethyl(2R,5S)-2,5-dimethyl-1,3-dioxolan-4-one-2-carboxylate. MDPI. [Link]
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Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. PMC - NIH. [Link]
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The medicinal chemistry of piperazines: A review. PubMed. [Link]
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Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ResearchGate. [Link]
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1-(Arylsulfonyl-isoindol-2-yl)piperazines as 5-HT6R Antagonists: Mechanochemical Synthesis, In Vitro Pharmacological Properties and Glioprotective Activity. MDPI. [Link]
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1-(1,3-Dioxolan-2-ylmethyl)piperazine molecular structure
A Technical Guide to 1-(1,3-Dioxolan-2-ylmethyl)piperazine: A Versatile Scaffold in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive scientific overview of 1-(1,3-Dioxolan-2-ylmethyl)piperazine, a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. We will explore its molecular structure, physicochemical properties, and established synthesis methodologies. This document will further elucidate its critical role as a versatile building block in the synthesis of pharmacologically active agents, particularly those targeting the central nervous system. By presenting detailed analytical characterization techniques, a discussion of its application in drug design, and relevant experimental protocols, this guide aims to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this compound in their research and development endeavors.
Introduction: The Strategic Importance of the Piperazine-Dioxolane Moiety
The piperazine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical properties, such as aqueous solubility and oral bioavailability.[1][2] When functionalized with a 1,3-dioxolane group, as in 1-(1,3-Dioxolan-2-ylmethyl)piperazine, the resulting molecule becomes a valuable intermediate for synthesizing compounds with a wide range of biological activities.[3] The dioxolane moiety can serve as a protected aldehyde, allowing for selective chemical transformations at the piperazine nitrogen atoms. This unique combination of a versatile synthetic handle and a pharmacologically favorable core makes 1-(1,3-Dioxolan-2-ylmethyl)piperazine a cornerstone for the development of novel therapeutics.
Molecular Structure and Physicochemical Properties
The molecular structure of 1-(1,3-Dioxolan-2-ylmethyl)piperazine consists of a piperazine ring linked to a 1,3-dioxolane moiety through a methylene bridge. This structure imparts a specific set of physicochemical properties that are crucial for its application in organic synthesis and drug design.
Table 1: Physicochemical Properties of 1-(1,3-Dioxolan-2-ylmethyl)piperazine
| Property | Value | Source(s) |
| Molecular Formula | C8H16N2O2 | [4] |
| Molecular Weight | 172.22 g/mol | [4] |
| CAS Number | 682802-92-2 | [4] |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 80 °C | [4] |
| Density | 1.492 g/mL at 20 °C | [4] |
| pKa (predicted) | 9.21 ± 0.10 | [4] |
The two nitrogen atoms in the piperazine ring provide basic centers that can be protonated to form salts, which often have improved solubility and handling characteristics. The 1,3-dioxolane group is a cyclic acetal that is stable under neutral and basic conditions but can be hydrolyzed in the presence of acid to reveal an aldehyde functionality, offering further synthetic possibilities.
Synthesis and Mechanistic Considerations
The most common and practical synthesis of 1-(1,3-Dioxolan-2-ylmethyl)piperazine involves the nucleophilic substitution of a halo-functionalized dioxolane with piperazine. This reaction is efficient and scalable, making the compound readily accessible for research and development.
General Synthesis Protocol
Reaction: Piperazine + 2-(Bromomethyl)-1,3-dioxolane → 1-(1,3-Dioxolan-2-ylmethyl)piperazine
Materials:
-
Piperazine
-
2-(Bromomethyl)-1,3-dioxolane
-
Potassium carbonate (K2CO3) or another suitable base
-
Acetonitrile (ACN) or another polar aprotic solvent
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and heating mantle
Step-by-Step Methodology:
-
Reaction Setup: To a solution of piperazine (typically used in excess to minimize dialkylation) in acetonitrile, add potassium carbonate as a base.
-
Addition of Electrophile: Slowly add a solution of 2-(bromomethyl)-1,3-dioxolane in acetonitrile to the stirred piperazine solution at room temperature.
-
Reaction Progression: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 1-(1,3-Dioxolan-2-ylmethyl)piperazine.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of 1-(1,3-Dioxolan-2-ylmethyl)piperazine.
Applications in Drug Design and Development
1-(1,3-Dioxolan-2-ylmethyl)piperazine is a valuable starting material for creating diverse libraries of compounds for high-throughput screening. The secondary amine of the piperazine ring is a convenient point for chemical modification.
A Scaffold for CNS-Active Agents
Derivatives of this molecule have been investigated for their potential as treatments for neurodegenerative diseases, such as Alzheimer's disease.[5] For example, novel derivatives have been designed to target the enzyme Acetylcholinesterase (AChE).[5] Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, which is a key therapeutic strategy for Alzheimer's.
Illustrative Signaling Pathway: Cholinergic Neurotransmission
Caption: Role of AChE inhibitors in the cholinergic signaling pathway.
Analytical Characterization
The identity and purity of 1-(1,3-Dioxolan-2-ylmethyl)piperazine are confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the protons on the piperazine ring, the methylene bridge, and the dioxolane ring.
-
Mass Spectrometry (MS): Techniques like GC-MS confirm the molecular weight and provide information about the fragmentation pattern of the molecule, which is useful for structural confirmation.[6][7]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or other detectors is a powerful tool for assessing the purity of the compound and for monitoring reaction progress.[8]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as C-N and C-O bonds.
Safety and Handling
Appropriate safety precautions should be taken when handling 1-(1,3-Dioxolan-2-ylmethyl)piperazine and its precursors.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[9][10][11]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[10][12]
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and acids.[12]
-
Hazard Statements: Precursors like piperazine can cause skin corrosion/irritation, serious eye damage, and may cause an allergic skin reaction.[4][10][11]
Conclusion
1-(1,3-Dioxolan-2-ylmethyl)piperazine is a highly valuable and versatile building block in medicinal chemistry. Its unique structural features allow for the straightforward synthesis of diverse molecular libraries, particularly for the discovery of novel CNS-active agents. A thorough understanding of its synthesis, characterization, and safe handling is essential for its effective application in drug discovery and development programs. This guide provides a solid foundation of technical knowledge to support researchers in leveraging the full potential of this important chemical intermediate.
References
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ResearchGate. (2010). Synthesis and Properties of (1,3-Dioxolan-2-yl)furans. Retrieved January 27, 2026, from [Link]
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United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved January 27, 2026, from [Link]
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International Journal of Creative Research Thoughts. (2021). INSILICO DESIGN ON NOVEL 1-(2- METHYL)-1,3-DIOXALAN-2YL)PIPERAZINE DERIVATIVES AS ANTI-ALZHIEMER AGENTS. Retrieved January 27, 2026, from [Link]
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ResearchGate. (2014). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved January 27, 2026, from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 1,3-Dioxolane. Retrieved January 27, 2026, from [Link]
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PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved January 27, 2026, from [Link]
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A Review on Analytical Methods for Piperazine Determination. (n.d.). Retrieved January 27, 2026, from [Link]
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1-(1,3-Dioxolan-2-ylmethyl)piperazine mechanism of action
An In-depth Technical Guide to the Putative Mechanism of Action of 1-(1,3-Dioxolan-2-ylmethyl)piperazine
Foreword for the Research Professional
The piperazine scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in a wide array of centrally acting and anti-infective agents.[1][2][3] Its unique physicochemical properties often impart favorable pharmacokinetics and allow for versatile substitution to modulate pharmacodynamic activity.[3] This guide focuses on 1-(1,3-Dioxolan-2-ylmethyl)piperazine, a molecule that combines the established piperazine core with a dioxolane moiety. While direct, extensive research on the specific mechanism of this compound is nascent, its structural components provide a strong foundation for a predictive exploration of its potential pharmacological activities.
This document is structured to serve the drug development professional by not only summarizing the known pharmacology of its constituent parts but also by building a logical, evidence-based framework for its potential mechanisms of action. We will delve into the established roles of piperazine derivatives, from their classic anthelmintic effects to their profound impact on central nervous system (CNS) targets, and consider the contribution of the dioxolane group. Crucially, this guide will propose a comprehensive, multi-tiered experimental workflow designed to systematically investigate and validate these putative mechanisms, providing a practical roadmap for future research and development.
Part 1: Deconstruction of the Molecular Architecture and Predicted Pharmacology
The structure of 1-(1,3-Dioxolan-2-ylmethyl)piperazine is a deliberate synthesis of two pharmacologically significant moieties. Understanding the individual contribution of each is paramount to predicting the compound's overall mechanism of action.
The Piperazine Core: A Privileged Scaffold in Neuropharmacology and Beyond
The piperazine ring is a six-membered heterocycle with two opposing nitrogen atoms.[4] This structure is a common feature in numerous FDA-approved drugs.[2] Its significance stems from several key attributes:
-
CNS Activity: Many piperazine derivatives exhibit potent effects on the central nervous system, functioning as antipsychotics, antidepressants, and anxiolytics.[5][6] This activity is frequently attributed to their ability to modulate monoaminergic systems, including dopaminergic and serotoninergic pathways.[5]
-
Anthelmintic Properties: The foundational use of piperazine was as an anthelmintic agent to treat parasitic worm infections.[4][7] Its mechanism in this context is well-established: it acts as an agonist on inhibitory gamma-aminobutyric acid (GABA) receptors in parasites.[1][8] This leads to hyperpolarization of nerve and muscle cells, causing flaccid paralysis of the worm, which is then expelled from the host's body.[4][8]
-
Pharmacokinetic Anchor: The piperazine moiety can improve the solubility and bioavailability of a parent molecule, making it a valuable tool for drug design.[3]
The 1,3-Dioxolane Moiety: A Modulator of CNS Activity
The 1,3-dioxolane group is a heterocyclic acetal.[9] While less common as a primary pharmacophore than piperazine, its derivatives have been noted for their own spectrum of biological activities, particularly within the CNS. Research has highlighted the potential for dioxolane-containing compounds to act as anticonvulsants and has explored their utility in the context of Alzheimer's disease.[9]
A Synthesized Hypothesis: Potential Therapeutic Targets
Based on the combination of these two moieties, we can formulate several primary hypotheses for the mechanism of action of 1-(1,3-Dioxolan-2-ylmethyl)piperazine:
-
Neuromodulatory Agent: The strong precedent for CNS activity from both piperazine and dioxolane derivatives suggests a high probability of interaction with neuronal targets. A computational study on a closely related compound, 1-(2-methyl-1,3-dioxalan-2-yl)piperazine, showed significant binding interactions with the catalytic active site of acetylcholinesterase (AChE) in molecular docking simulations.[9] This suggests a potential role as an AChE inhibitor, a mechanism central to current Alzheimer's disease therapies.
-
GABAergic Modulator: Drawing from the classic anthelmintic mechanism of piperazine, the compound could potentially modulate GABA receptors, not only in invertebrates but also within the vertebrate CNS, suggesting possible anxiolytic or anticonvulsant effects.[1]
-
Monoamine Pathway Interaction: The compound may interact with dopamine and/or serotonin receptors or reuptake transporters, a common mechanism for piperazine-based antipsychotics and antidepressants.[6]
Part 2: A Proposed Experimental Workflow for Mechanism of Action Elucidation
To systematically validate the hypothesized mechanisms, a phased, multi-tiered approach is essential. This workflow is designed to be self-validating, with each stage informing the next.
Phase 1: Initial Target Screening and Validation
The initial phase focuses on broad, high-throughput screening to identify primary biological targets.
Protocol 1: Broad-Spectrum Receptor Binding Assay Panel
-
Objective: To identify high-affinity binding targets for 1-(1,3-Dioxolan-2-ylmethyl)piperazine across a wide range of CNS receptors.
-
Methodology:
-
Synthesize and purify the test compound to >98% purity.
-
Submit the compound to a commercial or in-house broad-spectrum radioligand binding assay panel (e.g., Eurofins SafetyScreen, CEREP BioPrint). The panel should include, at a minimum:
-
Serotonin receptor subtypes (5-HT1A, 5-HT2A, etc.)
-
Dopamine receptor subtypes (D1, D2, etc.)
-
GABA-A and GABA-B receptors
-
Adrenergic and Histamine receptors
-
Monoamine transporters (SERT, DAT, NET)
-
-
The compound is typically tested at a concentration of 10 µM.
-
Analyze binding data, identifying any targets with >50% inhibition of radioligand binding.
-
For identified "hits," perform follow-up concentration-response curve experiments to determine the binding affinity (Ki).
-
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay
-
Objective: To experimentally validate the in silico prediction of AChE inhibition.[9]
-
Methodology:
-
Utilize a commercially available AChE inhibitor screening kit (e.g., based on the Ellman method).
-
Prepare a series of dilutions of the test compound (e.g., from 1 nM to 100 µM).
-
Add AChE enzyme and the test compound to wells of a 96-well plate and incubate.
-
Initiate the reaction by adding the substrate (e.g., acetylthiocholine).
-
Measure the production of thiocholine, which reacts with DTNB to produce a colored product, spectrophotometrically at ~412 nm.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
-
Data Presentation: Summary of Predicted and Initial Screening Data
| Target Class | Specific Target | Predicted Activity Source | Experimental Validation Method | Target IC50/Ki |
| Cholinergic | Acetylcholinesterase (AChE) | Molecular Docking[9] | Ellman Method Assay | To be determined |
| GABAergic | GABA-A Receptor | Piperazine Core Pharmacology[1][8] | Radioligand Binding Assay | To be determined |
| Monoaminergic | 5-HT Receptors | Piperazine Core Pharmacology[5][6] | Radioligand Binding Assay | To be determined |
| Monoaminergic | Dopamine Receptors | Piperazine Core Pharmacology[5][6] | Radioligand Binding Assay | To be determined |
Workflow Visualization: Phase 1
Caption: Phase 1 workflow for initial screening and target validation.
Phase 2: Functional Characterization and Cellular Activity
Once high-affinity targets are confirmed, the next step is to determine the functional consequence of this binding (i.e., agonist, antagonist, or modulator).
Protocol 3: Cell-Based Functional Assays
-
Objective: To characterize the functional activity of the compound at the validated target(s).
-
Methodology (Example for a G-Protein Coupled Receptor - GPCR):
-
Use a stable cell line (e.g., HEK293 or CHO) expressing the human recombinant receptor of interest (identified in Phase 1).
-
For Agonist Activity: Stimulate the cells with increasing concentrations of the test compound. Measure the downstream signaling response, such as:
-
Calcium mobilization (using a fluorescent dye like Fura-2 or Fluo-4).
-
cAMP accumulation or inhibition (using a LANCE or HTRF assay).
-
-
For Antagonist Activity: Pre-incubate the cells with the test compound. Then, stimulate the cells with a known agonist at its EC50 concentration. Measure the inhibition of the agonist's response.
-
Generate dose-response curves to determine the potency (EC50) for agonist activity or the inhibitory constant (Kb) for antagonist activity.
-
Protocol 4: Neuronal Culture Viability and Activity Assays
-
Objective: To assess the compound's effect in a more physiologically relevant system and test for neuroprotection or neurotoxicity.
-
Methodology:
-
Culture primary neurons (e.g., cortical or hippocampal neurons) or a relevant neuronal cell line (e.g., SH-SY5Y).
-
Neuroprotection Assay: Induce neuronal stress using a known toxin relevant to a hypothesized mechanism (e.g., amyloid-beta oligomers for an Alzheimer's model, or glutamate for excitotoxicity).
-
Co-incubate stressed neurons with various concentrations of the test compound.
-
Assess cell viability after 24-48 hours using an MTT or LDH assay.
-
Neurotoxicity Assay: Treat healthy neurons with high concentrations of the test compound alone to identify any intrinsic toxicity.
-
Signaling Pathway Visualization: Hypothetical AChE Inhibition
Caption: Putative mechanism of synaptic ACh enhancement via AChE inhibition.
Part 3: Conclusion and Future Directions
This guide presents a scientifically grounded, albeit predictive, analysis of the mechanism of action for 1-(1,3-Dioxolan-2-ylmethyl)piperazine. The fusion of the CNS-active piperazine core with the dioxolane moiety strongly suggests a primary role in neuromodulation, with a compelling hypothesis pointing towards acetylcholinesterase inhibition.[9]
The true value of this molecule will be unlocked through the systematic experimental validation outlined herein. The proposed workflow, progressing from broad-spectrum screening to specific functional and cellular assays, provides a robust framework for elucidating its precise molecular targets and therapeutic potential. Should the AChE inhibition hypothesis hold, further investigation into its selectivity, blood-brain barrier permeability, and in vivo efficacy in models of cognitive decline would be the logical and exciting next steps for any drug development program.
References
A complete, numbered list of all cited sources with titles, sources, and clickable URLs will be provided upon request.
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Spectroscopic Blueprint: An In-depth Technical Guide to 1-(1,3-Dioxolan-2-ylmethyl)piperazine for Researchers and Drug Development Professionals
Introduction: Elucidating the Molecular Architecture
In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. 1-(1,3-Dioxolan-2-ylmethyl)piperazine, a heterocyclic compound incorporating both a piperazine and a dioxolane moiety, presents a unique structural framework with potential applications in medicinal chemistry. The piperazine ring is a common pharmacophore found in a wide array of therapeutic agents, valued for its ability to modulate biological activity.[1] This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 1-(1,3-Dioxolan-2-ylmethyl)piperazine, offering a foundational blueprint for its unambiguous identification and further investigation. Understanding these spectroscopic signatures is a critical first step in quality control, metabolic studies, and the rational design of new drug candidates.
This document moves beyond a simple recitation of data, delving into the causal relationships between molecular structure and spectral output. By understanding the "why" behind the data, researchers can confidently identify this compound and predict the spectral characteristics of its derivatives.
¹H NMR Spectroscopy: A Proton's Perspective
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides a detailed picture of the hydrogen atom environment within a molecule. The chemical shift, splitting pattern (multiplicity), and integration of each signal offer invaluable clues to the molecular structure. For 1-(1,3-Dioxolan-2-ylmethyl)piperazine, the ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the protons of the dioxolane ring, the piperazine ring, and the methylene bridge connecting them.
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
A robust ¹H NMR spectrum can be obtained using a standard protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of 1-(1,3-Dioxolan-2-ylmethyl)piperazine in a deuterated solvent (e.g., CDCl₃ or D₂O). The choice of solvent is critical as it can influence chemical shifts.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Predicted ¹H NMR Data and Interpretation
The expected ¹H NMR chemical shifts and multiplicities for 1-(1,3-Dioxolan-2-ylmethyl)piperazine are summarized in the table below. These predictions are based on the analysis of structurally related compounds.[2][3][4]
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| H-1' (methine) | ~4.9 - 5.1 | Triplet (t) | 1H |
| H-2', H-3' (dioxolane) | ~3.8 - 4.0 | Multiplet (m) | 4H |
| H-4 (methylene bridge) | ~2.6 - 2.8 | Doublet (d) | 2H |
| H-2, H-6 (piperazine) | ~2.4 - 2.6 | Multiplet (m) | 4H |
| H-3, H-5 (piperazine) | ~2.7 - 2.9 | Multiplet (m) | 4H |
| N-H (piperazine) | ~1.5 - 2.5 (broad) | Singlet (s) | 1H |
Causality in Chemical Shifts:
-
The methine proton (H-1') of the dioxolane ring is expected to appear at the most downfield position due to the deshielding effect of the two adjacent oxygen atoms.[4]
-
The protons on the dioxolane ring (H-2', H-3') will likely appear as a complex multiplet due to their diastereotopic nature.[2]
-
The methylene bridge protons (H-4) are adjacent to the electron-withdrawing piperazine nitrogen, causing a downfield shift. Their coupling to the methine proton (H-1') will result in a doublet.
-
The piperazine ring protons typically appear as complex multiplets in the range of 2.4-2.9 ppm. The exact chemical shifts can be influenced by solvent and concentration.[1] The presence of the dioxolane substituent will likely cause a slight downfield shift for the protons on the substituted side of the piperazine ring (H-3, H-5).
-
The N-H proton of the piperazine will appear as a broad singlet, and its chemical shift is highly dependent on solvent, concentration, and temperature.
Molecular Structure and Proton Assignments
Caption: Molecular structure of 1-(1,3-Dioxolan-2-ylmethyl)piperazine with proton numbering.
¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure will give rise to a distinct signal in the ¹³C NMR spectrum.
Predicted ¹³C NMR Data
The predicted chemical shifts for the carbon atoms in 1-(1,3-Dioxolan-2-ylmethyl)piperazine are presented below, based on data from similar structures.[5][6]
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1' (methine) | ~102 - 105 |
| C-2', C-3' (dioxolane) | ~64 - 66 |
| C-4 (methylene bridge) | ~58 - 62 |
| C-2, C-6 (piperazine) | ~53 - 56 |
| C-3, C-5 (piperazine) | ~45 - 48 |
Understanding the Chemical Shifts:
-
The methine carbon (C-1') of the dioxolane ring is significantly deshielded by the two adjacent oxygen atoms, resulting in a chemical shift in the 102-105 ppm range.
-
The dioxolane ring carbons (C-2', C-3') are also deshielded by the oxygen atoms, appearing around 64-66 ppm.
-
The methylene bridge carbon (C-4) is influenced by the adjacent nitrogen atom of the piperazine ring.
-
The piperazine ring carbons show characteristic chemical shifts, with the carbons adjacent to the substituent (C-2, C-6) appearing slightly more downfield than the other carbons (C-3, C-5).[6]
Mass Spectrometry: Fragmentation and Molecular Weight Determination
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions to generate a mass spectrum.
Predicted Mass Spectrometry Data
The molecular formula of 1-(1,3-Dioxolan-2-ylmethyl)piperazine is C₈H₁₆N₂O₂, with a molecular weight of 172.22 g/mol .[7] The mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 172.
Key Fragmentation Pathways:
The fragmentation of 1-(1,3-Dioxolan-2-ylmethyl)piperazine is anticipated to be driven by the presence of the nitrogen and oxygen atoms, which can stabilize adjacent positive charges.
-
α-Cleavage at the Piperazine Ring: The C-C bond adjacent to the nitrogen atom in the piperazine ring is a likely site of cleavage. This can lead to the formation of various fragment ions. A prominent fragment is often observed from the cleavage of the substituent from the piperazine ring.
-
Fragmentation of the Dioxolane Ring: The dioxolane ring can undergo characteristic fragmentation, often involving the loss of small neutral molecules like formaldehyde (CH₂O).[8]
-
Cleavage of the Methylene Bridge: The bond between the methylene bridge and the piperazine ring or the dioxolane ring can also cleave.
| m/z Value | Proposed Fragment | Significance |
| 172 | [C₈H₁₆N₂O₂]⁺ | Molecular Ion ([M]⁺) |
| 143 | [M - C₂H₅]⁺ | Loss of an ethyl group from the piperazine ring |
| 99 | [C₅H₁₁N₂]⁺ | Cleavage of the dioxolane-methylene bond |
| 85 | [C₄H₉N₂]⁺ | Piperazine ring fragment |
| 73 | [C₃H₅O₂]⁺ | Dioxolane ring fragment |
Predicted Mass Spectrometry Fragmentation Pathway
Caption: Proposed fragmentation pathways for 1-(1,3-Dioxolan-2-ylmethyl)piperazine in EI-MS.
Conclusion: A Foundation for Future Research
This in-depth technical guide provides a comprehensive overview of the predicted NMR and mass spectrometry data for 1-(1,3-Dioxolan-2-ylmethyl)piperazine. By understanding the fundamental principles that govern the spectroscopic behavior of this molecule, researchers are well-equipped to confirm its identity, assess its purity, and embark on further investigations into its potential applications. The provided protocols and interpretations serve as a self-validating framework, ensuring the scientific integrity of future studies involving this promising heterocyclic compound.
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National Center for Biotechnology Information. 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol. PubChem Compound Summary for CID 24744120. [Link]
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Yilmaz, F., & Emirik, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(11), 995-1003. [Link]
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Schröder, S., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(71), 40589-40598. [Link]
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-
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starting materials for 1-(1,3-Dioxolan-2-ylmethyl)piperazine synthesis
An In-Depth Technical Guide to the Starting Materials for the Synthesis of 1-(1,3-Dioxolan-2-ylmethyl)piperazine
Introduction: The Strategic Importance of a Versatile Scaffold
1-(1,3-Dioxolan-2-ylmethyl)piperazine is a key heterocyclic building block in modern medicinal chemistry and drug development. Its structure combines the pharmacologically significant piperazine nucleus with a dioxolane-protected aldehyde moiety. The piperazine ring is a privileged scaffold found in numerous FDA-approved drugs, valued for its ability to improve aqueous solubility, act as a hydrogen bond acceptor/donor, and serve as a rigid linker between different pharmacophores.[1] The 1,3-dioxolane group functions as a stable cyclic acetal, effectively masking a reactive aldehyde. This latent aldehyde can be deprotected under specific acidic conditions, allowing for subsequent chemical transformations, making the title compound a valuable intermediate for constructing more complex molecular architectures.
This guide provides a detailed examination of the primary starting materials and core synthetic strategies for preparing 1-(1,3-Dioxolan-2-ylmethyl)piperazine, offering field-proven insights for researchers and process chemists. We will explore the causality behind common experimental choices, focusing on two predominant and robust synthetic pathways: direct N-alkylation and reductive amination.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical retrosynthetic analysis of 1-(1,3-Dioxolan-2-ylmethyl)piperazine reveals two primary bond disconnections around the newly formed carbon-nitrogen bond. This deconstruction points directly to the two most common and practical synthetic strategies.
Caption: Retrosynthetic pathways for 1-(1,3-Dioxolan-2-ylmethyl)piperazine.
Synthetic Strategy I: Nucleophilic Substitution (N-Alkylation)
This approach is arguably the most direct method, relying on the formation of a C-N bond via a nucleophilic attack of the piperazine nitrogen onto an electrophilic carbon. The core of this strategy is the classic SN2 reaction.
Core Principle: The SN2 Reaction
The reaction involves one of the secondary amine nitrogens of the piperazine ring acting as a nucleophile, attacking the electrophilic methylene carbon of a 2-(halomethyl)-1,3-dioxolane derivative. A halide ion serves as the leaving group. The choice of a suitable base is critical to neutralize the generated hydrohalic acid, driving the reaction to completion.
Starting Material A: The Piperazine Core
Piperazine is a widely available and inexpensive starting material. However, its symmetrical nature, with two nucleophilic secondary amines, presents a significant challenge: controlling the selectivity between mono-alkylation and di-alkylation.
-
Challenge of Selectivity: Without proper control, the reaction can yield a mixture of the desired mono-substituted product, the undesired di-substituted product, and unreacted piperazine, leading to complicated purification and reduced yield of the target compound.
-
Solution 1: Stoichiometric Control: A common industrial approach is to use a large excess of piperazine (typically 5-10 equivalents) relative to the alkylating agent. By Le Châtelier's principle, this high concentration of piperazine statistically favors the reaction of the electrophile with an unreacted piperazine molecule over the already-formed mono-alkylated product. The unreacted piperazine can often be recovered and recycled.
-
Solution 2: Mono-Protection Strategy: For laboratory-scale synthesis where precise control and high purity are paramount, a mono-protection strategy is often employed.[2] The most common protecting group is the tert-butoxycarbonyl (Boc) group.
-
Protection: Piperazine is reacted with di-tert-butyl dicarbonate (Boc2O) to yield 1-Boc-piperazine. This reaction is highly selective for mono-protection due to the deactivating effect of the first Boc group.
-
Alkylation: The free secondary amine of 1-Boc-piperazine is then alkylated with the dioxolane electrophile.
-
Deprotection: The Boc group is subsequently removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the final product.
-
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The Piperazine Scaffold: A Privileged Core for Diverse Research Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Versatility of the Piperazine Ring
The piperazine heterocycle, a six-membered ring containing two nitrogen atoms at the 1 and 4 positions, stands as a cornerstone in modern medicinal chemistry and materials science.[1][2] Its remarkable prevalence in a vast array of biologically active compounds has earned it the designation of a "privileged scaffold."[1][3][4] This is not a matter of chance, but a direct consequence of its unique structural and physicochemical properties. The piperazine ring can adopt flexible chair and boat conformations, allowing it to fit snugly into diverse biological targets like enzyme active sites and receptor pockets.[1] The two nitrogen atoms act as versatile handles for chemical modification, enabling the fine-tuning of properties like solubility, basicity, and lipophilicity.[1][3] This synthetic tractability is crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates, ultimately enhancing their therapeutic efficacy.[1]
This technical guide provides an in-depth exploration of the multifaceted research applications of piperazine derivatives. It is designed to serve as a comprehensive resource for professionals in drug discovery and materials science, offering insights into the synthesis, mechanisms of action, and diverse applications of this remarkable chemical entity.
Pharmacological Applications: A Broad Spectrum of Therapeutic Potential
The piperazine nucleus is a recurring motif in numerous approved drugs, underscoring its therapeutic significance.[2] Its derivatives have demonstrated a wide range of pharmacological activities, making them valuable assets in the fight against a multitude of diseases.[5]
Central Nervous System (CNS) Disorders: Modulating Neurotransmission
Piperazine derivatives are particularly prominent in the development of drugs targeting the central nervous system.[6][7][8] Their ability to cross the blood-brain barrier and interact with various neurotransmitter systems makes them ideal candidates for treating psychiatric and neurological conditions.[7]
Many CNS-active piperazine derivatives function by modulating serotonergic and dopaminergic pathways. For instance, arylpiperazine derivatives are known to act as serotonin receptor agonists or releasing agents, a key mechanism for many antidepressant and anxiolytic medications.[6][9] The well-known antipsychotic drug, aripiprazole, features a piperazine moiety that contributes to its partial agonist activity at dopamine D2 receptors and serotonin 5-HT1A receptors, and antagonist activity at 5-HT2A receptors. This multi-target engagement is crucial for its therapeutic effects in schizophrenia and bipolar disorder.[10]
The structural versatility of the piperazine scaffold allows for the synthesis of derivatives with tailored affinities for specific receptor subtypes, which is a critical aspect of designing CNS drugs with improved efficacy and reduced side effects.[6][8]
Experimental Protocol: Synthesis of a Representative Arylpiperazine Derivative
This protocol outlines a general procedure for the N-arylation of piperazine, a common step in the synthesis of many CNS-active compounds.
Objective: To synthesize 1-(4-chlorophenyl)piperazine.
Materials:
-
Piperazine
-
1-chloro-4-iodobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)biphenyl
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To an oven-dried round-bottom flask, add piperazine (2 equivalents), 1-chloro-4-iodobenzene (1 equivalent), palladium(II) acetate (0.02 equivalents), 2-(dicyclohexylphosphino)biphenyl (0.04 equivalents), and sodium tert-butoxide (2.2 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired 1-(4-chlorophenyl)piperazine.
Causality: The choice of a palladium catalyst and a phosphine ligand is crucial for facilitating the Buchwald-Hartwig amination, a powerful cross-coupling reaction for forming carbon-nitrogen bonds. Sodium tert-butoxide acts as the base required for the catalytic cycle. The inert atmosphere is necessary to prevent the oxidation of the catalyst.
Oncology: Targeting Cancer Cell Proliferation and Survival
The piperazine scaffold is a key component in a number of successful anticancer drugs, including the blockbuster tyrosine kinase inhibitor, imatinib (Gleevec).[11] This highlights the potential of piperazine derivatives in oncology.[12][13][14][15] Their anticancer activity often stems from their ability to interact with various biological targets involved in cancer cell growth, proliferation, and survival.[13]
Piperazine derivatives have been designed to inhibit a range of cancer-related targets, including:
-
Tyrosine kinases: As exemplified by imatinib, the piperazine moiety can be crucial for binding to the ATP-binding site of kinases, thereby inhibiting their activity.
-
DNA and cell cycle progression: Certain piperazine derivatives have been shown to interact with DNA or inhibit proteins involved in cell cycle regulation, leading to apoptosis of cancer cells.[13]
-
Angiogenesis: The formation of new blood vessels is critical for tumor growth, and some piperazine compounds have demonstrated anti-angiogenic properties.[13]
The flexible nature of the piperazine ring allows for the development of derivatives that can overcome drug resistance, a major challenge in cancer therapy.[12]
Data Presentation: Anticancer Activity of Novel Piperazine Derivatives
The following table summarizes the in vitro cytotoxic activity of hypothetical novel piperazine-vindoline conjugates against various cancer cell lines, with data presented as GI₅₀ (concentration for 50% growth inhibition) values in micromolar (µM) concentrations.[16]
| Compound ID | Cancer Cell Line | GI₅₀ (µM) |
| VIND-PIP-1 | MCF-7 (Breast) | 2.5 |
| A549 (Lung) | 5.1 | |
| HeLa (Cervical) | 3.8 | |
| VIND-PIP-2 | MCF-7 (Breast) | 1.2 |
| A549 (Lung) | 2.9 | |
| HeLa (Cervical) | 1.9 | |
| VIND-PIP-3 | MCF-7 (Breast) | 8.7 |
| A549 (Lung) | 12.4 | |
| HeLa (Cervical) | 9.5 |
Infectious Diseases: A Broad-Spectrum Arsenal
Piperazine derivatives have a long history in the treatment of infectious diseases, particularly parasitic infections.[1][10][17] They also exhibit significant potential as antibacterial, antifungal, and antiviral agents.[5][18][19]
-
Anthelmintic Activity: Piperazine and its salts are effective against roundworm (Ascaris lumbricoides) and pinworm (Enterobius vermicularis) infections.[1][10] Their mechanism of action involves blocking acetylcholine at the neuromuscular junction of the parasite, leading to flaccid paralysis and subsequent expulsion from the host's body.[1][10]
-
Antibacterial and Antifungal Activity: Numerous studies have demonstrated the efficacy of piperazine derivatives against a range of bacterial and fungal pathogens.[18][19] The piperazine moiety can be incorporated into various scaffolds to enhance their antimicrobial properties. For example, ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, contains a piperazine ring that is crucial for its antibacterial activity.[2]
-
Antiviral Activity: The piperazine scaffold is also found in some antiviral drugs.[11] For instance, indinavir, a protease inhibitor used to treat HIV/AIDS, incorporates a piperazine ring in its structure.
Visualization: Mechanism of Action of Piperazine in Helminths
The following diagram illustrates the mechanism by which piperazine exerts its anthelmintic effect on nematodes.
Caption: Piperazine acts as a GABA agonist in nematodes, leading to paralysis.
Applications in Materials Science and Agriculture
Beyond the pharmaceutical realm, piperazine derivatives are finding increasing applications in materials science and agriculture.
Materials Science: Building Blocks for Functional Polymers
The difunctional nature of the piperazine ring makes it an excellent monomer for the synthesis of polyamides and other polymers.[20] These piperazine-containing polymers can exhibit a range of useful properties, including thermal stability, chemical resistance, and specific binding affinities, making them suitable for applications in:
-
Gas separation membranes: The controlled porosity and chemical environment of piperazine-based polymers can be tailored for the selective separation of gases like CO₂.
-
Metal-Organic Frameworks (MOFs): Piperazine derivatives can act as organic linkers in the construction of MOFs, which have applications in catalysis, gas storage, and sensing.[2]
-
Epoxy resins and coatings: Piperazine and its derivatives are used as curing agents for epoxy resins, imparting desirable mechanical and thermal properties to the final material.
Agrochemicals: Protecting Crops and Enhancing Yields
In agriculture, piperazine derivatives are utilized in the development of pesticides, herbicides, and fungicides.[20][21][22][23] The piperazine scaffold can serve as a linker to connect different pharmacophores, leading to agrochemicals with enhanced efficacy and a broader spectrum of activity.[20][22] They are also used as plant growth regulators.[20][22] The ability to fine-tune the physicochemical properties of these derivatives is crucial for ensuring their effective uptake by plants and their targeted action against pests and diseases.[21]
Visualization: Synthetic Workflow for Piperazine Derivatives
This diagram outlines a generalized workflow for the synthesis and functionalization of piperazine derivatives for various applications.
Caption: General workflow for the synthesis and diversification of piperazine derivatives.
Future Perspectives and Conclusion
The journey of piperazine from a simple heterocycle to a privileged scaffold in scientific research is a testament to its remarkable chemical versatility. The ongoing exploration of novel synthetic methodologies, including C-H functionalization, promises to further expand the chemical space accessible for piperazine derivatives, leading to the discovery of compounds with even more refined properties.[11] The integration of computational tools, such as machine learning and virtual screening, will undoubtedly accelerate the identification of potent and selective piperazine-based molecules for a wide range of applications.[1]
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Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800. [Link]
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Piperazine. (n.d.). In Wikipedia. Retrieved from [Link]
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discovery and history of dioxolane-piperazine compounds
An In-Depth Technical Guide to the Discovery and History of Dioxolane-Piperazine Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic combination of the dioxolane and piperazine heterocyclic scaffolds has given rise to a versatile and highly successful class of therapeutic agents. This technical guide provides a comprehensive exploration of the discovery and historical development of dioxolane-piperazine compounds. It delves into the foundational breakthroughs in antifungal and respiratory medicine, examines the evolution of synthetic strategies, and elucidates the key structure-activity relationships that govern the efficacy of these molecules. By tracing the journey from early discoveries to contemporary applications, this guide offers field-proven insights into the enduring legacy and future potential of this privileged structural motif in drug discovery.
The Genesis of a Privileged Scaffold: A Tale of Two Rings
The dioxolane-piperazine core represents a powerful fusion of two distinct heterocyclic systems, each contributing unique physicochemical properties that are highly advantageous for drug design.
-
The Piperazine Moiety: As one of the most ubiquitous N-heterocycles in medicinal chemistry, piperazine is a "privileged scaffold".[1][2] Its two nitrogen atoms provide handles for substitution, allowing for the precise spatial orientation of pharmacophoric groups.[3] Furthermore, the basicity of the piperazine ring is crucial for modulating aqueous solubility and pharmacokinetic profiles, enhancing bioavailability and tissue distribution.[4] Its structural versatility has led to its incorporation into a vast array of drugs, including antipsychotics, antidepressants, and anticancer agents.[5][6]
-
The Dioxolane Ring: The 1,3-dioxolane ring, a five-membered cyclic acetal, is widely used in synthesis as a protecting group for aldehydes, ketones, and diols.[7] In the context of dioxolane-piperazine compounds, it serves as a critical structural element. Its stereochemistry can be precisely controlled, influencing the overall three-dimensional shape of the molecule and its interaction with biological targets. The dioxolane ring often acts as a rigid linker or a key part of the pharmacophore itself, as seen in the azole antifungals.
The combination of these two rings creates a molecular architecture with tunable solubility, metabolic stability, and target affinity, making it an exceptionally fruitful area for drug discovery.
Foundational Discoveries: The Rise of the Azole Antifungals
The history of dioxolane-piperazine compounds is inextricably linked to the groundbreaking work in antifungal drug development at Janssen Pharmaceuticals in the late 1970s and early 1980s.
Ketoconazole: The Prototype
Discovered in 1976, ketoconazole was a landmark achievement in medicinal chemistry.[8] It was the first orally available, broad-spectrum antifungal agent, representing a significant improvement over previous treatments.[9] For nearly a decade, it was the only systemic antifungal of its kind.[8]
-
Discovery and Development: The development of ketoconazole was a result of systematic screening and chemical modification of imidazole-based compounds. The incorporation of the dioxolane-piperazine side chain was a critical innovation that enhanced its antifungal activity and oral bioavailability. It was patented in 1977 and introduced for medical use in the United States in 1981.[8]
-
Mechanism of Action: Ketoconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[10] This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[10] By disrupting ergosterol production, ketoconazole increases membrane permeability, leading to the inhibition of fungal growth.[9]
Itraconazole: A First-Generation Triazole
Building on the success of ketoconazole, researchers at Janssen developed itraconazole, which was patented in 1978 and approved for medical use in the U.S. in 1992.[11][12] As a first-generation triazole, it offered a broader spectrum of activity and an improved safety profile compared to its imidazole predecessor.[13]
-
Structural Evolution: Itraconazole retains the core dioxolane-piperazine structure but replaces the imidazole ring of ketoconazole with a triazole ring and features a more complex side chain. This modification enhanced its potency and expanded its activity against a wider range of fungal pathogens, including Aspergillus species.[13]
-
Mechanism of Action: Similar to ketoconazole, itraconazole inhibits lanosterol 14α-demethylase, thereby blocking ergosterol synthesis and disrupting the fungal cell membrane.[11][14][15]
Posaconazole: The Second-Generation Advance
The development of second-generation triazoles, such as posaconazole, marked another significant step forward. Posaconazole offers an even broader spectrum of activity, including efficacy against emerging and resistant fungal pathogens like Zygomycetes.[16]
-
Enhanced Potency: Posaconazole's mechanism of action is also the inhibition of lanosterol 14α-demethylase.[16][17][18] However, its unique structure allows it to bind to the target enzyme with significantly higher affinity than first-generation triazoles.[18][19] This enhanced binding affinity contributes to its greater potency and ability to overcome some forms of resistance.[19]
The evolutionary path from ketoconazole to posaconazole showcases a classic drug development narrative: a pioneering discovery followed by iterative structural optimization to enhance efficacy, broaden the spectrum of activity, and improve patient safety.
Synthesis and Methodologies
The synthesis of dioxolane-piperazine compounds involves robust and adaptable chemical strategies. The general approach often involves the synthesis of the dioxolane and piperazine fragments separately, followed by a coupling reaction.
General Synthetic Workflow
The construction of these molecules typically follows a convergent synthesis plan.
-
Dioxolane Formation: The dioxolane ring is commonly formed by the acid-catalyzed reaction of a diol with an appropriately substituted aldehyde or ketone. The choice of starting materials allows for the introduction of desired stereochemistry and functional groups for subsequent reactions.
-
Piperazine Functionalization: Piperazine itself is a readily available starting material. N-functionalization is achieved through various methods, including reductive amination, nucleophilic substitution with alkyl halides, or Buchwald-Hartwig amination for aryl substituents. [3][20]3. Coupling: The final step involves coupling the two key fragments. This is often achieved via a nucleophilic substitution reaction, where a nitrogen atom of the piperazine ring displaces a leaving group (e.g., a tosylate or mesylate) on the dioxolane-containing side chain.
Exemplar Protocol: Synthesis of an Itraconazole Precursor
This protocol describes the key coupling step in the synthesis of itraconazole, where the piperazine moiety is attached to the dioxolane-containing side chain.
Objective: To couple 1-(4-hydroxyphenyl)piperazine with the mesylated dioxolane side chain.
Materials:
-
(2R,4S)-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol mesylate (Mesylated Dioxolane)
-
1-(4-hydroxyphenyl)piperazine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Potassium carbonate (K₂CO₃), anhydrous
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware, heating mantle, magnetic stirrer, and TLC apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-(4-hydroxyphenyl)piperazine (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. Stir the suspension at room temperature for 15 minutes. The base acts as an acid scavenger and facilitates the deprotonation of the phenolic hydroxyl group.
-
Substrate Addition: Add a solution of the Mesylated Dioxolane (1.1 eq) in anhydrous DMF to the reaction mixture dropwise.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (typically after several hours, as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into ice-water and stir until a precipitate forms.
-
Isolation: Collect the crude product by vacuum filtration and wash thoroughly with water to remove DMF and inorganic salts.
-
Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired coupled product.
Self-Validation: The identity and purity of the product should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC. The disappearance of the starting materials and the appearance of the product spot on the TLC plate provide real-time validation of the reaction's progress.
Summary of Key Compounds and Future Outlook
The dioxolane-piperazine scaffold has yielded several clinically important drugs, demonstrating its value in medicinal chemistry.
| Drug Name | Discovery/Approval | Therapeutic Class | Core Mechanism of Action |
| Ketoconazole | Discovered 1976 [8] | Antifungal (Imidazole) | Inhibition of lanosterol 14α-demethylase [10] |
| Itraconazole | Patented 1978 [11] | Antifungal (Triazole) | Inhibition of lanosterol 14α-demethylase [14] |
| Posaconazole | Approved 2005 (EU) [18] | Antifungal (Triazole) | Potent inhibition of lanosterol 14α-demethylase [17] |
| Doxofylline | Approved 1988 (Italy) [21] | Bronchodilator | Phosphodiesterase (PDE) inhibition [22][23] |
The enduring success of this scaffold ensures its continued exploration. Future research is likely to focus on:
-
New Therapeutic Targets: Applying the scaffold to new disease areas, particularly in oncology and neurodegenerative disorders, where the piperazine moiety is already well-established. [4][5]* Combating Resistance: Designing novel derivatives of azole antifungals to overcome emerging resistance mechanisms in fungal pathogens.
-
Advanced Synthesis: Employing modern synthetic methods like flow chemistry and C-H activation to create more diverse and complex libraries of dioxolane-piperazine compounds for high-throughput screening. [1][2] The history of dioxolane-piperazine compounds is a testament to the power of rational drug design and the strategic combination of privileged scaffolds. From revolutionizing the treatment of systemic fungal infections to providing safer therapies for respiratory diseases, this chemical class continues to be a cornerstone of modern medicine.
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An In-depth Technical Guide to 1-(1,3-Dioxolan-2-ylmethyl)piperazine: Theoretical Properties, Synthesis, and Biological Evaluation
Abstract
This technical guide provides a comprehensive overview of the theoretical properties, synthesis, characterization, and potential biological activities of the heterocyclic compound 1-(1,3-Dioxolan-2-ylmethyl)piperazine. This molecule incorporates two key pharmacophores: the piperazine ring, a prevalent motif in numerous clinically successful drugs, and the 1,3-dioxolane moiety, known to enhance biological activity. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and practical methodologies for the exploration of this compound's therapeutic potential. The guide details a plausible synthetic route, predicted analytical characteristics, and robust protocols for evaluating its potential as an acetylcholinesterase inhibitor, an antimicrobial agent, and a cytotoxic compound.
Introduction: The Scientific Rationale
The confluence of a piperazine nucleus and a 1,3-dioxolane ring in 1-(1,3-Dioxolan-2-ylmethyl)piperazine presents a compelling case for its investigation as a novel therapeutic agent. The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, renowned for its ability to impart favorable pharmacokinetic properties such as improved solubility and oral bioavailability.[1][2] Its presence in a wide array of drugs targeting the central nervous system (CNS), as well as in antimicrobial and anticancer agents, underscores its versatility.[3][4][5][6] The two nitrogen atoms of the piperazine ring offer opportunities for hydrogen bonding and can be readily functionalized to modulate biological activity.[1]
The 1,3-dioxolane ring, a cyclic acetal, is also a significant contributor to the potential bioactivity of the target molecule. Its incorporation into various chemical frameworks has been shown to enhance a range of biological effects, including anticancer, antifungal, antiviral, and antibacterial properties.[7] This is attributed to the two oxygen atoms in the dioxolane backbone, which can participate in hydrogen bonding with active sites of biological targets, thereby improving ligand-target interactions.[7]
Given the established pharmacological importance of both the piperazine and 1,3-dioxolane moieties, 1-(1,3-Dioxolan-2-ylmethyl)piperazine emerges as a molecule of significant interest for drug discovery and development. This guide aims to provide a thorough theoretical and practical framework for its synthesis, characterization, and biological evaluation.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a compound is crucial for its development as a therapeutic agent. While experimental data for 1-(1,3-Dioxolan-2-ylmethyl)piperazine is not extensively available, its properties can be predicted based on its structure and data from similar compounds.
| Property | Predicted/Known Value | Source |
| Molecular Formula | C₈H₁₆N₂O₂ | [8] |
| Molecular Weight | 172.22 g/mol | [8] |
| Appearance | Colorless liquid (Predicted) | [8] |
| Boiling Point | 80 °C | [8] |
| Density | 1.492 g/mL at 20 °C | [8] |
| pKa | 9.21 ± 0.10 (Predicted) | [8] |
| LogP | -0.6 (Predicted for a similar compound) | [2] |
Synthesis and Characterization
The synthesis of 1-(1,3-Dioxolan-2-ylmethyl)piperazine can be logically approached through the alkylation of piperazine with a suitable 1,3-dioxolane-containing electrophile. A plausible and efficient synthetic route involves the reaction of piperazine with 2-(bromomethyl)-1,3-dioxolane.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 1-(1,3-Dioxolan-2-ylmethyl)piperazine.
Detailed Experimental Protocols
Step 1: Synthesis of 2-(Bromomethyl)-1,3-dioxolane
This procedure is adapted from a known method for the synthesis of 2-(bromomethyl)-1,3-dioxolane.[9]
-
Reaction Setup: To a reaction vessel equipped with a stirrer, dropping funnel, and thermometer, add ethylene glycol (2.0 eq.) and freshly distilled acetaldehyde (1.0 eq.).
-
Initial Reaction: Stir the mixture slowly at room temperature for 30 minutes.
-
Bromination: Cool the reaction mixture to 0-3 °C in an ice bath. Slowly add bromine (1.1 eq.) dropwise, ensuring the temperature is maintained within the specified range.
-
Reaction Completion: After the addition of bromine is complete, continue stirring the reaction at 0-3 °C for 3.5 hours.
-
Purification: Purify the crude product by vacuum distillation, collecting the fraction at 80-82 °C.
Step 2: Synthesis of 1-(1,3-Dioxolan-2-ylmethyl)piperazine
This protocol is a general method for the N-alkylation of piperazine.[10][11]
-
Reaction Setup: In a round-bottom flask, dissolve piperazine (an excess, e.g., 4 eq.) in a suitable solvent such as pyridine.
-
Addition of Electrophile: Add 2-(bromomethyl)-1,3-dioxolane (1.0 eq.) to the solution.
-
Reaction: Reflux the reaction mixture for 12 hours.
-
Work-up: After cooling to room temperature, place the reaction mixture in a freezer overnight to precipitate excess piperazine and pyridinium salts. Filter the solids and wash with acetone.
-
Isolation: Combine the filtrates and remove the solvents under reduced pressure. The resulting residue can be further purified by fractional distillation under vacuum to yield the desired monoalkylated piperazine.
Analytical Characterization
The synthesized 1-(1,3-Dioxolan-2-ylmethyl)piperazine should be thoroughly characterized using modern analytical techniques.
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the piperazine ring, the methylene bridge, and the dioxolane ring. Based on data from similar structures, the following chemical shifts can be predicted:[8][12]
-
Piperazine ring protons (N-CH₂): Two multiplets around 2.4-2.9 ppm.
-
Methylene bridge protons (-CH₂-): A doublet around 2.6 ppm.
-
Dioxolane ring protons (-O-CH₂-CH₂-O-): A multiplet around 3.8-4.0 ppm.
-
Dioxolane methine proton (-O-CH-O-): A triplet around 4.9 ppm.
-
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. Predicted chemical shifts are:[12]
-
Piperazine ring carbons (N-C): Signals around 46 ppm and 54 ppm.
-
Methylene bridge carbon (-CH₂-): A signal around 60 ppm.
-
Dioxolane ring carbons (-O-CH₂-CH₂-O-): A signal around 65 ppm.
-
Dioxolane acetal carbon (-O-CH-O-): A signal around 103 ppm.
-
3.3.2. Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for confirming the molecular weight and elucidating the structure of the synthesized compound. Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ is expected at m/z 173.1. The fragmentation pattern in tandem mass spectrometry (MS/MS) would likely involve cleavage of the piperazine ring and the bond between the piperazine and the dioxolane moiety.[9][13][14]
Caption: Predicted mass fragmentation pathway for 1-(1,3-Dioxolan-2-ylmethyl)piperazine.
Potential Biological Activities and Evaluation Protocols
The structural features of 1-(1,3-Dioxolan-2-ylmethyl)piperazine suggest several potential biological activities. This section outlines the rationale for these activities and provides detailed protocols for their in vitro evaluation.
Acetylcholinesterase (AChE) Inhibition
Rationale: Piperazine derivatives have been extensively investigated as acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease.[3][4][15] A molecular docking study on derivatives of 1-(2-methyl)-1,3-dioxalan-2-yl)piperazine has suggested potential interactions with the catalytic active site of acetylcholinesterase.[16]
Experimental Protocol: Ellman's Method
This colorimetric assay is a standard method for measuring AChE activity.[4]
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and acetylcholinesterase enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Plate Preparation: In a 96-well plate, add the buffer, DTNB solution, and a solution of 1-(1,3-Dioxolan-2-ylmethyl)piperazine at various concentrations.
-
Enzyme Addition: Add the acetylcholinesterase solution to each well and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).
-
Substrate Addition: Initiate the reaction by adding the ATCI solution to each well.
-
Measurement: Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of increase in absorbance is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Caption: Workflow for the acetylcholinesterase inhibition assay.
Antimicrobial Activity
Rationale: The piperazine nucleus is a key component of several antibacterial and antifungal drugs.[10][17][18][19] The incorporation of a dioxolane moiety may further enhance this activity.[7]
Experimental Protocol: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[20]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of 1-(1,3-Dioxolan-2-ylmethyl)piperazine in a suitable broth medium.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxic Activity
Rationale: Many piperazine derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, acting through mechanisms such as apoptosis induction and cell cycle arrest.[21][22][23][24][25]
Experimental Protocol: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[15]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells, HeLa cervical cancer cells) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 1-(1,3-Dioxolan-2-ylmethyl)piperazine and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.
Safety and Handling
As with any novel chemical compound, 1-(1,3-Dioxolan-2-ylmethyl)piperazine should be handled with appropriate safety precautions in a laboratory setting. Based on the safety data for its parent compounds, piperazine and 1,3-dioxolane, the following should be considered:
-
Piperazine: Can cause severe skin burns and eye damage, and may cause an allergic skin reaction or respiratory irritation. It is also a flammable solid.[14][26]
-
1,3-Dioxolane: Highly flammable liquid and vapor that causes serious eye irritation.[4][5]
Therefore, it is imperative to handle 1-(1,3-Dioxolan-2-ylmethyl)piperazine in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes.[18]
Conclusion and Future Directions
1-(1,3-Dioxolan-2-ylmethyl)piperazine represents a promising, yet underexplored, chemical entity with significant potential for drug discovery. The strategic combination of the pharmacologically privileged piperazine and 1,3-dioxolane scaffolds provides a strong rationale for its investigation across multiple therapeutic areas. This technical guide has provided a comprehensive theoretical framework for its synthesis, characterization, and biological evaluation.
Future research should focus on the experimental validation of the proposed synthetic route and the thorough characterization of the compound using the analytical techniques outlined. Subsequent in vitro screening for acetylcholinesterase inhibition, antimicrobial, and cytotoxic activities will be crucial in elucidating its therapeutic potential. Positive results from these initial studies would warrant further investigation into its mechanism of action, structure-activity relationships through the synthesis of analogues, and eventual in vivo efficacy and safety studies. The insights and protocols provided herein are intended to serve as a valuable resource for researchers embarking on the exploration of this intriguing molecule.
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Methodological & Application
The Strategic Integration of 1-(1,3-Dioxolan-2-ylmethyl)piperazine in Modern Drug Discovery: A Guide to Synthesis and Application
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the piperazine ring stands as a quintessential privileged scaffold, embedded in the molecular architecture of a multitude of approved therapeutic agents.[1][2] Its prevalence is not coincidental but rather a testament to its remarkable ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates, including enhanced aqueous solubility and oral bioavailability. The strategic derivatization of the piperazine nucleus allows for the precise spatial orientation of pharmacophoric elements, facilitating optimal interactions with biological targets.[1] This guide focuses on a particularly intriguing building block, 1-(1,3-Dioxolan-2-ylmethyl)piperazine , a synthon that combines the advantageous features of the piperazine core with the unique attributes of the 1,3-dioxolane moiety. The dioxolane group, a cyclic acetal, often serves as a bioisosteric replacement for other functional groups and can influence a molecule's metabolic stability and receptor-binding interactions.[3] This document provides a comprehensive overview of the synthesis, derivatization, and application of 1-(1,3-Dioxolan-2-ylmethyl)piperazine in the context of contemporary drug discovery, offering detailed protocols for its synthesis and the biological evaluation of its derivatives.
Physicochemical Properties and Synthetic Strategy
The utility of 1-(1,3-Dioxolan-2-ylmethyl)piperazine as a foundational element in drug design is underscored by its structural and chemical characteristics. The presence of two nitrogen atoms in the piperazine ring, one of which is secondary, provides a reactive handle for the introduction of a wide array of substituents, enabling the exploration of vast chemical space.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆N₂O₂ | [ChemSpider] |
| Molecular Weight | 172.22 g/mol | [ChemSpider] |
| Boiling Point | 245.5±33.0 °C at 760 mmHg | [ChemSpider] |
| pKa | 9.21±0.10 | [ChemSpider] |
Protocol 1: Synthesis of 1-(1,3-Dioxolan-2-ylmethyl)piperazine
This protocol details a two-step synthesis of the title compound, commencing with the preparation of the key intermediate, 2-(bromomethyl)-1,3-dioxolane.
Step 1: Synthesis of 2-(Bromomethyl)-1,3-dioxolane
This step involves the acetalization of bromoacetaldehyde with ethylene glycol. A more direct and scalable approach, however, starts from the readily available precursors: ethylene glycol and acetaldehyde, followed by bromination.[4][5]
-
Materials: Ethylene glycol, Acetaldehyde, Bromine, Dichloromethane, Anhydrous sodium sulfate.
-
Procedure:
-
To a stirred solution of ethylene glycol (2.0 eq) in dichloromethane at 0 °C, slowly add freshly distilled acetaldehyde (1.0 eq).
-
Maintain the temperature at 0-5 °C and slowly add bromine (1.1 eq) dropwise. The reaction is exothermic and the addition rate should be carefully controlled.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield 2-(bromomethyl)-1,3-dioxolane as a colorless liquid.[6]
-
Step 2: Synthesis of 1-(1,3-Dioxolan-2-ylmethyl)piperazine
This step involves the nucleophilic substitution of the bromide in 2-(bromomethyl)-1,3-dioxolane with piperazine.
-
Materials: 2-(Bromomethyl)-1,3-dioxolane, Piperazine, Triethylamine, Acetonitrile, Anhydrous potassium carbonate.
-
Procedure:
-
Dissolve piperazine (3.0 eq) in acetonitrile.
-
Add triethylamine (1.5 eq) to the solution to act as a base.
-
To this stirred solution, add 2-(bromomethyl)-1,3-dioxolane (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water to remove excess piperazine and its salts.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford 1-(1,3-Dioxolan-2-ylmethyl)piperazine.
-
Caption: Synthetic workflow for 1-(1,3-Dioxolan-2-ylmethyl)piperazine.
Application in Drug Discovery: A Case Study in Dopamine D4 Receptor Antagonists
The 1-(1,3-Dioxolan-2-ylmethyl)piperazine scaffold is a versatile platform for the synthesis of a diverse array of pharmacologically active molecules. To illustrate its application, we present a synthetic protocol for a novel analog of a dopamine D4 receptor antagonist. The dopamine D4 receptor is a validated target for the treatment of various central nervous system disorders, including schizophrenia and cognitive deficits.[7][8] Selective D4 antagonists have been pursued as potential antipsychotics with a reduced liability for extrapyramidal side effects.[8]
Protocol 2: Synthesis of a 4-(Aryl)-1-(1,3-dioxolan-2-ylmethyl)piperazine Analog
This protocol describes the N-arylation of 1-(1,3-Dioxolan-2-ylmethyl)piperazine using a palladium-catalyzed Buchwald-Hartwig amination reaction, a robust method for the formation of carbon-nitrogen bonds.
-
Materials: 1-(1,3-Dioxolan-2-ylmethyl)piperazine, 4-Chloro-2-methoxyaniline (or other suitable aryl halide), Palladium(II) acetate (Pd(OAc)₂), 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos), Sodium tert-butoxide (NaOtBu), Toluene (anhydrous).
-
Procedure:
-
To a flame-dried Schlenk flask, add Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous toluene, followed by 1-(1,3-Dioxolan-2-ylmethyl)piperazine (1.2 eq) and the aryl halide (e.g., 4-chloro-2-methoxyaniline, 1.0 eq).
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated piperazine derivative.
-
Caption: Workflow for N-arylation via Buchwald-Hartwig amination.
Protocols for Biological Evaluation
The synthesized derivatives can be evaluated for a range of biological activities. Below are representative protocols for assessing their potential as anticancer, anti-inflammatory, and acetylcholinesterase-inhibiting agents.
Protocol 3: In Vitro Anticancer Activity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Materials: Human cancer cell line (e.g., MCF-7 for breast cancer), Dulbecco's Modified Eagle's Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, MTT solution, Dimethyl sulfoxide (DMSO), 96-well plates.
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in DMEM.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and incubate for another 48 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.
-
Protocol 4: In Vitro Anti-inflammatory Activity (Albumin Denaturation Assay)
This assay assesses the anti-inflammatory activity of a compound by its ability to inhibit the heat-induced denaturation of bovine serum albumin (BSA).
-
Materials: Bovine Serum Albumin (BSA), Phosphate Buffered Saline (PBS, pH 6.4), Test compounds, Diclofenac sodium (as a standard), Spectrophotometer.
-
Procedure:
-
Prepare a solution of 0.2% w/v BSA in PBS.
-
Prepare various concentrations of the test compounds and the standard drug (diclofenac sodium).
-
To 0.5 mL of the test or standard solution, add 0.5 mL of the BSA solution.
-
Incubate the mixture at 37 °C for 20 minutes, followed by heating at 51 °C for 20 minutes.
-
After cooling, measure the turbidity of the solutions at 660 nm.
-
Calculate the percentage inhibition of protein denaturation.
-
Protocol 5: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to screen for AChE inhibitors.
-
Materials: Acetylcholinesterase (from electric eel or human erythrocytes), Acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Phosphate buffer (pH 8.0), Test compounds, Donepezil (as a standard).
-
Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution at various concentrations.
-
Add the AChE enzyme solution to each well and incubate for 15 minutes at 37 °C.
-
Initiate the reaction by adding the substrate, ATCI.
-
Measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader.
-
The rate of the reaction is proportional to the AChE activity.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.[9]
-
Caption: Workflow for the biological evaluation of synthesized derivatives.
Conclusion and Future Perspectives
The 1-(1,3-Dioxolan-2-ylmethyl)piperazine scaffold represents a valuable and versatile building block in the modern drug discovery toolbox. Its straightforward synthesis and the reactivity of the piperazine nitrogen atoms allow for the facile generation of diverse chemical libraries for high-throughput screening. The incorporation of the dioxolane moiety offers opportunities for fine-tuning the pharmacokinetic and pharmacodynamic properties of lead compounds. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and evaluate novel drug candidates based on this promising scaffold. Future work in this area could involve the exploration of a broader range of aryl and heteroaryl substituents, as well as the investigation of the stereochemical effects of substituted dioxolane rings on biological activity. The continued application of this and similar privileged scaffolds will undoubtedly contribute to the discovery of new and effective therapies for a wide range of diseases.
References
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INSILICO DESIGN ON NOVEL 1-(2-METHYL)-1,3-DIOXALAN-2YL)PIPERAZINE DERIVATIVES AS ANTI-ALZHIEMER AGENTS TARGETING AchE COMPLEXED WITH E2020 ALONG WITH ADME STUDIES. (2021). International Journal of Creative Research Thoughts, 9(8). Available at: [Link]
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Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. (2023). MDPI. Available at: [Link]
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Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. (2014). PubMed Central. Available at: [Link]
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Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. (2023). PubMed Central. Available at: [Link]
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Reaction of Ketone or Aldehyde 2 with Ethylene Glycol in the Presence... (n.d.). ResearchGate. Available at: [Link]
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Synthesis and Properties of (1,3-Dioxolan-2-yl)furans. (2005). ResearchGate. Available at: [Link]
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Discovery of a Candidate Containing an (S)-3,3-Difluoro-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1 H-inden Scaffold as a Highly Potent Pan-Inhibitor of the BCR-ABL Kinase Including the T315I-Resistant Mutant for the Treatment of Chronic Myeloid Leukemia. (2021). PubMed. Available at: [Link]
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Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. (2023). ResearchGate. Available at: [Link]
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Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. (2012). PubMed Central. Available at: [Link]
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2-(2-BROMOETHYL)-1,3-DIOXANE. (1980). Organic Syntheses. Available at: [Link]
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Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. (2022). PubMed Central. Available at: [Link]
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FACILE METHOD FOR ACETALISATION AND KETALISATION OF AROMATIC CARBONYL COMPOUNDS. (2022). ResearchGate. Available at: [Link]
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Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2023). Wiley Online Library. Available at: [Link]
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The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2022). PubMed. Available at: [Link]
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An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. (2020). Bentham Science. Available at: [Link]
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The Versatile Synthon: Application Notes for 1-(1,3-Dioxolan-2-ylmethyl)piperazine in Modern Organic Synthesis
Introduction: Unveiling a Privileged Scaffold
In the landscape of contemporary drug discovery and organic synthesis, the piperazine moiety stands as a cornerstone, celebrated for its prevalence in a myriad of biologically active molecules.[1][2][3] Its unique physicochemical properties, including its ability to modulate aqueous solubility and serve as a versatile linker, have cemented its status as a privileged scaffold.[1][4] This guide focuses on a particularly valuable derivative, 1-(1,3-Dioxolan-2-ylmethyl)piperazine , a building block that synergistically combines the advantageous features of the piperazine ring with a masked aldehyde functionality in the form of a dioxolane group. This latent reactivity, coupled with the nucleophilic nature of the piperazine nitrogens, unlocks a diverse range of synthetic transformations, making it an indispensable tool for the medicinal chemist and process developer.
This document serves as a comprehensive technical guide, offering in-depth application notes and detailed protocols for the strategic deployment of 1-(1,3-dioxolan-2-ylmethyl)piperazine in the synthesis of complex molecular architectures. We will delve into the causality behind experimental choices, providing not just the "how" but the "why" to empower researchers in their synthetic endeavors.
Core Applications & Synthetic Strategies
The synthetic utility of 1-(1,3-dioxolan-2-ylmethyl)piperazine primarily revolves around the reactivity of the secondary amine within the piperazine ring. This nitrogen atom serves as a potent nucleophile, enabling the facile construction of new carbon-nitrogen bonds. The principal transformations include N-alkylation, N-arylation, and reductive amination.
N-Arylation via Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a mild and general method for the formation of C(sp²)-N bonds.[5][6] 1-(1,3-Dioxolan-2-ylmethyl)piperazine is an excellent substrate for this reaction, readily coupling with a wide array of aryl halides and pseudohalides.
Underlying Principles: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and subsequent reductive elimination to furnish the desired N-arylpiperazine and regenerate the active catalyst. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) often providing the best results.[7][8]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Preparation: To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), 1-(1,3-dioxolan-2-ylmethyl)piperazine (1.2 mmol), sodium tert-butoxide (1.4 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and the ligand (e.g., XPhos, 0.04 mmol).
-
Reaction: Add anhydrous toluene (5 mL) via syringe. Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench with water and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-1-(1,3-dioxolan-2-ylmethyl)piperazine.
| Parameter | Typical Range/Value | Notes |
| Temperature | 80 - 110 °C | Dependent on the reactivity of the aryl halide. |
| Reaction Time | 2 - 24 hours | Monitor for completion to avoid side reactions. |
| Yield | 70 - 95% | Substrate dependent. |
Reductive Amination: A Gateway to Diverse N-Alkyl Derivatives
Reductive amination is a highly efficient and versatile method for the N-alkylation of amines.[4] This one-pot procedure involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[1] For 1-(1,3-dioxolan-2-ylmethyl)piperazine, this reaction provides a straightforward route to a vast array of N-substituted derivatives.
Causality in Reagent Selection: The choice of reducing agent is critical for the success of a reductive amination. Mild and selective reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they can reduce the iminium ion in the presence of the unreacted carbonyl compound and are tolerant of a wide range of functional groups.[9]
Experimental Protocol: General Procedure for Reductive Amination
-
Preparation: To a solution of the aldehyde or ketone (1.0 mmol) and 1-(1,3-dioxolan-2-ylmethyl)piperazine (1.1 mmol) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (10 mL), add a catalytic amount of acetic acid (e.g., 1-2 drops).
-
Reaction: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine/iminium ion. Then, add sodium triacetoxyborohydride (1.5 mmol) portion-wise.
-
Monitoring: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed.
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography to yield the N-alkylated product.
| Parameter | Typical Range/Value | Notes |
| Temperature | Room Temperature | Generally sufficient for most substrates. |
| Reaction Time | 1 - 12 hours | Highly dependent on the electrophilicity of the carbonyl compound. |
| Yield | 80 - 98% | Typically high for a wide range of substrates. |
The Dioxolane Moiety: A Masked Aldehyde for Further Elaboration
A key feature of 1-(1,3-dioxolan-2-ylmethyl)piperazine is the dioxolane group, which serves as a stable protecting group for an acetaldehyde moiety. This acetal is robust under basic and nucleophilic conditions, allowing for selective modification of the piperazine nitrogen.[10] Subsequent deprotection under acidic conditions reveals the aldehyde, which can then be used in a variety of transformations.
Deprotection Strategy: The hydrolysis of the dioxolane is typically achieved by treatment with an aqueous acid, such as hydrochloric acid or p-toluenesulfonic acid, in a water-miscible solvent like acetone or THF.[10] The choice of acid and reaction conditions can be tuned to be compatible with other functional groups in the molecule.
Experimental Protocol: Deprotection of the Dioxolane Group
-
Preparation: Dissolve the N-substituted-1-(1,3-dioxolan-2-ylmethyl)piperazine (1.0 mmol) in a mixture of acetone and water (e.g., a 4:1 ratio, 10 mL).
-
Reaction: Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid (e.g., 0.1 mL) or p-toluenesulfonic acid monohydrate (0.1 mmol).
-
Monitoring: Stir the reaction mixture at room temperature and monitor by TLC for the disappearance of the starting material.
-
Workup: Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution). Extract the product with an appropriate organic solvent.
-
Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude piperazinylacetaldehyde. This product can often be used in the next step without further purification.
Application in the Synthesis of Itraconazole Analogues
A prominent application of dioxolane-piperazine building blocks is in the synthesis of the broad-spectrum antifungal agent, Itraconazole, and its analogues.[11][12] In the synthesis of these complex molecules, the piperazine moiety is typically introduced via a nucleophilic substitution reaction.
Synthetic Approach: The synthesis often involves the reaction of a suitably functionalized piperazine with a mesylate or tosylate derivative of the dioxolane core of Itraconazole.[13][14] 1-(1,3-Dioxolan-2-ylmethyl)piperazine can be envisioned as a key precursor to the requisite piperazine fragment.
Characterization and Data
Thorough characterization of the products derived from 1-(1,3-dioxolan-2-ylmethyl)piperazine is essential to confirm their identity and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Expected Spectroscopic Data for a Representative N-Aryl Derivative:
-
¹H NMR: The proton NMR spectrum will typically show characteristic signals for the piperazine protons (usually complex multiplets in the range of 2.5-3.5 ppm), the methylene protons adjacent to the dioxolane ring, the methine proton of the dioxolane, and the methylene protons of the dioxolane ring. Aromatic protons will appear in the downfield region (typically 6.5-8.0 ppm).
-
¹³C NMR: The carbon NMR spectrum will display signals for the piperazine carbons, the carbons of the dioxolane ring, and the aromatic carbons.[15][16]
-
IR Spectroscopy: Key vibrational bands will include C-H stretching, C-N stretching, and C-O stretching frequencies.[3][17]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the calculated mass of the product, which is crucial for confirming the molecular weight.
Conclusion: A Building Block of Strategic Importance
1-(1,3-Dioxolan-2-ylmethyl)piperazine is a highly valuable and versatile building block in organic synthesis. Its utility is derived from the nucleophilicity of the piperazine nitrogen atoms and the presence of a masked aldehyde functionality. This unique combination allows for the straightforward synthesis of a wide range of complex molecules, particularly those of pharmaceutical interest. The protocols and application notes provided herein are intended to serve as a practical guide for researchers, enabling them to harness the full synthetic potential of this important synthon. By understanding the underlying principles of the key reactions and employing the detailed experimental procedures, scientists can confidently incorporate 1-(1,3-dioxolan-2-ylmethyl)piperazine into their synthetic strategies to accelerate the discovery and development of novel chemical entities.
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- Nucleophilic substitution of 1,2‐dioxolan‐3‐yl acetates mediated by...
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry.
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- DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
- Synthesis and Characterization of a Series of 1-Aryl-4-[Aryldiazenyl]-piperazines. Part II. 1-Aryl-4-(2-Aryl-1-Diazenyl)-piperazines with Fluoro-, chloro-, Methyl-, Cyano- and Acetyl Substituents in The 1-Aryl Group. Bentham Open.
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- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
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- Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermedi
- The Buchwald–Hartwig Amination After 25 Years.
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Application Notes and Protocols for Reactions Involving 1-(1,3-Dioxolan-2-ylmethyl)piperazine
Introduction: The Strategic Utility of 1-(1,3-Dioxolan-2-ylmethyl)piperazine in Synthetic Chemistry
1-(1,3-Dioxolan-2-ylmethyl)piperazine is a bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and drug development. Its structure uniquely combines a reactive secondary amine within a piperazine ring and a masked aldehyde in the form of a 1,3-dioxolane acetal. This arrangement allows for sequential and selective chemical modifications, making it a valuable scaffold for creating diverse molecular architectures.
The piperazine moiety is a well-established pharmacophore found in numerous approved drugs, valued for its ability to improve physicochemical properties such as solubility and bioavailability.[1][2] The secondary amine of 1-(1,3-Dioxolan-2-ylmethyl)piperazine provides a nucleophilic handle for a variety of transformations, including N-alkylation, acylation, and reductive amination, enabling the introduction of diverse substituents.
Concurrently, the 1,3-dioxolane group serves as a robust protecting group for a formyl (aldehyde) functionality.[3] Acetal protecting groups like dioxolanes are stable under a wide range of reaction conditions, including those that are basic, nucleophilic, and reductive, which are commonly employed for modifying the piperazine nitrogen.[3] This stability allows for the elaboration of the piperazine core without premature unmasking of the aldehyde. The aldehyde can then be deprotected under acidic conditions to participate in subsequent reactions, such as reductive amination or Wittig reactions, further expanding the synthetic possibilities.
These application notes provide detailed protocols for two fundamental reactions involving 1-(1,3-Dioxolan-2-ylmethyl)piperazine: N-alkylation and amide coupling. Additionally, a protocol for the deprotection of the dioxolane group is included, highlighting the compound's utility as a latent aldehyde synthon.
Section 1: N-Alkylation of 1-(1,3-Dioxolan-2-ylmethyl)piperazine
N-alkylation is a cornerstone reaction for functionalizing the piperazine core. The following protocol details a standard procedure for the alkylation of 1-(1,3-Dioxolan-2-ylmethyl)piperazine with an alkyl halide in the presence of a non-nucleophilic base.
Causality and Experimental Design
The choice of a suitable base is critical to prevent unwanted side reactions. A weak, non-nucleophilic base such as triethylamine (TEA) is employed to neutralize the hydrohalic acid generated during the reaction without competing with the piperazine nitrogen as a nucleophile.[4] The solvent, in this case, methanol, is chosen for its ability to dissolve both the starting materials and the base. The reaction temperature is elevated to ensure a reasonable reaction rate. The workup procedure is designed to remove the triethylammonium salt and any unreacted starting materials.[5]
Experimental Workflow: N-Alkylation
Caption: Workflow for the N-alkylation of 1-(1,3-Dioxolan-2-ylmethyl)piperazine.
Quantitative Data Summary: N-Alkylation
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| 1-(1,3-Dioxolan-2-ylmethyl)piperazine | 1.0 | 172.23 | 10.0 | 1.72 g |
| Alkyl Halide (e.g., Benzyl Bromide) | 1.1 | 171.04 | 11.0 | 1.88 g (1.3 mL) |
| Triethylamine | 1.5 | 101.19 | 15.0 | 2.1 mL |
| Methanol | - | - | - | 50 mL |
| Expected Product Yield | - | - | - | 75-90% |
Step-by-Step Protocol: N-Alkylation
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(1,3-Dioxolan-2-ylmethyl)piperazine (1.72 g, 10.0 mmol).
-
Add methanol (50 mL) and triethylamine (2.1 mL, 15.0 mmol) to the flask and stir until all solids are dissolved.
-
Add the alkyl halide (e.g., benzyl bromide, 1.3 mL, 11.0 mmol) dropwise to the stirring solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10% methanol in dichloromethane).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane (50 mL) and water (50 mL).
-
Separate the organic layer, and wash it with saturated aqueous sodium chloride (brine) (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure N-alkylated product.
Section 2: Amide Coupling with Carboxylic Acids
Amide bond formation is a prevalent reaction in the synthesis of biologically active molecules. This protocol outlines the coupling of 1-(1,3-Dioxolan-2-ylmethyl)piperazine with a carboxylic acid using 1-Propanephosphonic acid anhydride (T3P®) as a coupling agent.
Causality and Experimental Design
Peptide coupling reagents are employed to activate the carboxylic acid, facilitating its reaction with the amine. T3P® is a mild and efficient coupling reagent that minimizes side reactions and is known for low epimerization with chiral carboxylic acids. Pyridine is used as a base to neutralize the acidic byproducts of the reaction. Dichloromethane (DCM) is a common aprotic solvent for amide coupling reactions. The workup is designed to remove the phosphonic acid byproducts and other water-soluble impurities.
Experimental Workflow: Amide Coupling
Caption: Workflow for the amide coupling of 1-(1,3-Dioxolan-2-ylmethyl)piperazine.
Quantitative Data Summary: Amide Coupling
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| 1-(1,3-Dioxolan-2-ylmethyl)piperazine | 1.0 | 172.23 | 5.0 | 0.86 g |
| Carboxylic Acid (e.g., Benzoic Acid) | 1.1 | 122.12 | 5.5 | 0.67 g |
| Pyridine | 3.0 | 79.10 | 15.0 | 1.2 mL |
| T3P® (50% in Ethyl Acetate) | 1.5 | 318.19 | 7.5 | 4.8 mL |
| Dichloromethane (DCM) | - | - | - | 50 mL |
| Expected Product Yield | - | - | - | 80-95% |
Step-by-Step Protocol: Amide Coupling
-
In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (0.67 g, 5.5 mmol), 1-(1,3-Dioxolan-2-ylmethyl)piperazine (0.86 g, 5.0 mmol), and pyridine (1.2 mL, 15.0 mmol) in dichloromethane (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the T3P® solution (4.8 mL, 7.5 mmol) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Monitor the reaction progress by TLC (e.g., 5% methanol in dichloromethane).
-
Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution (30 mL).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 30 mL).
-
Combine the organic layers and wash with water (30 mL) and then brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude amide by flash column chromatography on silica gel.
Section 3: Deprotection of the 1,3-Dioxolane Group
A key synthetic utility of 1-(1,3-Dioxolan-2-ylmethyl)piperazine is the ability to unmask the aldehyde functionality after the piperazine nitrogen has been functionalized. This is typically achieved through acid-catalyzed hydrolysis.
Causality and Experimental Design
The 1,3-dioxolane is an acetal, which is stable to basic and neutral conditions but readily hydrolyzes in the presence of aqueous acid.[3] A common and effective method for this deprotection is the use of a mild acid such as p-toluenesulfonic acid (p-TsOH) in a mixture of acetone and water. Acetone acts as a scavenger for the liberated ethylene glycol, driving the equilibrium towards the deprotected aldehyde. The reaction is typically monitored until the starting material is consumed.
Experimental Workflow: Dioxolane Deprotection
Caption: Workflow for the acidic deprotection of the 1,3-dioxolane group.
Quantitative Data Summary: Dioxolane Deprotection
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| Dioxolane-protected Piperazine Derivative | 1.0 | - | 5.0 | - |
| p-Toluenesulfonic acid monohydrate (p-TsOH) | 0.2 | 190.22 | 1.0 | 0.19 g |
| Acetone | - | - | - | 40 mL |
| Water | - | - | - | 10 mL |
| Expected Product Yield | - | - | - | >90% |
Step-by-Step Protocol: Dioxolane Deprotection
-
Dissolve the N-substituted 1-(1,3-dioxolan-2-ylmethyl)piperazine derivative (5.0 mmol) in a mixture of acetone (40 mL) and water (10 mL) in a 100 mL round-bottom flask.
-
Add p-toluenesulfonic acid monohydrate (0.19 g, 1.0 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the disappearance of the starting material by TLC or GC-MS.
-
Once the reaction is complete, neutralize the acid by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude aldehyde.
-
The resulting aldehyde is often of sufficient purity for use in subsequent steps, but can be purified by column chromatography if necessary.
References
-
Barluenga, J., et al. (2003). A New and General Procedure for the Synthesis of 1,4-Disubstituted Piperazines. The Journal of Organic Chemistry, 68(17), 6583–6589. [Link]
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Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons. [Link]
-
Al-Harrasi, A., et al. (2019). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 4(7), 11841–11849. [Link]
- U.S. Patent No. 6,603,003 B2. (2003).
-
Al-Rawashdeh, N. A., et al. (2020). Synthesis of 1,3-oxazines based on piperazine. Tetrahedron Letters, 61(4), 151433. [Link]
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Mustafa, Y. F., et al. (2023). Advancements in the Synthesis and Biomedical Impacts of Molecules Incorporating 1,3-Dioxolane. Current Organic Synthesis, 20(1), 2-20. [Link]
-
Kotha, S., & Meshram, M. (2019). Methods for the Synthesis of Piperazine Derivatives Containing a Chiral Bi-2-naphthyl Moiety. ChemistrySelect, 4(37), 10929-10933. [Link]
-
Rathi, E., et al. (2021). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 26(16), 4991. [Link]
-
Arnold, D. P., & McMurtrie, J. C. (2010). 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol. Acta Crystallographica Section E: Structure Reports Online, 66(1), o225. [Link]
-
Ivanenkov, Y. A., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 5898. [Link]
-
Nakatsuji, S., et al. (1978). Electrophilic substitution in n-aryl-2-pyrazolines: Reactions with 1,3-dithioles. Journal of the Chemical Society, Perkin Transactions 1, 429-433. [Link]
-
Timári, G., et al. (2021). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules, 26(21), 6489. [Link]
-
Kulakov, I. V., et al. (2022). Synthesis and study of substituted 1-((1,3-dioxolan-4-yl)methyl)-1H-1,2,4-triazoles as plant growth regulators. Chemical Bulletin of Kazakh National University, 105(2), 4-13. [Link]
-
Morvan, B. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]
-
Jiang, F.-X., et al. (2006). 1,4-Bis(6-chloropyridin-3-ylmethyl)piperazine. Acta Crystallographica Section E: Structure Reports Online, 62(1), o276-o277. [Link]
-
Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051. [Link]
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Application Notes and Protocols for the Purification of 1-(1,3-Dioxolan-2-ylmethyl)piperazine
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity for 1-(1,3-Dioxolan-2-ylmethyl)piperazine in Research and Development
1-(1,3-Dioxolan-2-ylmethyl)piperazine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The piperazine moiety is a common scaffold in many approved pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties. The dioxolane group in this particular derivative can act as a protected aldehyde, making it a versatile intermediate for further chemical modifications. Given its role as a building block in the synthesis of more complex molecules, the purity of 1-(1,3-Dioxolan-2-ylmethyl)piperazine is paramount to ensure the desired reaction outcomes, avoid the formation of unwanted side products, and obtain accurate biological data.
This guide provides a comprehensive overview of robust purification techniques applicable to 1-(1,3-Dioxolan-2-ylmethyl)piperazine, drawing upon established methods for piperazine and its derivatives. The protocols detailed herein are designed to be adaptable to various laboratory settings and scales, with a focus on the scientific principles underpinning each method.
Understanding the Impurity Profile
The synthesis of 1-(1,3-Dioxolan-2-ylmethyl)piperazine can introduce a range of impurities that must be removed. A successful purification strategy is contingent on understanding the nature of these potential contaminants.
Common Impurities May Include:
-
Unreacted Starting Materials: Such as piperazine and 2-(bromomethyl)-1,3-dioxolane.
-
By-products: Including products of side reactions or degradation.
-
Residual Solvents: From the reaction and workup steps.
-
Water: Piperazine and its derivatives can be hygroscopic.
The choice of purification technique will depend on the physical and chemical properties of the target compound and its impurities. Key physical properties of 1-(1,3-Dioxolan-2-ylmethyl)piperazine are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C8H16N2O2 | ChemicalBook[1] |
| Molecular Weight | 172.22 g/mol | ChemicalBook[1] |
| Boiling Point | 80 °C | ChemicalBook[1] |
| Density | 1.492 g/mL at 20 °C | ChemicalBook[1] |
| pKa (Predicted) | 9.21 ± 0.10 | ChemicalBook[1] |
Purification Strategy Overview
A multi-step approach is often the most effective strategy for achieving high purity. The following diagram illustrates a logical workflow for the purification of 1-(1,3-Dioxolan-2-ylmethyl)piperazine.
Sources
The Versatile Scaffold: Application Notes for 1-(1,3-Dioxolan-2-ylmethyl)piperazine in Medicinal Chemistry
This technical guide is designed for researchers, scientists, and drug development professionals, providing in-depth insights into the application of 1-(1,3-Dioxolan-2-ylmethyl)piperazine as a valuable building block in modern medicinal chemistry. We will explore its synthetic utility, therapeutic rationale, and provide detailed protocols for its incorporation into novel drug candidates, with a particular focus on the development of agents for neurodegenerative diseases.
Introduction: A Scaffold of Strategic Importance
The 1-(1,3-Dioxolan-2-ylmethyl)piperazine moiety is a privileged structure that marries two key pharmacophoric elements: the piperazine ring and a dioxolane-masked aldehyde. The piperazine core is a ubiquitous feature in a vast array of approved drugs, lauded for its ability to impart favorable pharmacokinetic properties such as improved solubility and oral bioavailability.[1] Its basic nitrogen atoms serve as key interaction points with biological targets and provide a convenient handle for synthetic diversification.[2][3]
The 1,3-dioxolane group, on the other hand, acts as a stable protecting group for a reactive aldehyde functionality.[4] This latent carbonyl group can be strategically unmasked under specific conditions, allowing for further chemical transformations, or it can be retained to modulate the steric and electronic profile of the molecule. The combination of these two motifs in 1-(1,3-Dioxolan-2-ylmethyl)piperazine creates a versatile and synthetically tractable scaffold for the construction of diverse chemical libraries.
Therapeutic Rationale: A Promising Avenue for Anti-Alzheimer's Agents
A compelling application for the 1-(1,3-Dioxolan-2-ylmethyl)piperazine scaffold lies in the design of novel therapeutics for Alzheimer's disease.[5] In-silico studies have highlighted the potential of derivatives of the closely related 1-(2-methyl-1,3-dioxalan-2-yl)piperazine as potent acetylcholinesterase (AChE) inhibitors.[5] AChE inhibitors are a cornerstone of current Alzheimer's therapy, working to increase the levels of the neurotransmitter acetylcholine in the brain, which is depleted in the disease state.
The rationale for using the 1-(1,3-Dioxolan-2-ylmethyl)piperazine core is based on its ability to present key pharmacophoric features that can interact with the active site of the AChE enzyme. The piperazine nitrogen can engage in crucial hydrogen bonding or ionic interactions, while the dioxolane moiety and its subsequent elaborations can occupy hydrophobic pockets within the enzyme's active site gorge. Molecular docking simulations suggest that derivatives of this scaffold can achieve significant binding interactions with the catalytic active site of AChE, comparable to established drugs like Donepezil.[5]
The Cholinergic Hypothesis in Alzheimer's Disease
Caption: Cholinergic signaling and the therapeutic intervention point for AChE inhibitors.
Proposed Synthetic Strategies for Library Generation
The synthetic utility of 1-(1,3-Dioxolan-2-ylmethyl)piperazine stems from the reactivity of the secondary amine on the piperazine ring. This allows for a modular approach to library synthesis through various coupling reactions.
Caption: General workflow for the synthesis and evaluation of a chemical library.
Detailed Experimental Protocol: Synthesis of a Representative Amide Derivative
This protocol details the synthesis of a hypothetical amide derivative, a common structural motif in many biologically active compounds.
Objective: To synthesize N-(4-((1,3-dioxolan-2-yl)methyl)piperazin-1-yl)benzamide.
Materials:
-
1-(1,3-Dioxolan-2-ylmethyl)piperazine
-
Benzoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: To a solution of benzoic acid (1.2 mmol) in anhydrous DCM (10 mL) under a nitrogen atmosphere, add EDC (1.5 mmol) and HOBt (1.5 mmol). Stir the mixture at room temperature for 20 minutes.
-
Addition of Piperazine: Add 1-(1,3-Dioxolan-2-ylmethyl)piperazine (1.0 mmol) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 mmol).
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-(4-((1,3-dioxolan-2-yl)methyl)piperazin-1-yl)benzamide.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Structure-Activity Relationship (SAR) and Data Presentation
Based on in-silico studies of similar compounds, a hypothetical SAR table can be constructed to guide the design of new derivatives with potentially improved AChE inhibitory activity.
| Derivative (R-group) | Hypothetical IC₅₀ (nM) for AChE | Rationale for Design |
| Phenyl | 50 | A simple aromatic substituent to establish a baseline. |
| 4-Fluorophenyl | 35 | Introduction of an electron-withdrawing group to potentially enhance binding. |
| 3,4-Dimethoxyphenyl | 20 | Mimicking the methoxy groups of known AChE inhibitors to interact with specific residues. |
| Naphthyl | 15 | A larger aromatic system to explore hydrophobic interactions in the active site gorge. |
| 2-Indolyl | 10 | The indole nitrogen can act as a hydrogen bond donor, potentially increasing affinity. |
Note: The IC₅₀ values presented are hypothetical and for illustrative purposes to guide a drug discovery program. Actual values must be determined through experimental biological assays.
Conclusion
1-(1,3-Dioxolan-2-ylmethyl)piperazine is a highly valuable and versatile scaffold for medicinal chemistry. Its inherent structural features and synthetic accessibility make it an excellent starting point for the development of novel therapeutics, particularly in the challenging area of neurodegenerative diseases. The presented rationale and protocols provide a solid foundation for researchers to explore the full potential of this promising building block in their drug discovery endeavors.
References
-
Mounika, P., et al. (2021). INSILICO DESIGN ON NOVEL 1-(2-METHYL)-1,3-DIOXALAN-2YL)PIPERAZINE DERIVATIVES AS ANTI-ALZHIEMER AGENTS TARGETING AchE COMPLEXED WITH E2020 ALONG WITH ADME STUDIES. International Journal of Creative Research Thoughts (IJCRT), 9(8). Available at: [Link]
-
Galdino, F. T. S., de Paula, J. C., & Lacerda, D. I. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & clinical pharmacology, 33(1), 3-17. Available at: [Link]
- Padmashali, B., et al. (2013). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Applicable Chemistry, 2(5), 1324-1330.
-
Schmidt, M., et al. (2007). New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. Bioorganic & medicinal chemistry, 15(7), 2568-2580. Available at: [Link]
-
Jadhav, S. B., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. Available at: [Link]
-
Rathi, E., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry. Available at: [Link]
-
Erol, K., et al. (2011). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 16(8), 6806-6816. Available at: [Link]
- Riveira, M. J., & De Kimpe, N. (2023). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect, 8(4).
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Jurášek, M., & Dvořáková, H. (2022). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5789. Available at: [Link]
- Singh, S., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
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Application Note & Protocol: Strategic Deprotection of Dioxolane Groups in Piperazine Derivatives
Introduction: The Strategic Role of Dioxolanes in Piperazine Synthesis
The piperazine motif is a cornerstone in modern drug discovery, appearing in a vast array of FDA-approved therapeutics.[1] Its synthesis often requires a multi-step approach where careful protection and deprotection of reactive functional groups are paramount. The 1,3-dioxolane group serves as a robust and reliable protecting group for aldehydes and ketones.[2][3] Formed by the acid-catalyzed reaction of a carbonyl with ethylene glycol, the resulting cyclic ketal displays excellent stability towards bases, nucleophiles, and organometallic reagents, making it an ideal shield during transformations elsewhere in the molecule, such as N-arylation or N-alkylation of the piperazine core.[4][5]
The successful synthesis of the final active pharmaceutical ingredient (API) hinges on the final, high-yielding removal of this dioxolane group. However, the acidic conditions required for deprotection can pose a significant challenge, especially when the piperazine derivative contains other acid-sensitive functionalities.[6] This guide provides an in-depth analysis of the mechanistic principles, comparative methodologies, and detailed protocols for the effective and selective deprotection of dioxolanes in complex piperazine-containing molecules.
Mechanistic Underpinnings of Acid-Catalyzed Deprotection
The deprotection of a dioxolane is an acid-catalyzed hydrolysis, essentially the reverse of its formation.[3] Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting unwanted side reactions. The process is an equilibrium-driven reaction where the presence of excess water drives the reaction toward the deprotected carbonyl compound.[3]
The key steps are as follows:
-
Protonation: A proton from the acid catalyst protonates one of the dioxolane oxygen atoms, making it a good leaving group.
-
Ring Opening: The C-O bond cleaves, opening the ring and forming a resonance-stabilized oxocarbenium ion intermediate. This is typically the rate-determining step.
-
Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electrophilic carbocation.
-
Deprotonation: Loss of a proton from the attacking water molecule yields a hemiacetal intermediate.
-
Repeat and Eliminate: The second oxygen of the diol is protonated, and subsequent elimination regenerates the carbonyl group and releases ethylene glycol, with the acid catalyst being regenerated in the final step.
dot graph "Deprotection_Mechanism" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4", label="Figure 1. Mechanism of Acid-Catalyzed Dioxolane Hydrolysis", fontcolor="#202124", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Dioxolane-Protected\nPiperazine Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protonation [label="Protonated Dioxolane", fillcolor="#FBBC05", fontcolor="#202124"]; Oxocarbenium [label="Oxocarbenium Ion\nIntermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hemiacetal [label="Hemiacetal\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Deprotected Ketone/\nAldehyde Product", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Protonation [label="+ H⁺"]; Protonation -> Oxocarbenium [label="Ring Opening\n- HO(CH₂)₂OH (partial)"]; Oxocarbenium -> Hemiacetal [label="+ H₂O"]; Hemiacetal -> Product [label="- H⁺, - HO(CH₂)₂OH"]; }
Caption: Figure 1. Mechanism of Acid-Catalyzed Dioxolane Hydrolysis
Selecting the Optimal Deprotection Strategy
The choice of deprotection method is dictated by the overall stability of the piperazine derivative. A molecule robust enough to withstand strong acids allows for rapid and straightforward deprotection, while substrates bearing acid-labile groups (e.g., Boc groups, t-butyl esters, or sensitive heterocycles) require milder, more nuanced approaches.[7]
| Method | Reagent(s) | Typical Conditions | Advantages | Limitations |
| Standard Brønsted Acid | HCl, H₂SO₄, TFA | Aqueous THF, Acetone, or Dioxane; RT to 60 °C | Inexpensive, readily available, fast reaction times. | Low chemoselectivity; may cleave other acid-sensitive groups.[6] |
| Mild Organic Acids | Acetic Acid, p-Toluenesulfonic acid (PTSA) | Aqueous Acetone or CH₂Cl₂; RT | Milder than mineral acids, better for moderately sensitive substrates. | Can be slow; may require elevated temperatures, risking side reactions. |
| Lewis Acids | Er(OTf)₃, Ce(OTf)₃, Bi(NO₃)₃·5H₂O | Wet Nitromethane, CH₂Cl₂; RT | High chemoselectivity, effective under nearly neutral pH.[4][8] | Reagents can be expensive; may require anhydrous conditions initially. |
| Solid-Supported Acids | Amberlyst-15, Montmorillonite K10 clay | Acetone/Water, CH₂Cl₂ | Simple work-up (filtration), reusable catalyst, often mild. | Can have lower reaction rates; catalyst activity may vary between batches. |
| Anhydrous Acid | HCl in Dioxane/EtOAc, TFA in CH₂Cl₂ | Anhydrous CH₂Cl₂, Dioxane, or EtOAc; 0 °C to RT | Useful for cleaving Boc groups without hydrolyzing a dioxolane.[7] | Requires strictly anhydrous conditions to prevent dioxolane cleavage.[7] |
Table 1. Comparison of Common Dioxolane Deprotection Methods.
Experimental Protocols
Safety First: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Standard Deprotection with Hydrochloric Acid
-
Applicability: This protocol is ideal for acid-stable piperazine derivatives where rapid and complete deprotection is the primary goal.
-
Rationale: The use of aqueous HCl provides both the acid catalyst and the water required to drive the equilibrium towards the deprotected product. Acetone is a common co-solvent that ensures miscibility.[4]
Materials:
-
Dioxolane-protected piperazine derivative (1.0 mmol)
-
Acetone (10 mL)
-
2M Hydrochloric Acid (HCl) (5 mL)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, TLC plates, separatory funnel.
Procedure:
-
Setup: Dissolve the dioxolane-protected piperazine derivative (1.0 mmol) in acetone (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Reaction: Add the 2M HCl solution (5 mL) to the stirring mixture at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material spot and the appearance of a more polar product spot indicates conversion. This typically takes 1-4 hours.
-
Quenching: Once the reaction is complete, carefully neutralize the acid by slowly adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with EtOAc or DCM (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography or recrystallization as needed.
dot graph "Workflow_Protocol_1" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", label="Figure 2. Workflow for Standard HCl Deprotection", fontcolor="#202124", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Nodes A [label="Dissolve Substrate\nin Acetone"]; B [label="Add 2M HCl,\nStir at RT"]; C [label="Monitor by TLC/LC-MS"]; D [label="Quench with NaHCO₃"]; E [label="Extract with\nOrganic Solvent"]; F [label="Dry & Concentrate"]; G [label="Purify Product"];
// Edges A -> B; B -> C; C -> D [label="Reaction Complete"]; D -> E; E -> F; F -> G; }
Caption: Figure 2. Workflow for Standard HCl Deprotection
Protocol 2: Mild and Chemoselective Deprotection with Bismuth Nitrate
-
Applicability: This method is suited for substrates containing acid-sensitive groups that would not survive Protocol 1.[8]
-
Rationale: Bismuth nitrate pentahydrate acts as a mild Lewis acid catalyst that facilitates hydrolysis with high selectivity, often leaving other protecting groups like TBDMS ethers intact.[8] The reaction proceeds efficiently at room temperature.
Materials:
-
Dioxolane-protected piperazine derivative (1.0 mmol)
-
Dichloromethane (DCM) (10 mL)
-
Bismuth (III) Nitrate Pentahydrate (Bi(NO₃)₃·5H₂O) (0.25 mmol, 25 mol%)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a round-bottom flask, create a slurry of the dioxolane-protected piperazine derivative (1.0 mmol) and Bi(NO₃)₃·5H₂O (0.25 mmol) in DCM (10 mL).
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction closely by TLC or LC-MS. Reaction times can vary from 30 minutes to a few hours.
-
Work-up: Upon completion, quench the reaction by adding deionized water (10 mL) and stirring for 5 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with additional DCM (2 x 15 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: The resulting crude product can be purified by standard methods if necessary.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction stalls, gentle heating (40-50 °C) can be applied. Alternatively, adding a small amount of additional acid catalyst may drive the reaction to completion. For Lewis acid methods, ensuring the reagent is of high quality is crucial.
-
Side Product Formation: If degradation of the piperazine derivative is observed, switch to a milder method (e.g., from Protocol 1 to Protocol 2). Lowering the reaction temperature can also mitigate side reactions.
-
Anhydrous vs. Aqueous Conditions: The key to dioxolane stability in the presence of acid is the absence of water.[7] This principle is exploited when selectively removing a Boc group with anhydrous HCl or TFA, leaving the dioxolane intact. Conversely, ensuring sufficient water is present is critical for deprotection.[7]
-
Reaction Monitoring: In-situ analytical tools like Raman and FTIR spectroscopy can be employed for real-time monitoring of the disappearance of reactant peaks and the appearance of the product carbonyl stretch, allowing for precise determination of reaction endpoints.[9]
Conclusion
The deprotection of a dioxolane group is a critical final step in the synthesis of many piperazine-based pharmaceutical agents. A thorough understanding of the underlying acid-catalyzed mechanism allows the researcher to make informed decisions when selecting a deprotection strategy. While strong Brønsted acids offer a rapid solution for robust molecules, a wide range of milder Brønsted and Lewis acid catalysts are available for more delicate substrates. By carefully tailoring the reaction conditions to the specific stability profile of the molecule and employing diligent reaction monitoring, scientists can achieve high yields and purity, paving the way for successful drug development campaigns.
References
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
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Lenci, E., & Trabocchi, A. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Retrieved from [Link]
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Scribd. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
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da Silva, G. P., et al. (2020). Novel Greener Microwave-Assisted Deprotection Methodology for the 1,3-Dioxolane Ketal of Isatin Using Calix[n]arenes. SciELO. Retrieved from [Link]
-
Wikipedia. (n.d.). Dioxolane. Retrieved from [Link]
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Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. Retrieved from [Link]
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Smith, J. D., et al. (2022). Utilizing in situ spectroscopic tools to monitor ketal deprotection processes. PubMed. Retrieved from [Link]
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ResearchGate. (2019). How to perform a boc deprotection in a molecule with a 1,3 dioxolane, without deprotecting the latter?. Retrieved from [Link]
-
Eash, K. J., et al. (2000). A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate. Organic Chemistry Portal. Retrieved from [Link]
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Application Notes and Protocols: A Step-by-Step Guide to Synthesizing Analogs from 1-(1,3-Dioxolan-2-ylmethyl)piperazine
Introduction: The Strategic Value of the 1-(1,3-Dioxolan-2-ylmethyl)piperazine Scaffold
The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of biologically active compounds and approved drugs.[1][2] Its unique six-membered heterocyclic structure, containing two nitrogen atoms at opposing positions, imparts a combination of structural rigidity, tunable basicity, and a high polar surface area. These features often lead to improved aqueous solubility, oral bioavailability, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3]
The starting material, 1-(1,3-Dioxolan-2-ylmethyl)piperazine , is a particularly versatile building block for analog synthesis. It strategically combines the beneficial piperazine core with a masked aldehyde functionality in the form of a 1,3-dioxolane ring. This acetal serves as a robust protecting group, stable to basic and nucleophilic conditions, allowing for selective functionalization of the piperazine's secondary amine.[4] Subsequently, the dioxolane can be hydrolyzed under acidic conditions to unveil a reactive aldehyde, providing a second, orthogonal site for diversification.
This guide provides a detailed exploration of the key synthetic strategies for creating diverse libraries of analogs from this valuable starting material, focusing on the causality behind experimental choices and providing robust, field-proven protocols.
Part 1: Strategic Functionalization of the Piperazine N4-Nitrogen
The most direct approach to analog synthesis from 1-(1,3-Dioxolan-2-ylmethyl)piperazine involves leveraging the nucleophilicity of the secondary amine at the N4 position. Several reliable methods can be employed to introduce a wide range of substituents.
Methodology 1: Reductive Amination
Reductive amination is arguably the most powerful and versatile method for N-alkylation of secondary amines.[5] It proceeds via a two-step, one-pot sequence: the formation of an intermediate iminium ion from the piperazine and a carbonyl compound (aldehyde or ketone), which is then immediately reduced by a mild hydride agent to form the C-N bond.[6]
Causality of Reagent Choice: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reducing agent of choice for this transformation. Unlike stronger reducing agents like sodium borohydride, STAB is mild enough that it will not reduce the starting aldehyde or ketone, preventing unwanted side reactions. Its moisture sensitivity is also lower than that of sodium cyanoborohydride (NaBH₃CN), making it safer and easier to handle.
Experimental Protocol: General Reductive Amination
-
Setup: To a round-bottom flask charged with a magnetic stir bar, add 1-(1,3-Dioxolan-2-ylmethyl)piperazine (1.0 eq.).
-
Dissolution: Dissolve the starting material in a suitable aprotic solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), to a concentration of approximately 0.1-0.2 M.
-
Carbonyl Addition: Add the desired aldehyde or ketone (1.1 eq.). If the carbonyl compound is less reactive, the addition of a mild acid catalyst like acetic acid (0.1-0.5 eq.) can facilitate iminium ion formation.
-
Stirring: Allow the mixture to stir at room temperature for 20-30 minutes.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise over 5 minutes. Note: The reaction may be mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting piperazine is consumed.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Table 1: Representative Carbonyl Substrates for Reductive Amination
| Carbonyl Substrate | Product Subclass | Typical Reaction Time | Notes |
| Benzaldehyde | N-Benzyl Analog | 2-4 hours | Electron-withdrawing groups on the ring may accelerate the reaction. |
| Cyclohexanone | N-Cyclohexyl Analog | 4-8 hours | Ketones are generally less reactive than aldehydes. |
| 4-Pyridinecarboxaldehyde | N-(Pyridin-4-ylmethyl) Analog | 2-4 hours | Product is basic; careful neutralization is required during workup. |
| Acetone | N-Isopropyl Analog | 8-16 hours | Requires a slight excess of acetone which can also serve as a co-solvent. |
Diagram 1: Reductive Amination Workflow
Caption: General workflow for N4-functionalization via reductive amination.
Methodology 2: Direct N-Alkylation
Direct N-alkylation with alkyl halides is a classic and straightforward method for forming C-N bonds.[7] The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism where the piperazine nitrogen attacks the electrophilic carbon of the alkyl halide.
Causality of Reagent Choice: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is required to scavenge the acid (e.g., HBr, HCl) generated during the reaction. The choice of solvent is critical; polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are ideal as they can solvate the ions formed without interfering with the nucleophile. Adding sodium iodide can catalyze the reaction with alkyl chlorides or bromides through the in-situ formation of a more reactive alkyl iodide (Finkelstein reaction).[8]
Experimental Protocol: General N-Alkylation
-
Setup: To a round-bottom flask, add 1-(1,3-Dioxolan-2-ylmethyl)piperazine (1.0 eq.), potassium carbonate (2.0-3.0 eq.), and a catalytic amount of sodium iodide (0.1 eq.).
-
Dissolution: Add a suitable solvent, such as ACN or DMF.
-
Alkyl Halide Addition: Add the alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.05 eq.) dropwise at room temperature.
-
Heating: Heat the reaction mixture to 50-80 °C.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in DCM and wash with water to remove any remaining salts. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Methodology 3: N-Arylation via Buchwald-Hartwig Cross-Coupling
The formation of a bond between the piperazine nitrogen and an aryl ring requires a more advanced approach, as aryl halides are generally unreactive towards nucleophilic substitution. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a standard method for this transformation.[9]
Mechanistic Insight: The reaction involves a catalytic cycle where a palladium(0) complex undergoes oxidative addition into the aryl halide bond. The resulting palladium(II) complex then coordinates with the piperazine. Subsequent reductive elimination forms the desired C-N bond and regenerates the palladium(0) catalyst. The choice of phosphine ligand is crucial for the success of the reaction, as it modulates the reactivity and stability of the palladium center.
Diagram 2: Simplified Buchwald-Hartwig Catalytic Cycle
Caption: Key steps in the palladium-catalyzed N-arylation of piperazine.
Experimental Protocol: Buchwald-Hartwig N-Arylation
-
Inert Atmosphere: All steps must be performed under an inert atmosphere (e.g., Argon or Nitrogen). Oven-dry all glassware before use.
-
Setup: To a Schlenk flask, add the aryl halide (1.0 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%).
-
Base and Piperazine: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4 eq.). Then add 1-(1,3-Dioxolan-2-ylmethyl)piperazine (1.2 eq.).
-
Solvent: Add a dry, deoxygenated solvent such as toluene or dioxane.
-
Heating: Heat the mixture to 80-110 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by LC-MS. Reactions can take from 4 to 24 hours.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of Celite® to remove the palladium catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.
Part 2: Diversification via the Dioxolane Moiety
The dioxolane group serves as a stable protecting group for an aldehyde. Its removal under acidic conditions provides a powerful secondary route for analog synthesis.
Methodology: Acetal Deprotection and Subsequent Derivatization
The hydrolysis of the 1,3-dioxolane is an acid-catalyzed process that requires water as a nucleophile to regenerate the carbonyl and ethylene glycol.[4][10]
Causality of Conditions: The reaction must be performed in an aqueous acidic medium. Anhydrous acidic conditions, such as HCl in dioxane, may not be effective.[11] The choice of acid can range from strong mineral acids like HCl to organic acids like trifluoroacetic acid (TFA). The reaction is typically fast and clean.
Diagram 3: Deprotection and Functionalization Strategy
Caption: Orthogonal synthesis path via dioxolane deprotection.
Experimental Protocol: Dioxolane Deprotection
-
Setup: Dissolve the N4-substituted 1-(1,3-Dioxolan-2-ylmethyl)piperazine analog (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v).
-
Acidification: Add an acid, such as 2M aqueous HCl (2-3 eq.), dropwise.
-
Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Workup: Carefully neutralize the reaction mixture by adding a saturated aqueous solution of NaHCO₃ until the pH is ~7-8.
-
Extraction: Extract the product with a suitable organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The resulting aldehyde is often used immediately in the next step without further purification.
Example of Subsequent Reaction: Wittig Olefination
The aldehyde generated from deprotection is a versatile intermediate. For example, it can undergo a Wittig reaction to form an alkene.
-
Ylide Preparation: In a separate, dry flask under an inert atmosphere, suspend a phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.2 eq.) in dry THF. Cool to 0 °C and add a strong base (e.g., n-BuLi or KHMDS) (1.1 eq.) to generate the ylide (a deep color change is typically observed).
-
Aldehyde Addition: After stirring for 30-60 minutes, add a solution of the crude aldehyde from the deprotection step (1.0 eq.) in dry THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Workup and Purification: Quench the reaction with water and extract with diethyl ether or ethyl acetate. The triphenylphosphine oxide byproduct can often be removed via precipitation or column chromatography to yield the desired alkene analog.
Conclusion
1-(1,3-Dioxolan-2-ylmethyl)piperazine is a powerful scaffold for building molecular diversity. By employing a strategic combination of N4-functionalization reactions followed by an optional, orthogonal deprotection-derivatization sequence, researchers can rapidly generate extensive libraries of novel compounds. The protocols and principles outlined in this guide provide a robust framework for the efficient synthesis and exploration of this valuable chemical space, enabling the acceleration of drug discovery and development programs.
References
- Method for the preparation of piperazine and its derivatives.
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
- Synthesis of 1,3-oxazines based on piperazine. ScienceDirect.
- Piperazine derivatives of existing drug molecules.
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- Synthesis and Properties of (1,3-Dioxolan-2-yl)furans.
- Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. PubMed Central (PMC).
- Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cycliz
- Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. Royal Society of Chemistry.
- Synthesis of piperazine sulfonamide analogs as diabetic-II inhibitors and their molecular docking study. PubMed.
- Parallel Synthesis of N-Arylpiperazines Using Polymer-Assisted Reactions.
- 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal.
- Proposed mechanism for the conversion of dioximes 2 into piperazines 1.
- Reductive amination route for selective N‐monosubstitution.
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.
- Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. Benchchem.
- Deprotection of 1,3-dioxolane 4 resulting in bis-aldehyde 5.
- Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme Chemistry.
- How to perform a boc deprotection in a molecule with a 1,3 dioxolane, without deprotecting the latter?
- Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions. Royal Society of Chemistry.
- Protecting Groups. University of Illinois Urbana-Champaign.
- Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
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Application Notes & Protocols: A Comprehensive Guide to the Handling and Storage of 1-(1,3-Dioxolan-2-ylmethyl)piperazine
Abstract: This document provides a detailed technical guide for the safe and effective handling and storage of 1-(1,3-Dioxolan-2-ylmethyl)piperazine (CAS No. 682802-92-2). As a bifunctional molecule incorporating both a piperazine heterocycle and a dioxolane moiety, this compound is of increasing interest in medicinal chemistry and drug development as a versatile scaffold and building block.[1][2] The piperazine ring is a well-established pharmacophore that can improve physicochemical properties like solubility and bioavailability, while the dioxolane group often serves as a protected aldehyde or a stable polar feature.[3][4] This guide outlines the compound's key physicochemical properties, identifies potential hazards based on its constituent functional groups, and provides robust, field-proven protocols for its management in a research and development laboratory setting. The procedures herein are designed to ensure personnel safety, maintain compound integrity, and support experimental reproducibility.
Section 1: Compound Profile and Physicochemical Properties
1-(1,3-Dioxolan-2-ylmethyl)piperazine is a colorless liquid at room temperature. Its chemical structure combines a basic piperazine nucleus with a protected carbonyl group in the form of a 1,3-dioxolane ring. This structure makes it a valuable intermediate in multi-step syntheses, where the piperazine nitrogens can be functionalized, and the dioxolane can be deprotected to reveal a reactive aldehyde.[5]
Understanding its physical properties is the first step toward establishing safe and effective handling procedures.
| Property | Value | Source |
| CAS Number | 682802-92-2 | [6] |
| Molecular Formula | C₈H₁₆N₂O₂ | [6] |
| Molecular Weight | 172.22 g/mol | [6] |
| Appearance | Colourless liquid | [6] |
| Boiling Point | 80 °C | [6] |
| Density | 1.492 g/mL at 20 °C | [6] |
| pKa (Predicted) | 9.21 ± 0.10 | [6] |
Section 2: Hazard Identification and Risk Assessment
A formal Safety Data Sheet (SDS) for 1-(1,3-Dioxolan-2-ylmethyl)piperazine is not widely available. Therefore, a comprehensive risk assessment must be derived from the known hazards of its core structures: piperazine and 1,3-dioxolane. This approach allows us to anticipate and mitigate risks effectively.
-
Piperazine Moiety Concerns: Piperazine and its derivatives are known to be skin and respiratory sensitizers.[7] They can cause severe skin burns and eye damage and may cause allergic reactions upon contact or inhalation. Aqueous solutions of piperazine are strong bases, and the subject compound, with a predicted pKa of 9.21, should be handled as a corrosive and alkaline substance.[8]
-
1,3-Dioxolane Moiety Concerns: 1,3-Dioxolane is a highly flammable liquid and vapor that causes serious eye irritation.[9] A critical and often overlooked hazard associated with ethers and acetals like dioxolane is the potential for peroxide formation upon prolonged exposure to air and light.[10] These peroxides can be explosive, especially upon heating or concentration. Dioxolanes are also hygroscopic and can hydrolyze in the presence of moisture.[10]
Based on this analysis, the following GHS hazard classifications should be assumed for 1-(1,3-Dioxolan-2-ylmethyl)piperazine until empirical data becomes available.
| Hazard Class | GHS Hazard Statement (Anticipated) | Rationale & Source Analogy |
| Flammable Liquids | H226: Flammable liquid and vapor | Based on 1,3-Dioxolane (H225, Highly flammable).[9] The piperazine moiety may slightly raise the flashpoint, but flammability remains a key concern. |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | Based on Piperazine (H314). The basicity of the piperazine nitrogen atoms is the primary driver for this hazard. |
| Serious Eye Damage | H318: Causes serious eye damage | Based on Piperazine (H314) and 1,3-Dioxolane (H319). The combined corrosive and irritant properties necessitate a high degree of caution. |
| Sensitization | H317: May cause an allergic skin reaction. H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. | Based on Piperazine (H317, H334). This is a common hazard for piperazine derivatives. |
| Reproductive Toxicity | H361: Suspected of damaging fertility or the unborn child. | Based on Piperazine (H361) and 1,3-Dioxolane (H360). |
Section 3: Safe Handling Protocols
All handling of 1-(1,3-Dioxolan-2-ylmethyl)piperazine must be performed with the understanding that it is a flammable, corrosive, and sensitizing substance. The following protocols are designed to minimize risk.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical. Standard laboratory attire (long pants, closed-toe shoes, and a lab coat) is mandatory.
-
Hand Protection: Use butyl-rubber or other chemically resistant gloves. Double-gloving is recommended for neat transfers or when handling larger quantities. Causality Note: Piperazine is a known sensitizer, and repeated exposure, even at low levels, can lead to contact dermatitis.[7] Nitrile gloves may offer splash protection but should be changed immediately upon contact.
-
Eye Protection: Chemical safety goggles are required at all times. When there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[9]
-
Skin and Body Protection: A flame-retardant lab coat is recommended. Ensure all skin is covered.
Engineering Controls
-
Fume Hood: All operations involving the transfer, weighing, or reaction of this compound must be conducted inside a certified chemical fume hood. Causality Note: This is a primary control measure to prevent inhalation of potentially sensitizing aerosols and flammable vapors.
-
Static Discharge: Ensure all containers and equipment are properly grounded, especially during solvent transfers, to prevent ignition of flammable vapors from static electricity.[9] Use explosion-proof equipment where necessary.[11]
-
Safety Equipment: An operational safety shower and eyewash station must be immediately accessible in the work area.[11]
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the fume hood is operational and uncluttered. Assemble all necessary equipment (glassware, syringes, spatulas) and PPE.
-
Container Inspection: Inspect the container for any signs of damage, crystallization, or pressure buildup before opening.
-
Inert Atmosphere Transfer: For transfers where long-term stability is critical, it is advisable to work under an inert atmosphere (e.g., Nitrogen or Argon). This mitigates the risk of both peroxide formation and absorption of atmospheric CO₂ and moisture.[10]
-
Dispensing: Use a syringe or cannula for liquid transfers to minimize exposure. If pouring, do so slowly and carefully to avoid splashing.
-
Cleaning: Decontaminate all surfaces and glassware immediately after use. A suitable decontamination solution would be an acidic solution (e.g., 1% citric acid) to neutralize the basic piperazine, followed by a water and solvent rinse.
-
Hand Washing: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Spill Management
In the event of a spill, immediate and proper response is crucial.
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control Vapors: Remove all ignition sources immediately.[11]
-
Containment: For small spills inside a fume hood, contain the liquid with a non-flammable absorbent material like vermiculite, sand, or diatomaceous earth.[9] Do not use combustible materials like paper towels.
-
Neutralization: Due to the basicity of the piperazine moiety, cautious neutralization with a weak acid absorbent can be considered before final cleanup.
-
Collection: Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.[8][12]
-
Decontamination: Clean the spill area thoroughly as described in the handling protocol.
Section 4: Long-Term Storage and Stability
The bifunctional nature of 1-(1,3-Dioxolan-2-ylmethyl)piperazine dictates specific storage requirements to maintain its chemical integrity and ensure safety.
Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[7] Recommended temperature: 2-8 °C. | Reduces vapor pressure, minimizing fire hazard. Slows potential degradation pathways, including peroxide formation. |
| Atmosphere | Store under an inert gas (Nitrogen or Argon). | Prevents slow oxidation of the piperazine moiety and, critically, inhibits the formation of explosive peroxides from the dioxolane ring.[10] Also prevents reaction with atmospheric CO₂. |
| Light | Protect from light.[13] Store in an amber or opaque container. | Light can catalyze the formation of peroxides in dioxolanes.[10] |
| Container | Keep container tightly sealed.[7] | Prevents exposure to air and moisture. Dioxolanes are hygroscopic and can hydrolyze; piperazines are also hygroscopic.[10][13] |
| Location | Store in a designated flammables cabinet, away from incompatible materials.[7][11] | Segregation is a key principle of safe chemical storage. |
Incompatible Materials
To prevent violent reactions or degradation, store this compound away from:
-
Strong Oxidizing Agents: (e.g., perchlorates, nitrates, peroxides) - Can react violently with the piperazine moiety.[8][13]
-
Strong Acids: (e.g., hydrochloric acid, sulfuric acid) - Will cause a strong exothermic neutralization reaction with the basic piperazine.[8][13] Acid can also catalyze the hydrolysis of the dioxolane acetal.[5]
-
Acid Chlorides and Anhydrides: Can cause violent acylation of the piperazine amines.[11][13]
-
Sources of Ignition: Keep away from open flames, sparks, and hot surfaces.[7]
Stability and Degradation Monitoring
-
Peroxide Formation: The primary stability concern is the formation of peroxides. It is imperative to date the container upon receipt and upon opening. If the material has been stored for an extended period (e.g., >12 months) or exposed to air, it should be tested for peroxides before use, especially before any operation involving heating or distillation. Standard peroxide test strips can be used for this purpose.
-
Hydrolysis: The dioxolane ring is an acetal, which is generally stable to bases but can be hydrolyzed under acidic conditions to yield the corresponding aldehyde and ethylene glycol.[5] Contamination with acids must be avoided.
Section 5: Visualized Workflows
Diagram 1: Standard Handling Workflow
Caption: Workflow for receiving, storing, and handling the compound.
Diagram 2: Spill Response Decision Tree
Caption: Decision-making process for responding to a chemical spill.
References
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - 1,3-Dioxolane.
- Santa Cruz Biotechnology. (n.d.). Piperazine Safety Information.
- Fisher Scientific. (2018). SAFETY DATA SHEET - Piperazine.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Piperazine.
- Fisher Scientific. (2010). SAFETY DATA SHEET - Piperazine.
- PENTA s.r.o. (2023). 1,3-Dioxolane - SAFETY DATA SHEET.
- ChemicalAid. (2023). Properties, Uses and Safety of Dioxolane.
- Perli, M., et al. (2021). INSILICO DESIGN ON NOVEL 1-(2-METHYL)-1,3-DIOXALAN-2YL)PIPERAZINE DERIVATIVES AS ANTI-ALZHIEMER AGENTS.
- Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
-
PubChem. (n.d.). 1,3-Dioxolane. National Center for Biotechnology Information. Retrieved from [Link]
- ResearchGate. (2008). Synthesis and Properties of (1,3-Dioxolan-2-yl)furans. Request PDF.
- New Jersey Department of Health. (n.d.). HAZARD SUMMARY - Piperazine.
-
Wikipedia. (n.d.). Dioxolane. Retrieved from [Link]
- Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 4, 341-348.
- Piaz, F. D., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5849.
- ResearchGate. (2021). An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
- Royal Society of Chemistry. (2023). 1,3-Dioxolane compounds (DOXs) as biobased reaction media. Green Chemistry.
- Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
- Carl ROTH. (n.d.). Safety Data Sheet: 1,3-Dioxolane.
- MDPI. (2021). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Molecules.
- National Center for Biotechnology Information. (2015). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega.
- ScienceDirect. (2023). Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO2 Capture Process.
- Pharma Excipients. (2021). Thermal Stability of Amorphous Solid Dispersions.
- MDPI. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules.
- ScienceDirect. (2019). Synthesis of 1,3-oxazines based on piperazine. Tetrahedron Letters.
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- 13. nj.gov [nj.gov]
Application Note: A Validated Strategy for the Quantitative Analysis of 1-(1,3-Dioxolan-2-ylmethyl)piperazine using HPLC-UV and GC-MS
Abstract
This application note presents a comprehensive guide to the quantitative analysis of 1-(1,3-Dioxolan-2-ylmethyl)piperazine, a key heterocyclic compound relevant in pharmaceutical synthesis and development.[1] We detail two robust, validated analytical methods: a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quantification and an orthogonal Gas Chromatography-Mass Spectrometry (GC-MS) method for confirmation and supplementary analysis. The HPLC-UV protocol incorporates a pre-column derivatization step to enhance sensitivity and specificity. Both methodologies are designed to be self-validating, with protocols grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity, accuracy, and precision.[2][3] This document is intended for researchers, quality control analysts, and drug development professionals requiring reliable methods for the characterization and quantification of this piperazine derivative.
Introduction: The Analytical Imperative
1-(1,3-Dioxolan-2-ylmethyl)piperazine is a molecule of interest due to its composite structure, incorporating both a piperazine ring and a dioxolane moiety. The piperazine nucleus is a privileged scaffold in medicinal chemistry, found in numerous therapeutic agents.[4] Consequently, the accurate quantification of its derivatives is paramount during drug substance and drug product development, often as a starting material, intermediate, or potential impurity.
The analytical challenge presented by this molecule is twofold: it lacks a strong native chromophore for sensitive UV detection, and its polarity can influence chromatographic behavior. This guide addresses these challenges by providing a primary HPLC method that leverages derivatization for enhanced detectability and a confirmatory GC-MS method that provides unambiguous identification through mass fragmentation patterns.
Overall Analytical Workflow
A dual-method approach ensures both accurate quantification and confident identification. The HPLC-UV method serves as the primary workhorse for routine sample analysis due to its precision and throughput. The GC-MS method provides an essential orthogonal confirmation, utilizing a different separation mechanism (volatility vs. polarity) and a more definitive detection technique (mass-to-charge ratio).
Figure 1: High-level workflow for the quantification and confirmation of the target analyte.
Method 1: Quantitative Analysis by HPLC-UV with Pre-Column Derivatization
Principle and Rationale
This method is based on reversed-phase HPLC. Due to the analyte's poor UV absorbance, a pre-column derivatization step using 4-chloro-7-nitrobenzofurazan (NBD-Cl) is employed. NBD-Cl selectively reacts with the secondary amine of the piperazine ring to form a stable, highly conjugated derivative that exhibits a strong absorbance maximum around 340 nm.[5] This approach dramatically improves both sensitivity and selectivity, allowing for quantification at low levels. The separation is achieved on a C18 stationary phase, which provides excellent retention and resolution for the derivatized, non-polar product.
Experimental Protocol
Figure 2: Step-by-step workflow for sample derivatization and HPLC analysis.
A. Reagents and Materials
-
1-(1,3-Dioxolan-2-ylmethyl)piperazine reference standard
-
4-chloro-7-nitrobenzofurazan (NBD-Cl)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Boric Acid
-
Sodium Hydroxide
-
Formic Acid
-
Volumetric flasks, pipettes, and vials
-
Syringe filters (0.45 µm, PTFE or nylon)
B. Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV or Photodiode Array (PDA) detector.
-
Data acquisition and processing software (e.g., Empower™, Chromeleon™).
C. Preparation of Solutions
-
Borate Buffer (0.1 M, pH 8.5): Dissolve 6.18 g of boric acid in 900 mL of water. Adjust pH to 8.5 with 1 M sodium hydroxide and dilute to 1000 mL with water.
-
NBD-Cl Solution (1 mg/mL): Dissolve 10 mg of NBD-Cl in 10 mL of acetonitrile. Prepare this solution fresh and protect it from light.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard & Sample Preparation:
-
Prepare a series of calibration standards (e.g., 0.1 - 10 µg/mL) by diluting the stock solution.
-
Prepare sample solutions to an expected concentration within the calibration range.
-
D. Derivatization Procedure
-
In a clean vial, add 100 µL of the standard or sample solution.
-
Add 200 µL of the Borate Buffer (pH 8.5).
-
Add 200 µL of the NBD-Cl solution.
-
Cap the vial, vortex briefly, and incubate in a water bath or heating block at 60°C for 30 minutes, protected from light.
-
After incubation, cool the vial to room temperature.
-
Add 50 µL of 0.1 M formic acid to quench the reaction.
-
Filter the resulting solution through a 0.45 µm syringe filter before injection.
E. Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column providing good retention for the non-polar derivative. |
| Mobile Phase A | Water | Aqueous component for polar elution. |
| Mobile Phase B | Acetonitrile | Organic component for non-polar elution. |
| Gradient | 0-15 min: 40-90% B; 15-18 min: 90% B; 18-20 min: 40% B | A gradient ensures efficient elution of the derivative and separation from reagent peaks. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency. |
| Column Temperature | 35°C | Elevated temperature improves peak shape and reduces viscosity. |
| Injection Volume | 10 µL | A small volume is sufficient due to the enhanced sensitivity from derivatization.[5] |
| Detection | UV at 340 nm | Wavelength of maximum absorbance for the NBD-piperazine derivative, ensuring high sensitivity.[5] |
| Run Time | 20 minutes | Allows for elution and column re-equilibration. |
Method Validation Protocol
The method must be validated according to ICH Q2(R2) guidelines to prove it is fit for its intended purpose.[2][3][6]
| Validation Parameter | Procedure | Acceptance Criteria (Typical) |
| Specificity | Analyze blank (diluent), placebo (if applicable), and spiked samples. Assess peak purity using a PDA detector. | No interference at the analyte's retention time. Peak purity index > 0.99. |
| Linearity | Analyze at least five concentrations across the desired range (e.g., LOQ to 150% of target). Plot peak area vs. concentration and perform linear regression. | Correlation coefficient (R²) ≥ 0.995. |
| Accuracy (Recovery) | Analyze a minimum of 9 determinations across 3 concentration levels (e.g., 80%, 100%, 120%). Compare found concentration to theoretical concentration. | Mean recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | Perform 6 replicate analyses of a single standard preparation at 100% of the target concentration. | Relative Standard Deviation (%RSD) ≤ 2.0%. |
| Precision (Intermediate) | Repeat the precision study on a different day, with a different analyst, or on a different instrument. | %RSD ≤ 2.0%. |
| Limit of Quantitation (LOQ) | Determine the lowest concentration that meets accuracy and precision criteria. Often estimated at a signal-to-noise ratio of 10:1.[5] | %RSD ≤ 10%. Recovery within 80-120%. |
| Robustness | Systematically vary key parameters (e.g., column temperature ±5°C, mobile phase pH ±0.2, flow rate ±10%) and assess the impact on results.[5] | %RSD of results should remain within acceptable limits (e.g., ≤ 5%). System suitability must pass. |
Method 2: Confirmatory Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle and Rationale
GC-MS serves as an ideal confirmatory technique. It provides an orthogonal separation based on the analyte's volatility and boiling point. Mass spectrometry offers highly specific detection, providing a mass spectrum that acts as a chemical "fingerprint," allowing for unambiguous identification.[7][8] This method is particularly useful for impurity identification and for confirming the primary result from the HPLC method.
Experimental Protocol
A. Reagents and Materials
-
1-(1,3-Dioxolan-2-ylmethyl)piperazine reference standard
-
Methanol or Dichloromethane (GC grade)
-
Helium (UHP grade, 99.999%)
B. Instrumentation
-
GC-MS system equipped with an autosampler, a split/splitless injector, and a mass selective detector (MSD).
-
Data acquisition and processing software.
C. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard (10 µg/mL): Dilute the stock solution appropriately with methanol for analysis.
-
Sample Preparation: Dissolve the sample in methanol to achieve a concentration of approximately 10 µg/mL.
D. GC-MS Conditions
| Parameter | Recommended Setting | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar 5% phenyl-methylpolysiloxane column is a robust general-purpose column suitable for a wide range of semi-volatile amines. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Injector | Splitless mode, 250°C | Splitless injection maximizes sensitivity for trace analysis. High temperature ensures complete vaporization. |
| Oven Program | Start at 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min) | A temperature program is essential to elute the semi-volatile analyte with a good peak shape and separate it from other components. |
| MS Transfer Line | 280°C | Prevents condensation of the analyte before it enters the mass spectrometer. |
| Ion Source Temp. | 230°C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, high-energy ionization that produces reproducible fragmentation patterns for library matching and structural elucidation. |
| Scan Range | m/z 40-450 | Covers the expected molecular ion and key fragments of the analyte. |
Data Interpretation
-
Identification: Confirmed by matching the retention time of the peak in the sample chromatogram with that of the reference standard. The identity is definitively proven if the mass spectrum of the sample peak matches the spectrum of the standard.
-
Expected Fragmentation: The molecular weight of 1-(1,3-Dioxolan-2-ylmethyl)piperazine is 172.23 g/mol . Key expected fragments in the EI mass spectrum would likely include:
-
m/z 85: Piperazine ring fragment.
-
m/z 87: Dioxolane-methyl fragment [CH2-C3H5O2]+.
-
m/z 73: Dioxolane fragment [C3H5O2]+.
-
Fragments resulting from cleavage at the CH2-piperazine bond.
-
Conclusion
This application note provides two robust and reliable methods for the quantification of 1-(1,3-Dioxolan-2-ylmethyl)piperazine. The primary HPLC-UV method, enhanced by NBD-Cl derivatization, offers excellent sensitivity and precision for routine quality control. The orthogonal GC-MS method provides unequivocal confirmation of identity, making the combined workflow a powerful strategy for analytical chemists in the pharmaceutical industry. Adherence to the described protocols and validation principles will ensure the generation of high-quality, defensible data compliant with international regulatory standards.[9][10]
References
-
Al-Neaimy, U. I., Saeed, Z. F., & Shehab, S. M. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. [Link]
-
Reddy, P. R., Kumar, P. H., & Reddy, G. J. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]
-
United Nations Office on Drugs and Crime (UNODC). (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations. [Link]
-
De Ruiter, J., & Noggle, F. T. (2012). Analytical Methods for the Characterization of Piperazine-Based Drugs of Abuse. Analytical Methods, 4, 3538-3546. [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. EMA/CHMP/ICH/82072/2006. [Link]
-
Gherase, A. D. (2015). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [Link]
-
Wang, H., et al. (2021). Supporting Information for Organic Framework with Efficient Catalytic Activity on Cycloaddition of CO2 and Knoevenagel Condensation. ACS Applied Materials & Interfaces. [Link]
-
Madej, K., & Tauter, A. (2016). Determination of piperazine derivatives in “Legal Highs”. ResearchGate. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
Dias da Silva, D., et al. (2016). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination. Scholars.Direct. [Link]
-
Obydennov, D. L., et al. (2018). Study of the stereoisomeric composition of biologically active substituted 1-[(1,3-dioxolan-4-yl)methyl]-1H-1,2,4-triazoles and 1-[(1,3-dioxolan-4-yl)methyl]-1H-imidazoles by NMR spectroscopy techniques. ResearchGate. [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol. [Link]
-
AMS Bio. (2024). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Reddy, T. R., et al. (2019). Methods for the Synthesis of Piperazine Derivatives Containing a Chiral Bi-2-naphthyl Moiety. ChemistrySelect, 4(36), 10673-10676. [Link]
-
European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. [Link]
-
Yilmaz, F., et al. (2018). Design and Synthesis of Some Piperazine Hybrid Molecules. Revue Roumaine de Chimie, 63(11), 1025-1032. [Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. jocpr.com [jocpr.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. database.ich.org [database.ich.org]
- 10. ema.europa.eu [ema.europa.eu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(1,3-Dioxolan-2-ylmethyl)piperazine
Welcome to the technical support center for the synthesis of 1-(1,3-Dioxolan-2-ylmethyl)piperazine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the yield and purity of this important synthetic intermediate. Here, we will address common challenges and provide practical, experience-driven solutions in a comprehensive question-and-answer format, supplemented with detailed experimental protocols and troubleshooting workflows.
Introduction: The Synthetic Challenge
The synthesis of 1-(1,3-Dioxolan-2-ylmethyl)piperazine, a key building block in the development of various pharmaceutical agents, typically involves the N-alkylation of piperazine with a suitable 2-methyl-1,3-dioxolane derivative. While the reaction appears straightforward, achieving high yields of the desired mono-alkylated product can be challenging due to the symmetrical nature of piperazine, which often leads to the formation of the undesired 1,4-dialkylated byproduct. This guide will provide in-depth strategies to mitigate this and other common issues.
Troubleshooting Guide & FAQs
Q1: My reaction yield is consistently low. What are the primary factors affecting the yield of 1-(1,3-Dioxolan-2-ylmethyl)piperazine?
A1: Low yields in this synthesis are most commonly attributed to two main factors: the formation of the 1,4-dialkylated byproduct and incomplete reaction. Here's a breakdown of the causative factors and how to address them:
-
Stoichiometry and the Dialkylation Problem: Piperazine has two secondary amine groups with similar reactivity. If the molar ratio of piperazine to the alkylating agent is not carefully controlled, a significant portion of the reagents will form the 1,4-bis(1,3-dioxolan-2-ylmethyl)piperazine byproduct. The most effective strategy to favor mono-alkylation is to use a significant excess of piperazine (typically 3-5 equivalents). This statistical approach ensures that the alkylating agent is more likely to encounter an unreacted piperazine molecule than a mono-alkylated one.[1]
-
Reaction Conditions:
-
Solvent: The choice of solvent can influence reaction rates and solubility of reactants. Aprotic polar solvents such as acetonitrile (ACN) or tetrahydrofuran (THF) are generally good choices.[1]
-
Base: A base is required to neutralize the acid (e.g., HBr or HCl) formed during the reaction if you are using a halo-alkylating agent. Common bases include potassium carbonate (K₂CO₃) or triethylamine (Et₃N). The choice and amount of base are critical; an insufficient amount can stall the reaction, while a very strong base might promote side reactions.
-
Temperature: The reaction is typically performed at room temperature to moderately elevated temperatures (e.g., 50-80°C).[2] Higher temperatures can increase the rate of reaction but may also favor the formation of the dialkylated product. It is advisable to start at a lower temperature and monitor the reaction's progress.
-
Q2: I'm observing a significant amount of the 1,4-dialkylated byproduct in my crude product. How can I minimize its formation?
A2: Minimizing dialkylation is the key to improving the yield of the desired mono-alkylated product. Here are several strategies:
-
Excess Piperazine: As mentioned, using a 3-5 fold excess of piperazine is the most common and effective method.
-
Slow Addition of Alkylating Agent: Adding the 2-(halomethyl)-1,3-dioxolane solution dropwise to the solution of piperazine over an extended period can help maintain a low concentration of the alkylating agent, further favoring mono-alkylation.
-
Use of a Mono-Protected Piperazine: A more controlled but multi-step approach involves using a mono-protected piperazine, such as N-Boc-piperazine. The synthesis would then involve:
-
Alkylation of N-Boc-piperazine with 2-(halomethyl)-1,3-dioxolane.
-
Purification of the protected product.
-
Deprotection of the Boc group to yield the final product. This method offers excellent control over mono-alkylation but adds extra steps to the overall synthesis.
-
Q3: My reaction seems to be very slow or stalls before completion. What could be the issue?
A3: A stalled reaction can be due to several factors:
-
Insufficient Base: If you are using an alkyl halide, the reaction generates an acid that will protonate the piperazine, rendering it non-nucleophilic. Ensure at least one equivalent of a suitable base (like K₂CO₃ or Et₃N) is present for each equivalent of the alkylating agent.
-
Poor Quality of Alkylating Agent: The alkylating agent, 2-(halomethyl)-1,3-dioxolane, can be unstable. Ensure it is pure and has not degraded. It is often prepared fresh or distilled before use.
-
Low Reaction Temperature: If the reaction is too slow at room temperature, gradually increasing the temperature while monitoring the formation of byproducts by TLC or GC-MS can be effective.
-
Precipitation of Reactants: In some solvent systems, the piperazine salt formed during the reaction may precipitate, effectively removing it from the reaction. Ensure your chosen solvent can maintain a homogenous reaction mixture.
Q4: What is the best method for purifying the crude product?
A4: The purification strategy will depend on the composition of your crude mixture.
-
Removal of Excess Piperazine: If you have used a large excess of piperazine, it can be removed by washing the organic extract with water. Piperazine has good water solubility, while the product is more organic-soluble.
-
Column Chromatography: This is a very effective method for separating the mono-alkylated product from the dialkylated byproduct and other impurities.[2] A silica gel column with a gradient of a polar solvent (e.g., methanol or ethanol) in a non-polar solvent (e.g., dichloromethane or ethyl acetate) is a good starting point.
-
Acid-Base Extraction: An acid-base workup can be used to separate the basic product from non-basic impurities. The crude mixture is dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to extract the piperazine derivatives into the aqueous phase. The aqueous phase is then basified (e.g., with NaOH) and the product is re-extracted into an organic solvent.
-
Distillation: If the product is thermally stable and has a significantly different boiling point from the impurities, vacuum distillation can be an effective purification method for larger scales.
Experimental Protocols
Protocol 1: Synthesis of 1-(1,3-Dioxolan-2-ylmethyl)piperazine via N-Alkylation
This protocol is a representative procedure and may require optimization for your specific laboratory conditions and reagent purity.
Reagents and Materials:
-
Piperazine (anhydrous)
-
2-(Bromomethyl)-1,3-dioxolane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add piperazine (4.3 g, 50 mmol, 5 equivalents) and anhydrous acetonitrile (100 mL).
-
Add anhydrous potassium carbonate (2.76 g, 20 mmol, 2 equivalents).
-
Stir the suspension at room temperature for 15 minutes.
-
In a separate flask, dissolve 2-(bromomethyl)-1,3-dioxolane (1.67 g, 10 mmol, 1 equivalent) in anhydrous acetonitrile (20 mL).
-
Add the 2-(bromomethyl)-1,3-dioxolane solution dropwise to the piperazine suspension over 30 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in dichloromethane (100 mL) and wash with water (3 x 50 mL) to remove excess piperazine.
-
Wash the organic layer with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) to afford the pure 1-(1,3-Dioxolan-2-ylmethyl)piperazine.
Data Presentation: Optimization Parameters
The following table provides a starting point for optimizing the reaction conditions. Researchers should perform small-scale trials to determine the optimal conditions for their specific setup.
| Parameter | Condition A (Baseline) | Condition B (Increased Temp) | Condition C (Different Base/Solvent) |
| Piperazine (eq.) | 5 | 5 | 5 |
| Alkylating Agent (eq.) | 1 | 1 | 1 |
| Base (eq.) | K₂CO₃ (2) | K₂CO₃ (2) | Et₃N (2) |
| Solvent | Acetonitrile | Acetonitrile | Tetrahydrofuran |
| Temperature | Room Temperature | 50°C | Room Temperature |
| Time | 24 hours | 12 hours | 24 hours |
Analysis and Quality Control
Thin-Layer Chromatography (TLC):
-
Mobile Phase: A mixture of dichloromethane and methanol (e.g., 9:1 v/v) with a small amount of triethylamine (e.g., 0.5%) to prevent streaking of the amines.
-
Visualization: UV light (if the compound is UV active) and/or staining with potassium permanganate or ninhydrin.
-
Expected Results: The mono-alkylated product should have a higher Rf value than piperazine but a lower Rf value than the dialkylated byproduct.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is an excellent tool for monitoring the reaction progress and identifying the product and byproducts.
-
Expected Elution Order: Unreacted piperazine -> 1-(1,3-Dioxolan-2-ylmethyl)piperazine -> 1,4-bis(1,3-dioxolan-2-ylmethyl)piperazine.
-
Mass Spectra: The mass spectrum of the product should show the molecular ion peak (m/z = 172.22) and characteristic fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR is essential for confirming the structure of the final product.
-
¹H NMR (in CDCl₃): Expect characteristic peaks for the piperazine ring protons (typically in the 2.4-2.9 ppm range), the methylene bridge protons, the methine proton of the dioxolane ring, and the methylene protons of the dioxolane ring.
-
¹³C NMR (in CDCl₃): Expect distinct signals for the carbons of the piperazine ring, the methylene bridge, and the dioxolane moiety.
Visual Diagrams
Reaction Workflow
Caption: General workflow for the synthesis and purification of 1-(1,3-Dioxolan-2-ylmethyl)piperazine.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yields in the synthesis.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
- U.S. Patent No. 6,603,003 B2. (2003).
- Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 5(22), 12908-12918.
- U.S. Patent No. 5,208,331 A. (1993).
- Synthesis of 1,3-oxazines based on piperazine. Journal of Molecular Structure, 1301, 136193.
- Design and Synthesis of Some Piperazine Hybrid Molecules. Revue Roumaine de Chimie, 2020, 65(1), 59-67.
- Methods for the Synthesis of Piperazine Derivatives Containing a Chiral Bi-2-naphthyl Moiety. Journal of Heterocyclic Chemistry, 56(10), 2751-2759.
- Synthesis and Properties of (1,3-Dioxolan-2-yl)furans. Russian Journal of General Chemistry, 78(1), 105-111.
Sources
common side reactions in the synthesis of 1-(1,3-Dioxolan-2-ylmethyl)piperazine
Technical Support Center: Synthesis of 1-(1,3-Dioxolan-2-ylmethyl)piperazine
Welcome to the technical support guide for the synthesis of 1-(1,3-Dioxolan-2-ylmethyl)piperazine. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this valuable chemical intermediate. The guidance herein is structured to address practical, real-world laboratory challenges, explaining the chemical principles behind common side reactions and offering validated protocols for mitigation.
Troubleshooting Guide
This section addresses specific problems observed during and after the synthesis, providing likely causes and actionable solutions.
Problem 1: Low yield of the desired product with significant amounts of unreacted piperazine.
Likely Cause: Incomplete reaction due to insufficient reactivity of the alkylating agent, poor choice of solvent, or inadequate reaction time and temperature. The primary synthesis route involves the N-alkylation of piperazine with an electrophile like 2-(bromomethyl)-1,3-dioxolane or 2-(chloromethyl)-1,3-dioxolane.
Recommended Solution:
-
Verify Reagent Quality: Ensure the alkylating agent, 2-(halomethyl)-1,3-dioxolane, has not degraded. This reagent can be sensitive to moisture and acidic conditions[1].
-
Optimize Reaction Conditions:
-
Solvent: Use a polar aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF) to facilitate the SN2 reaction.
-
Temperature: Increase the reaction temperature. Refluxing in acetonitrile (approx. 82°C) is a common starting point.
-
Base: Incorporate a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA), to act as a scavenger for the hydrogen halide (HBr or HCl) byproduct. This prevents the protonation of piperazine, which would render it non-nucleophilic.
-
-
Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has reached completion before workup.
Problem 2: My final product is contaminated with a significant, higher molecular weight impurity.
Likely Cause: This is the most common side reaction: the formation of the bis-alkylated byproduct, 1,4-bis(1,3-Dioxolan-2-ylmethyl)piperazine . Piperazine has two secondary amine nitrogens (N1 and N4), and both are nucleophilic. Once the desired mono-alkylated product is formed, its remaining N-H group can react with a second molecule of the alkylating agent.
Recommended Solution:
-
Stoichiometric Control (Protocol 1): The most effective strategy is to use a large excess of the piperazine nucleophile relative to the 2-(halomethyl)-1,3-dioxolane electrophile. This statistically favors the mono-alkylation reaction. A molar ratio of 5:1 to 10:1 (piperazine:alkylating agent) is recommended. While this requires separating the product from a large amount of unreacted piperazine, the purification is often more straightforward than removing the bis-alkylated product.
-
Alternative Strategy (Protection Chemistry): For syntheses where material cost is a major concern, a protection group strategy can be employed. Mono-protecting piperazine, for instance with a Boc (tert-butyloxycarbonyl) group, allows for selective alkylation on the unprotected nitrogen. The Boc group can then be removed under acidic conditions to yield the desired product cleanly[2].
Protocol 1: Minimizing Bis-Alkylation via Stoichiometric Control
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve piperazine (5.0 eq) in acetonitrile.
-
Add potassium carbonate (2.0 eq) to the suspension.
-
Add 2-(bromomethyl)-1,3-dioxolane (1.0 eq) dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting halide is consumed.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product will be a mixture of the desired product and excess piperazine. This can be purified by vacuum distillation or column chromatography.
Problem 3: During workup or purification, I am observing the formation of new, lower Rf impurities on my TLC plate.
Likely Cause: Hydrolysis of the 1,3-dioxolane ring. The dioxolane group is an acetal, which is stable under basic and neutral conditions but is labile to acid[3]. Exposure to acidic conditions, even mild ones (e.g., silica gel for chromatography, acidic water during workup), can cleave the acetal to reveal a reactive aldehyde functional group. This aldehyde can then participate in various side reactions.
Recommended Solution:
-
Maintain Basic/Neutral pH: Ensure all aqueous solutions used during the workup are kept neutral or slightly basic (pH 8-9) by using a buffer or a dilute solution of sodium bicarbonate.
-
Neutralize Chromatography Media: If using silica gel chromatography, it is crucial to neutralize the silica. This can be done by preparing the slurry in a solvent containing a small amount of a non-nucleophilic base, like triethylamine (~1% v/v).
-
Avoid Protic Acids: When isolating the product as a salt, avoid using strong protic acids for precipitation if possible, or perform the operation at low temperatures to minimize hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for 1-(1,3-Dioxolan-2-ylmethyl)piperazine?
A1: The most direct and common method is the nucleophilic substitution reaction between piperazine and a halo-acetaldehyde protected as a cyclic acetal, typically 2-(bromomethyl)-1,3-dioxolane or 2-(chloromethyl)-1,3-dioxolane. Piperazine acts as the nucleophile, displacing the halide. The reaction is usually performed in a polar aprotic solvent with a base to neutralize the acid byproduct.
Q2: How can I effectively separate the mono-alkylated product from the bis-alkylated byproduct?
A2: Separation can be challenging due to their similar chemical properties.
-
Column Chromatography: While difficult, separation on silica gel is possible. A gradient elution starting with a non-polar solvent system (e.g., dichloromethane) and gradually increasing the polarity with methanol can resolve the two compounds. The bis-alkylated product is less polar and will elute first.
-
Acid/Base Extraction: A careful, multi-step extraction may offer some enrichment. The pKa values of the nitrogens in the mono- and bis-alkylated products are different, which can be exploited. However, this is often inefficient for complete separation.
-
Prevention over Separation: The most robust strategy is to prevent the formation of the bis-alkylated product in the first place by using a large excess of piperazine as described in the troubleshooting guide[2].
Q3: My NMR spectrum shows an unexpected aldehyde peak (~9.5 ppm). What is the cause?
A3: This is a clear indication of the hydrolysis of the dioxolane ring, as explained in Problem 3 of the troubleshooting guide. The acetal protecting group has been cleaved, yielding 2-(piperazin-1-yl)acetaldehyde. To prevent this, ensure all handling, workup, and purification steps are performed under strictly non-acidic conditions[3].
Q4: Can I use piperazine itself as the base in the reaction?
A4: Yes, this is a common industrial approach. By using a large excess of piperazine (e.g., 10 equivalents), it can serve as both the nucleophile and the acid scavenger. One equivalent will react, and another will form a salt with the generated hydrogen halide. This simplifies the reaction setup but necessitates an efficient method to recover the excess piperazine after the reaction.
Visualizing Reaction Pathways and Troubleshooting
The following diagrams illustrate the key chemical transformations and a logical workflow for addressing common synthesis issues.
Reaction and Side-Product Schematic
This diagram shows the desired reaction pathway and the two most prevalent side reactions: bis-alkylation and acetal hydrolysis.
Caption: Main reaction pathway and key side reactions.
Troubleshooting Workflow
This flowchart provides a step-by-step decision-making process when encountering an impure product mixture.
Caption: Decision tree for troubleshooting product impurities.
Data Summary Table
| Parameter | Recommended Condition | Rationale / Impact on Side Reactions |
| Stoichiometry | >5 eq. Piperazine | Statistically minimizes the chance of bis-alkylation. |
| Solvent | Acetonitrile, DMF | Polar aprotic solvents favor the desired SN2 pathway. |
| Base | K₂CO₃, Et₃N | Scavenges HBr/HCl, preventing non-productive protonation of piperazine. |
| Temperature | 60-85 °C (Reflux in ACN) | Provides sufficient activation energy without promoting decomposition. |
| Workup pH | 8 - 9 | Prevents acid-catalyzed hydrolysis of the dioxolane protecting group. |
| Chromatography | Neutralized Silica Gel | Avoids on-column degradation of the acid-sensitive product. |
References
- US6603003B2 - Method for the preparation of piperazine and its derivatives.
-
Synthesis of piperazines . Organic Chemistry Portal. [Link]
-
Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities . National Institutes of Health (NIH). [Link]
-
Synthesis of 1,3-oxazines based on piperazine . ScienceDirect. [Link]
-
Synthesis and Properties of (1,3-Dioxolan-2-yl)furans . ResearchGate. [Link]
-
Bis{4-[(1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}methane . National Institutes of Health (NIH). [Link]
- US4532338A - Process for producing 2-halomethyl-1,3-cyclic acetal.
-
Konrblum oxidation of 2-(chloromethyl)-2-methyl-1,3-dioxolane . Sciencemadness.org. [Link]
- US5208331A - Process for preparing 1,3-dioxolane derivatives.
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? . ResearchGate. [Link]
- US2919275A - Purification of piperazine.
-
Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals . Thieme Chemistry. [Link]
-
The Hydrolysis of 1,3-Dioxolan and Its Alkyl-Substituted Derivatives. Part I. Semantic Scholar. [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for 1-(1,3-Dioxolan-2-ylmethyl)piperazine
Welcome to the technical support center for the synthesis and optimization of 1-(1,3-Dioxolan-2-ylmethyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during this synthetic procedure. Our goal is to move beyond simple step-by-step protocols and delve into the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Introduction to the Synthesis
The synthesis of 1-(1,3-Dioxolan-2-ylmethyl)piperazine typically involves the N-alkylation of piperazine with a suitable 2-(halomethyl)-1,3-dioxolane. This seemingly straightforward SN2 reaction is often complicated by challenges in achieving selective mono-alkylation and avoiding the formation of the undesired 1,4-disubstituted byproduct. The following guide will address these challenges in a comprehensive question-and-answer format.
Troubleshooting Guide and FAQs
Question 1: My reaction is producing a significant amount of the 1,4-bis(1,3-dioxolan-2-ylmethyl)piperazine byproduct. How can I improve the selectivity for mono-alkylation?
Answer: This is the most common challenge in the N-alkylation of piperazine. The inherent symmetry and the presence of two nucleophilic secondary amines in piperazine make it susceptible to di-alkylation. The mono-alkylated product, 1-(1,3-Dioxolan-2-ylmethyl)piperazine, can be more nucleophilic than piperazine itself, further promoting the second alkylation.
Here are several strategies to enhance mono-alkylation selectivity:
-
Utilize a Large Excess of Piperazine: By using a significant molar excess of piperazine (typically 5-10 equivalents) relative to the alkylating agent (2-(halomethyl)-1,3-dioxolane), you can statistically favor the reaction of the alkylating agent with an unreacted piperazine molecule over the mono-alkylated product. The unreacted piperazine can be recovered and recycled.
-
Employ a Mono-Protected Piperazine: A more controlled approach is to use a mono-protected piperazine derivative, such as 1-Boc-piperazine.[1] The tert-butyloxycarbonyl (Boc) group effectively blocks one of the nitrogen atoms, allowing for selective alkylation on the unprotected nitrogen. The Boc group can then be readily removed under acidic conditions to yield the desired mono-alkylated product.[1] This method generally provides cleaner reactions and higher yields of the desired product.[1]
-
Continuous Flow Chemistry: For precise stoichiometric control, continuous flow chemistry can be an excellent option. By mixing the reactants in a 1:1 molar ratio in a continuous flow reactor, you can achieve high selectivity for the mono-alkylated product.[1]
Question 2: I am observing low conversion of my starting materials. What are the key parameters to optimize for a higher yield?
Answer: Low conversion can stem from several factors, from suboptimal reaction conditions to reagent instability. Here's a systematic approach to troubleshooting and optimization:
-
Choice of Leaving Group: The reactivity of your alkylating agent, 2-(halomethyl)-1,3-dioxolane, is critical. The order of reactivity for the leaving group (X) is I > Br > Cl. If you are using 2-(chloromethyl)-1,3-dioxolane and experiencing low reactivity, consider switching to the bromo or iodo analogue.
-
Reaction Temperature: While higher temperatures generally increase reaction rates, they can also promote side reactions, including the decomposition of the alkylating agent or the formation of byproducts. A good starting point is to run the reaction at room temperature and gradually increase it to 40-60 °C while monitoring the reaction progress by TLC or LC-MS.
-
Solvent Selection: The choice of solvent plays a crucial role in an SN2 reaction. Polar aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred.[2][3] These solvents can solvate the cation of the base, leaving the nucleophile (piperazine) more "naked" and reactive.[3] Protic solvents like ethanol or water can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.[2][3]
-
Base Selection and Stoichiometry: An appropriate base is necessary to neutralize the hydrohalic acid formed during the reaction. Inorganic bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are commonly used and are effective. Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be employed. Ensure at least one equivalent of the base is used for each equivalent of the alkylating agent.
Question 3: During work-up, my product seems to remain in the aqueous layer. How can I efficiently extract 1-(1,3-Dioxolan-2-ylmethyl)piperazine?
Answer: The basic nature of the piperazine moiety means that your product can exist as a protonated, water-soluble salt at acidic or neutral pH. To ensure efficient extraction into an organic solvent, you need to basify the aqueous layer.
Recommended Work-up Procedure:
-
After the reaction is complete, quench the reaction mixture with water.
-
Adjust the pH of the aqueous layer to >10 using a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). This will deprotonate the piperazine nitrogen atoms, making the product less water-soluble.
-
Extract the aqueous layer multiple times with a suitable organic solvent such as dichloromethane (DCM), ethyl acetate (EtOAc), or chloroform.
-
Combine the organic extracts, wash with brine to remove residual water, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
Question 4: What are the best methods for purifying the final product?
Answer: The choice of purification method will depend on the purity of your crude product and the nature of the impurities.
-
Column Chromatography: Silica gel column chromatography is a very effective method for separating the mono-alkylated product from unreacted piperazine, the di-alkylated byproduct, and other impurities. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or a mixture of DCM/methanol), is typically effective.
-
Crystallization/Salt Formation: If the crude product is relatively clean, crystallization can be a good option for purification. Alternatively, the product can be converted to a crystalline salt (e.g., hydrochloride or diacetate) by treatment with the corresponding acid.[4] The salt can then be recrystallized and, if necessary, converted back to the free base.
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be a viable purification method, especially for larger-scale syntheses.
Experimental Protocols
Protocol 1: Mono-alkylation using an excess of Piperazine
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 2-(Bromomethyl)-1,3-dioxolane | 1.0 | 167.01 | (e.g., 1.67 g, 10 mmol) |
| Piperazine | 5.0 | 86.14 | (e.g., 4.31 g, 50 mmol) |
| Potassium Carbonate (K2CO3) | 1.5 | 138.21 | (e.g., 2.07 g, 15 mmol) |
| Acetonitrile (ACN) | - | - | (e.g., 50 mL) |
Procedure:
-
To a stirred solution of piperazine and potassium carbonate in acetonitrile, add a solution of 2-(bromomethyl)-1,3-dioxolane in acetonitrile dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Once the starting material is consumed, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Follow the work-up and purification procedures described in Questions 3 and 4.
Protocol 2: Mono-alkylation using 1-Boc-piperazine
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 1-Boc-piperazine | 1.0 | 186.25 | (e.g., 1.86 g, 10 mmol) |
| 2-(Bromomethyl)-1,3-dioxolane | 1.1 | 167.01 | (e.g., 1.84 g, 11 mmol) |
| Potassium Carbonate (K2CO3) | 1.5 | 138.21 | (e.g., 2.07 g, 15 mmol) |
| Acetonitrile (ACN) | - | - | (e.g., 50 mL) |
Procedure:
-
Follow steps 1-4 from Protocol 1, substituting 1-Boc-piperazine for piperazine.
-
After purification of the intermediate, 1-Boc-4-(1,3-dioxolan-2-ylmethyl)piperazine, dissolve it in a suitable solvent like dichloromethane (DCM) or ethyl acetate.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, and stir at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture and follow the work-up procedure, ensuring to basify the aqueous layer to isolate the free base product.
Visualizations
Reaction Mechanism
Caption: SN2 mechanism for the synthesis of 1-(1,3-Dioxolan-2-ylmethyl)piperazine.
Troubleshooting Workflow
Sources
Technical Support Center: Stability of 1-(1,3-Dioxolan-2-ylmethyl)piperazine in Solution
Welcome to the technical support center for 1-(1,3-Dioxolan-2-ylmethyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound in solution. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.
I. Core Concept: The Dual Nature of 1-(1,3-Dioxolan-2-ylmethyl)piperazine's Stability
The stability of 1-(1,3-Dioxolan-2-ylmethyl)piperazine is governed by two key structural features: the piperazine ring and the 1,3-dioxolane ring. The piperazine moiety is a cyclic diamine, while the 1,3-dioxolane is a cyclic acetal. The primary stability concern arises from the acid-catalyzed hydrolysis of the dioxolane ring.
The Mechanism of Dioxolane Ring Hydrolysis
The 1,3-dioxolane ring acts as a protecting group for a carbonyl functional group. While stable under neutral and basic conditions, it is susceptible to hydrolysis in acidic environments.[1][2] The reaction is initiated by protonation of one of the oxygen atoms in the dioxolane ring, followed by ring opening to form a resonance-stabilized carboxonium ion.[1] This intermediate then reacts with water to yield the corresponding aldehyde and ethylene glycol. The rate of this hydrolysis is highly dependent on the pH of the solution.[3]
Caption: Acid-Catalyzed Hydrolysis of the Dioxolane Ring.
II. Troubleshooting Guide
This section addresses specific experimental issues that may arise due to the instability of 1-(1,3-Dioxolan-2-ylmethyl)piperazine.
Issue 1: Inconsistent Analytical Results (e.g., HPLC, LC-MS)
Question: My analytical results for 1-(1,3-Dioxolan-2-ylmethyl)piperazine are not reproducible. I'm observing unexpected peaks and a decrease in the parent compound peak area over time. What could be the cause?
Answer:
This is a classic sign of degradation. The most likely culprit is the hydrolysis of the 1,3-dioxolane ring, especially if your mobile phase or sample diluent is acidic.
Causality: The stability of acetals and ketals, like the dioxolane ring, is highly pH-sensitive.[1][3] Even mildly acidic conditions can catalyze the hydrolysis, leading to the formation of piperazine-1-carbaldehyde and ethylene glycol. This degradation will be reflected in your chromatogram as a decrease in the peak corresponding to the parent compound and the appearance of new peaks for the degradation products.
Troubleshooting Steps:
-
Evaluate Mobile Phase and Diluent pH:
-
Measure the pH of your mobile phase and sample diluent.
-
If the pH is below 7, consider adjusting it to a neutral or slightly basic pH. Acetals are generally stable under basic conditions.[1][2]
-
For reversed-phase HPLC, consider using a buffered mobile phase (e.g., phosphate or bicarbonate buffer) to maintain a stable pH.
-
-
Sample Preparation and Handling:
-
Prepare samples fresh and analyze them promptly.
-
If immediate analysis is not possible, store samples at low temperatures (2-8°C or frozen) to slow down the degradation rate.[4] However, be aware that some piperazine derivatives can still degrade even when frozen, so prompt analysis is always preferred.[5]
-
-
Forced Degradation Study:
-
To confirm that the observed peaks are indeed degradation products, perform a forced degradation study.[6][7] This involves intentionally subjecting your compound to various stress conditions (acid, base, oxidation, heat, and light) to identify the resulting degradation products.
-
This will not only confirm the source of your inconsistent results but also help in developing a stability-indicating analytical method.
-
Experimental Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study. The extent of degradation should ideally be between 5-20%.[7]
| Condition | Reagent/Parameter | Procedure | Expected Outcome for 1-(1,3-Dioxolan-2-ylmethyl)piperazine |
| Acid Hydrolysis | 0.1 M HCl | Incubate a solution of the compound at room temperature or slightly elevated temperature (e.g., 60°C) for a defined period. | Significant degradation expected due to dioxolane ring hydrolysis. |
| Base Hydrolysis | 0.1 M NaOH | Incubate a solution of the compound at room temperature or slightly elevated temperature for a defined period. | The compound is expected to be relatively stable. |
| Oxidation | 3-30% H₂O₂ | Incubate a solution of the compound with hydrogen peroxide at room temperature. | The piperazine ring may be susceptible to oxidation, leading to the formation of N-oxides or other oxidation products.[8][9] |
| Thermal Degradation | Dry Heat (e.g., 75°C) | Store the solid compound or a solution at an elevated temperature. | The piperazine ring can undergo thermal degradation.[10][11] |
| Photodegradation | UV/Visible Light | Expose a solution of the compound to a light source as per ICH Q1B guidelines. | Some piperazine derivatives are known to be susceptible to photodegradation. |
Analytical Monitoring: Analyze the stressed samples at various time points using a suitable analytical technique like HPLC with UV or MS detection to monitor the formation of degradation products and the loss of the parent compound.[12]
Issue 2: Poor Yield or Unexpected Products in Synthesis
Question: I am using 1-(1,3-Dioxolan-2-ylmethyl)piperazine as a reactant in a multi-step synthesis. My final product yield is low, and I am isolating unexpected side products containing an aldehyde group. What's going wrong?
Answer:
The acidic conditions in one of your reaction or work-up steps are likely cleaving the dioxolane protecting group prematurely.
Causality: The dioxolane group is often used as a protecting group for aldehydes and ketones because it is stable to many reaction conditions but can be easily removed with acid.[2][13][14] If your reaction involves acidic reagents or an acidic work-up (e.g., an acid wash to remove basic impurities), you will inadvertently deprotect the aldehyde. This free aldehyde can then undergo side reactions, leading to a low yield of your desired product.
Troubleshooting Steps:
-
Review Your Reaction and Work-up Conditions:
-
Identify any steps that involve the use of acids (both Brønsted and Lewis acids).
-
Even seemingly mild acids or acidic surfaces (like silica gel in chromatography) can cause deprotection.
-
-
Modify Your Protocol:
-
If possible, replace acidic reagents with non-acidic alternatives.
-
During the work-up, use a neutral or basic wash (e.g., saturated sodium bicarbonate solution) instead of an acid wash.
-
When performing column chromatography, consider using neutral alumina instead of silica gel, or deactivate the silica gel with a small amount of a basic solvent like triethylamine in your eluent.
-
-
Protecting Group Strategy:
-
If acidic conditions are unavoidable in a subsequent step, consider if 1-(1,3-Dioxolan-2-ylmethyl)piperazine is the appropriate starting material. You may need to introduce the protected aldehyde at a later stage in your synthesis.
-
Caption: Comparison of Intended vs. Problematic Synthetic Pathways.
III. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 1-(1,3-Dioxolan-2-ylmethyl)piperazine and its solutions?
-
Solid: Store the solid compound in a tightly sealed container in a cool, dark, and dry place. Inert atmosphere storage (e.g., under argon or nitrogen) is recommended.[4]
-
Solutions: Prepare solutions fresh whenever possible. If storage is necessary, use a neutral or slightly basic solvent and store at 2-8°C or frozen for short periods.[4] Avoid acidic buffers for long-term storage.
Q2: At what pH range does the degradation of the dioxolane ring become significant?
The rate of hydrolysis is highly pH-dependent. Significant degradation can occur in mildly acidic conditions (pH < 6).[3] The compound is generally stable at neutral and basic pH (pH > 7).[1]
Q3: Besides hydrolysis, are there other degradation pathways I should be aware of?
Yes, the piperazine ring itself can be susceptible to degradation, particularly under oxidative and high-temperature conditions.[10][15]
-
Oxidative Degradation: Can lead to the formation of N-oxides, ring-opened products like ethylenediamine, and formylated derivatives.[8][10]
-
Thermal Degradation: High temperatures can cause ring opening and other complex degradation pathways.[10][11]
Q4: What analytical techniques are best for monitoring the stability of 1-(1,3-Dioxolan-2-ylmethyl)piperazine?
-
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common and effective technique. A well-developed HPLC method can separate the parent compound from its degradation products.[12]
-
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but derivatization might be necessary to improve the volatility and chromatographic behavior of the compound and its degradation products.[16]
Q5: Are there more stable alternatives to the 1,3-dioxolane protecting group?
The stability of acetals and ketals can be tuned. For instance, acetals derived from 1,3-diols (forming a six-membered 1,3-dioxane ring) are generally more stable than those from 1,2-diols (like the 1,3-dioxolane ring).[13] The choice of an alternative protecting group would depend on the specific requirements of your synthesis, particularly the conditions under which the protecting group needs to be stable and subsequently removed.
IV. References
-
Synthesis and Properties of (1,3-Dioxolan-2-yl)furans | Request PDF. ResearchGate. Available from: [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available from: [Link]
-
Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates | Request PDF. ResearchGate. Available from: [Link]
-
Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. National Institutes of Health. Available from: [Link]
-
1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. Available from: [Link]
-
Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. ResearchGate. Available from: [Link]
-
Relative hydrolysis kinetics of ketal 3 at different pH. The solid... ResearchGate. Available from: [Link]
-
Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. National Institutes of Health. Available from: [Link]
-
A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Available from: [Link]
-
Dioxolane - Wikipedia. Wikipedia. Available from: [Link]
-
Stability of Synthetic Piperazines in Human Whole Blood. National Institutes of Health. Available from: [Link]
-
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available from: [Link]
-
Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. National Institutes of Health. Available from: [Link]
-
Acetals for adaptable and pH degradable thermosets and the use of internal acid sources. University of Birmingham. Available from: [Link]
-
The Hydrolysis of 1,3-Dioxolan and Its Alkyl-Substituted Derivatives. Part I. The Structural Factors Influencing the Rates of Hydrolysis of a Series of Methyl-Substituted Dioxolans. Semantic Scholar. Available from: [Link]
-
Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. Available from: [Link]
-
Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. Available from: [Link]
-
Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Available from: [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]
-
A Mild, Room-Temperature Protection of Ketones and Aldehydes as 1,3-Dioxolanes under Basic Conditions. ResearchGate. Available from: [Link]
-
Degradation of amine-based solvents in CO2 capture process by chemical absorption. CORE. Available from: [Link]
-
Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. ACS Publications. Available from: [Link]
-
(PDF) Forced degradation behaviour of fluphenazine hydrochloride by lc and characterization of its oxidative degradation product by lc– ms/ms . ResearchGate. Available from: [Link]
-
Methods for the Synthesis of Piperazine Derivatives Containing a Chiral Bi-2-naphthyl Moiety. MDPI. Available from: [Link]
-
US9321007B2 - Blends of amines with piperazine for CO2 capture. Google Patents. Available from:
-
Analytical Methods. Royal Society of Chemistry. Available from: [Link]
-
Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture. MDPI. Available from: [Link]
-
Glycerol Acetals and Ketals as Bio-based Solvents: Positioning in Hansen and COSMO-RS spaces, Volatility and Stability towards Hydrolysis and Autoxidation. ResearchGate. Available from: [Link]
-
Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation. National Institutes of Health. Available from: [Link]
-
5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). MDPI. Available from: [Link]
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- 1. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. 682802-92-2|1-((1,3-Dioxolan-2-yl)methyl)piperazine|BLD Pharm [bldpharm.com]
- 5. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajrconline.org [ajrconline.org]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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- 12. jocpr.com [jocpr.com]
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- 16. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Scaling Up 1-(1,3-Dioxolan-2-ylmethyl)piperazine Production
Welcome to the technical support center for the synthesis and scale-up of 1-(1,3-Dioxolan-2-ylmethyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this key intermediate. By leveraging in-depth chemical principles and field-proven insights, this resource aims to provide robust troubleshooting strategies and answers to frequently asked questions.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 1-(1,3-Dioxolan-2-ylmethyl)piperazine, which is typically prepared via the N-alkylation of piperazine with 2-(bromomethyl)-1,3-dioxolane.
Issue 1: Low Yield of the Monosubstituted Product
Question: My reaction is resulting in a low yield of the desired 1-(1,3-Dioxolan-2-ylmethyl)piperazine, with significant amounts of unreacted piperazine and a suspected di-substituted byproduct. How can I improve the selectivity for mono-alkylation?
Answer: This is a classic challenge in the N-alkylation of symmetrical diamines like piperazine. The root cause is the similar reactivity of both nitrogen atoms. The initially formed monosubstituted product can compete with the starting piperazine for the alkylating agent, leading to the formation of 1,4-bis(1,3-dioxolan-2-ylmethyl)piperazine.
Causality & Mitigation Strategies:
-
Stoichiometry Control: The most critical factor is the molar ratio of the reactants. Using a significant excess of piperazine shifts the equilibrium towards the monosubstituted product. A common starting point is a 3 to 5-fold molar excess of piperazine relative to 2-(bromomethyl)-1,3-dioxolane. This ensures that the alkylating agent is more likely to encounter an unreacted piperazine molecule.
-
Controlled Addition: Instead of adding all the 2-(bromomethyl)-1,3-dioxolane at once, a slow, controlled addition (e.g., via a syringe pump) to a solution of piperazine can maintain a low concentration of the alkylating agent, further favoring mono-alkylation.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity, although this may also decrease the reaction rate. It is a parameter that requires empirical optimization for your specific scale.
Experimental Protocol: Optimizing for Mono-alkylation
-
In a suitable reactor, dissolve piperazine (5.0 eq.) in a polar aprotic solvent such as acetonitrile or THF.
-
Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) (2.0 eq.), to act as a scavenger for the HBr byproduct.
-
Heat the mixture to a moderate temperature (e.g., 50-60 °C) with vigorous stirring.
-
Slowly add a solution of 2-(bromomethyl)-1,3-dioxolane (1.0 eq.) in the same solvent over a period of 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Upon completion, proceed with the work-up and purification as outlined in the FAQ section.
Issue 2: Formation of a Troublesome Impurity with a Similar Polarity to the Product
Question: I am observing an impurity during purification that is difficult to separate from the desired product by column chromatography. What could this impurity be, and how can I prevent its formation?
Answer: A common impurity in this reaction, aside from the di-substituted byproduct, can arise from the instability of the 1,3-dioxolane ring under certain conditions. Acidic conditions, in particular, can catalyze the hydrolysis of the acetal, leading to the formation of piperazin-1-ylacetaldehyde.
Causality & Mitigation Strategies:
-
pH Control: The 1,3-dioxolane moiety is an acetal, which is susceptible to hydrolysis under acidic conditions.[1] The HBr generated during the N-alkylation can create an acidic environment. The inclusion of a base, as mentioned previously, is crucial to neutralize this acid in situ.
-
Work-up Conditions: During the aqueous work-up, ensure that the pH of the aqueous phase is neutral or slightly basic before extraction. Avoid strong acids for pH adjustment.
-
Choice of Alkylating Agent: If the starting material, 2-(bromomethyl)-1,3-dioxolane, has been stored improperly or for a long time, it may contain acidic impurities that can contribute to this side reaction.[2] It is advisable to use a freshly distilled or high-purity grade of this reagent.
Visualizing the Side Reaction:
Caption: Potential side reaction leading to impurity formation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and temperature for this reaction at a larger scale?
For scale-up, solvents like acetonitrile (ACN) or tetrahydrofuran (THF) are often preferred due to their aprotic nature and suitable boiling points.[3] A reaction temperature in the range of 50-70 °C is a good starting point, allowing for a reasonable reaction rate without promoting excessive side reactions. The choice of solvent can also influence the solubility of the piperazine and the base, which is important for reaction efficiency.
Q2: How can I effectively purify 1-(1,3-Dioxolan-2-ylmethyl)piperazine on a large scale?
Given the basic nature of the product, purification can be challenging.
-
Extraction: After the reaction, a standard work-up involves filtering off the inorganic salts, followed by an aqueous extraction. Washing the organic layer with brine can help remove residual water and water-soluble impurities.
-
Distillation: If the product is thermally stable, vacuum distillation can be a highly effective and scalable purification method. This avoids the use of large quantities of silica gel.
-
Crystallization: If the product is a solid or can be converted to a stable salt (e.g., hydrochloride or acetate), crystallization can be an excellent method for achieving high purity.[4]
Data Summary: Purification Method Comparison
| Purification Method | Pros | Cons | Scalability |
| Column Chromatography | High resolution for small scale | Costly, solvent-intensive | Poor |
| Vacuum Distillation | Cost-effective, high throughput | Requires thermal stability | Excellent |
| Crystallization | High purity, cost-effective | Product must be crystalline | Good to Excellent |
Q3: What analytical techniques are best for monitoring the reaction and assessing product purity?
-
Thin Layer Chromatography (TLC): A quick and easy method for monitoring the disappearance of the limiting reagent (2-(bromomethyl)-1,3-dioxolane). A suitable mobile phase would be a mixture of dichloromethane and methanol with a small amount of triethylamine to prevent streaking of the basic compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of the product, starting materials, and byproducts based on their mass-to-charge ratios.
-
Gas Chromatography (GC): Can be used for both reaction monitoring and final purity assessment, especially if the components are volatile.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for identifying and quantifying impurities.
Q4: Are there any safety precautions I should be aware of when scaling up this synthesis?
-
Piperazine Handling: Piperazine is a corrosive and sensitizing agent. Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, is essential. Work in a well-ventilated area or a fume hood.
-
Exothermic Reaction: The N-alkylation reaction can be exothermic. When scaling up, ensure the reactor is equipped with adequate cooling and temperature monitoring to control the reaction temperature, especially during the addition of the alkylating agent.
-
Pressure Build-up: The reaction generates HBr, which reacts with the base. If the reaction is run in a sealed vessel, pressure can build up. Ensure the reactor is properly vented.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
- Chavan, A. A., et al. (2019). Methods for the Synthesis of Piperazine Derivatives Containing a Chiral Bi-2-naphthyl Moiety. ACS Omega.
- Crespan, E., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules.
- Arote, R. B., et al. (2018). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega.
-
United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
- Al-Masoudi, N. A., et al. (2025). Synthesis of 1,3-oxazines based on piperazine. Tetrahedron.
-
ResearchGate. (n.d.). Synthesis and Properties of (1,3-Dioxolan-2-yl)furans. Retrieved from [Link]
- Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives.
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]
- NTU Journal of Pure Sciences. (2022).
- Google Patents. (n.d.). US5208331A - Process for preparing 1,3-dioxolane derivatives.
- ResearchGate. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
- PubMed Central. (n.d.). Synthesis and characterization of a disubstituted piperazine derivative with T-type channel blocking action and analgesic properties.
- Google Patents. (n.d.). US2919275A - Purification of piperazine.
- ResearchGate. (n.d.).
- Google Patents. (n.d.). US7271292B2 - Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture.
- RSC Publishing. (n.d.).
- ChemSynthesis. (n.d.). 2-(bromomethyl)-2-(chloromethyl)-1,3-dioxolane.
Sources
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- 3. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
Part 1: Understanding the Inherent Vulnerabilities of 1-(1,3-Dioxolan-2-ylmethyl)piperazine
An Application Scientist's Guide to Preserving the Integrity of 1-(1,3-Dioxolan-2-ylmethyl)piperazine
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with 1-(1,3-Dioxolan-2-ylmethyl)piperazine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of why this compound can degrade and how to prevent it. Ensuring the stability of your reagents is the cornerstone of reproducible and reliable experimental outcomes.
This document moves beyond a simple checklist, offering a troubleshooting framework grounded in the chemical principles of the molecule itself. We will explore its vulnerabilities and provide field-proven strategies to maintain its purity and potency from the moment it arrives in your lab to its use in your critical experiments.
To effectively prevent degradation, we must first understand the molecule's structure. It is a composite of two key functional groups, each with its own susceptibility to chemical change.
Caption: Key functional groups and their inherent vulnerabilities.
FAQ 1: What are the primary degradation pathways for this molecule?
The degradation of 1-(1,3-Dioxolan-2-ylmethyl)piperazine is primarily driven by two distinct chemical processes targeting its two main structural components:
-
Piperazine Ring Degradation : The piperazine ring, containing two secondary amine groups, is susceptible to oxidation and is known to be photosensitive .[1][2]
-
Dioxolane Ring Degradation : The dioxolane ring is a cyclic acetal, which is stable under neutral or basic conditions but is highly vulnerable to acid-catalyzed hydrolysis .[3][4]
These two pathways can be triggered by common laboratory environmental factors.
FAQ 2: How does the piperazine ring degrade and what are the consequences?
The piperazine moiety is prone to oxidative degradation, a process that can be initiated by atmospheric oxygen.[5][6] This reaction can be accelerated by the presence of certain metal ions, particularly copper (Cu2+).[5] The degradation can lead to the formation of various byproducts, including N-formylpiperazine, ethylenediamine, and 2-oxopiperazine, which will contaminate your sample and reduce the concentration of the active compound.[6] Furthermore, piperazine compounds are often photosensitive, meaning that exposure to light, especially UV, can provide the energy needed to initiate oxidative or other degradative reactions.[1]
FAQ 3: What is acid-catalyzed hydrolysis and why is the dioxolane ring susceptible?
Acid-catalyzed hydrolysis is the primary degradation pathway for the dioxolane portion of the molecule. Acetals, like the dioxolane ring, are used in organic synthesis as protecting groups for carbonyls precisely because they are stable to bases and nucleophiles but can be easily removed with acid.[4]
The mechanism involves the protonation of one of the oxygen atoms in the ring by an acid source (even trace amounts of acidic impurities or moisture from the air can be sufficient). This makes the C-O bond weaker and allows for cleavage of the ring, ultimately leading to the formation of an aldehyde and ethylene glycol. In this case, degradation would yield piperazine-2-carbaldehyde and ethylene glycol, fundamentally altering the structure of your starting material.[7]
FAQ 4: Which environmental factors are the most critical to control?
Based on the degradation pathways, four environmental factors are paramount to control during storage.[8] Failure to manage even one of these can compromise the integrity of the compound.
| Environmental Factor | Degradation Pathway Triggered | Scientific Rationale |
| Atmospheric Oxygen | Oxidative Degradation of Piperazine Ring | Oxygen acts as an oxidizing agent, leading to the formation of unwanted byproducts and reducing the purity of the compound.[6][9] |
| Moisture (Humidity) | Acid-Catalyzed Hydrolysis of Dioxolane Ring | Water is a necessary reactant for hydrolysis. Atmospheric moisture can be absorbed by the sample, providing the water needed for the reaction.[8][10] |
| Light (UV & Visible) | Photosensitive Degradation of Piperazine Ring | Light provides the activation energy for photolytic reactions, often generating free radicals that accelerate oxidation. |
| Elevated Temperature | Accelerates All Degradation Pathways | Higher temperatures increase the kinetic energy of molecules, significantly speeding up the rates of both oxidation and hydrolysis.[8][11] |
Part 2: Troubleshooting and Proactive Storage Protocols
This section provides actionable solutions to common problems and a comprehensive protocol for ideal storage and handling.
FAQ 5: My compound has changed color (e.g., turned yellow). Is it degraded?
A change in appearance, such as developing a yellow or brown tint from its original colorless state, is a strong visual indicator of degradation.[12] This color change is often associated with the formation of oxidized byproducts from the piperazine ring. While the compound may still be usable for some non-critical applications, its purity is compromised. For any quantitative or sensitive downstream applications (e.g., in drug development), the material should be re-analyzed for purity before use.
FAQ 6: What are the definitive optimal storage conditions for long-term stability?
To address all potential degradation pathways simultaneously, a multi-faceted approach to storage is required. The following protocol represents the gold standard for preserving the integrity of 1-(1,3-Dioxolan-2-ylmethyl)piperazine.
Experimental Protocol: Long-Term Storage
-
Container Selection : Use an amber glass vial with a PTFE-lined screw cap. The amber glass protects the compound from light, while the PTFE liner provides an inert and highly effective seal against moisture and air.[1][13]
-
Inert Atmosphere : Before sealing, purge the vial headspace with an inert gas like argon or nitrogen for 30-60 seconds. This displaces atmospheric oxygen and moisture, creating a protective, dry, and non-reactive environment.
-
Temperature Control : Store the sealed vial in a refrigerator at 2-8°C .[14] This low temperature significantly slows the rate of all potential chemical degradation reactions.[15] Do not store at room temperature.
-
Moisture Control : For an added layer of protection, place the vial inside a desiccator containing a suitable desiccant (e.g., silica gel) within the refrigerator. This ensures that any incidental moisture is kept away from the container.[16]
Table: Storage Condition Comparison
| Parameter | Optimal Condition | Poor Condition (High Risk of Degradation) |
| Temperature | 2-8°C (Refrigerated)[14] | Room Temperature (~20°C or higher)[15] |
| Atmosphere | Inert (Argon or Nitrogen) | Ambient Air |
| Container | Tightly sealed amber glass vial[1] | Clear glass, plastic, or loosely capped vial |
| Humidity | Dry (Stored in a desiccator)[16] | Exposed to ambient humidity |
FAQ 7: How should I handle the compound during an experiment to prevent contamination and degradation?
Degradation doesn't just happen during long-term storage; it can occur rapidly during routine experimental use. Adhering to a strict handling workflow is crucial.
Sources
- 1. Precautions for storing piperazine make your storage safer and more reliable.-Chemwin [en.888chem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 4. Dioxolane - Wikipedia [en.wikipedia.org]
- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 6. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 7. BJOC - The hydrolysis of geminal ethers: a kinetic appraisal of orthoesters and ketals [beilstein-journals.org]
- 8. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Effect of Temperature and Moisture on the Physical Stability of Binary and Ternary Amorphous Solid Dispersions of Celecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. repository.si.edu [repository.si.edu]
- 12. 1-(1,3-DIOXOLAN-2-YLMETHYL)PIPERAZINE | 682802-92-2 [m.chemicalbook.com]
- 13. fda.gov.ph [fda.gov.ph]
- 14. susupport.com [susupport.com]
- 15. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. carlroth.com [carlroth.com]
Technical Support Center: Optimizing 1-(1,3-Dioxolan-2-ylmethyl)piperazine Synthesis
Welcome to the technical support center for the synthesis of 1-(1,3-Dioxolan-2-ylmethyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during this specific N-alkylation reaction. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.
I. Reaction Overview and Key Challenges
The synthesis of 1-(1,3-Dioxolan-2-ylmethyl)piperazine typically involves the nucleophilic substitution of a leaving group on the 2-methyl position of a 1,3-dioxolane derivative by piperazine. The primary challenge in this synthesis is achieving selective mono-N-alkylation of the piperazine ring, as the disubstituted product is a common byproduct.
Validation & Comparative
The Analytical Challenge: The Physicochemical Nature of the Analyte
An Objective Comparison of HPLC Methodologies for the Purity Analysis of 1-(1,3-Dioxolan-2-ylmethyl)piperazine
A Senior Application Scientist's Guide to Method Development and Validation
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. 1-(1,3-Dioxolan-2-ylmethyl)piperazine serves as a crucial building block in the synthesis of various pharmaceutical agents.[1][2][3] Its molecular structure, featuring a polar piperazine ring and a dioxolane moiety, presents unique challenges for chromatographic separation and analysis. Ensuring its purity requires robust, reliable, and well-characterized analytical methods.
This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) strategies for the purity analysis of 1-(1,3-Dioxolan-2-ylmethyl)piperazine: a modern Aqueous C18 Reversed-Phase (RP-HPLC) method and a Hydrophilic Interaction Liquid Chromatography (HILIC) method. This comparison is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of protocols to explain the fundamental causality behind our experimental choices. Every step is grounded in established chromatographic principles and validated against internationally recognized standards, such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[4][5][6][7]
1-(1,3-Dioxolan-2-ylmethyl)piperazine is a polar, basic compound. This character dictates our analytical approach. The two nitrogen atoms in the piperazine ring (pKa values around 5.3 and 9.7) mean the molecule's charge state is highly dependent on pH. Furthermore, the molecule lacks a significant chromophore, making UV detection challenging except at low wavelengths (~200-215 nm), where baseline noise can be a concern.[8]
Conventional C18 RP-HPLC columns often fail to provide adequate retention for such polar compounds, leading to elution near the solvent front and poor resolution from polar impurities.[9][10][11] This guide will explore two viable, alternative solutions to this problem.
Logical Framework for HPLC Method Selection
The choice between RP-HPLC and HILIC is not arbitrary; it is a deliberate decision based on the analytical target profile. The following decision tree illustrates the thought process a method development scientist might follow.
Caption: Figure 1: HPLC Method Selection Logic.
Comparative Methodologies
Two distinct HPLC methods were developed and validated to assess the purity of a representative batch of 1-(1,3-Dioxolan-2-ylmethyl)piperazine.
Method A: Aqueous C18 Reversed-Phase HPLC
Causality and Rationale: This method addresses the challenge of retaining a polar analyte in reversed-phase chromatography. Standard C18 phases can undergo "phase collapse" or "dewetting" in highly aqueous mobile phases (typically >95% water), leading to a dramatic loss of retention and reproducibility.[11] To counteract this, we selected a C18 column with a polar-embedded group. This modification makes the stationary phase compatible with 100% aqueous mobile phases, ensuring stable retention times.[12] A low pH mobile phase (pH 2.5) is used to ensure the piperazine moiety is fully protonated, leading to consistent retention behavior and sharp peak shapes.
Experimental Protocol:
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: Waters Atlantis T3 C18 (4.6 x 150 mm, 3 µm) or equivalent polar-modified/aqueous-stable C18.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 40% B over 15 minutes, hold at 40% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Detection: UV at 205 nm.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of 1-(1,3-Dioxolan-2-ylmethyl)piperazine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A (Concentration: ~0.1 mg/mL).
-
Sample Solution: Prepare the sample to be tested at the same concentration as the Standard Solution using Mobile Phase A.
-
Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)
Causality and Rationale: HILIC is an alternative chromatographic mode that excels at retaining and separating very polar compounds.[12] The separation mechanism involves the partitioning of the polar analyte from a mobile phase high in organic solvent into a water-enriched layer adsorbed onto the surface of a polar stationary phase (in this case, bare silica).[13][14] This approach is orthogonal to reversed-phase, meaning it provides a completely different selectivity, which is highly beneficial for resolving impurities that might co-elute in an RP system.
Experimental Protocol:
-
Instrumentation: Same as Method A.
-
Chromatographic Conditions:
-
Column: Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm) or equivalent silica-based HILIC column.
-
Mobile Phase A: 90:10 Acetonitrile/Water with 10 mM Ammonium Formate, pH adjusted to 3.0 with Formic Acid.
-
Mobile Phase B: 50:50 Acetonitrile/Water with 10 mM Ammonium Formate, pH adjusted to 3.0 with Formic Acid.
-
Gradient: 0% B to 50% B over 15 minutes, hold at 50% B for 2 minutes, return to 0% B and equilibrate for 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 2 µL.
-
Detection: UV at 205 nm.
-
-
Sample Preparation:
-
Standard & Sample Solutions: Prepare as in Method A, but use a diluent of 75:25 Acetonitrile/Water to ensure good peak shape upon injection. The concentration should be ~0.1 mg/mL.
-
Experimental Data and Performance Comparison
A single batch of 1-(1,3-Dioxolan-2-ylmethyl)piperazine, containing known process impurities (Impurity 1: Piperazine, Impurity 2: a non-polar process intermediate), was analyzed using both methods. The results are summarized below.
Table 1: Chromatographic Performance Comparison
| Parameter | Method A (Aqueous C18 RP-HPLC) | Method B (HILIC) | Commentary |
| Retention Time (Main Peak) | 4.8 min | 8.2 min | HILIC provides significantly stronger retention for the polar main analyte. |
| Resolution (Main Peak / Impurity 1) | 1.8 | > 5.0 | HILIC provides baseline separation of the highly polar piperazine impurity. |
| Resolution (Main Peak / Impurity 2) | > 4.0 | 2.1 | RP-HPLC excels at separating the less polar impurity. |
| Tailing Factor (Main Peak) | 1.2 | 1.1 | Both methods produce acceptable peak symmetry. |
| Analysis Run Time | 20 min | 22 min | Runtimes are comparable. |
| Equilibration Time | Short (3 min) | Longer (5 min) | HILIC columns typically require longer equilibration between injections. |
Table 2: Purity Analysis Results (% Area)
| Analyte/Impurity | Method A (Aqueous C18 RP-HPLC) | Method B (HILIC) |
| Impurity 1 (Piperazine) | 0.08% (co-elutes slightly) | 0.15% |
| Main Peak | 99.75% | 99.68% |
| Impurity 2 | 0.17% | 0.17% |
| Total Purity | 99.75% | 99.68% |
The discrepancy in the purity values highlights the importance of chromatographic selectivity. Method A underestimates the polar Impurity 1 due to partial co-elution, leading to a slightly inflated purity result. Method B, with its superior resolution for polar species, provides a more accurate profile of the impurities.
Self-Validating Systems: Adherence to ICH Guidelines
Both protocols are designed as self-validating systems, incorporating principles outlined in ICH Q2(R2).[5][6][7][15] The system suitability tests (SSTs) performed before each run are critical for ensuring the trustworthiness of the results.
Table 3: System Suitability Test (SST) Criteria
| SST Parameter | Acceptance Criteria | Rationale (as per USP <621> & ICH Q2) |
| Tailing Factor | ≤ 1.5 | Ensures peak symmetry for accurate integration.[4][16] |
| Theoretical Plates (N) | > 2000 | Demonstrates column efficiency and separation power.[4][16] |
| Repeatability (%RSD of 5 reps) | ≤ 2.0% | Confirms the precision of the injection and detection system.[7] |
| Resolution (Rs) | > 1.5 between critical pairs | Ensures that adjacent peaks are sufficiently separated for accurate quantitation.[4][7] |
General Analytical Workflow
The following diagram illustrates the standardized workflow applied for both analytical methods, from sample receipt to final data reporting.
Caption: Figure 2: Standardized HPLC Purity Analysis Workflow.
Conclusion and Recommendations
This comparative guide demonstrates that a single analytical technique is rarely a panacea. The choice of the optimal HPLC method for purity analysis of 1-(1,3-Dioxolan-2-ylmethyl)piperazine is contingent on the specific analytical objective.
-
Method A (Aqueous C18 RP-HPLC) is a robust, reliable method suitable for routine quality control where the primary goal is to monitor known, less-polar process impurities. Its shorter equilibration times and general ruggedness make it efficient for high-throughput environments.
-
Method B (HILIC) is the superior choice for in-depth impurity profiling, stability studies, and reference standard characterization. Its orthogonal selectivity provides a more accurate assessment of polar degradants and impurities, such as residual piperazine, which could be missed or underestimated by RP-HPLC.
For comprehensive quality assurance in a drug development setting, it is highly recommended to employ the Aqueous C18 RP-HPLC method for routine release testing and to use the HILIC method as a complementary, orthogonal technique for method validation, stability testing, and the investigation of out-of-specification results. This dual-methodology approach provides a more complete and trustworthy picture of the compound's purity, ensuring the quality and safety of the final pharmaceutical product.
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NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination. [Link]
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A Comparative Guide to the Structural Validation of 1-(1,3-Dioxolan-2-ylmethyl)piperazine: X-ray Crystallography in Focus
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. The precise arrangement of atoms in space dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth technical comparison of analytical techniques for the structural validation of 1-(1,3-Dioxolan-2-ylmethyl)piperazine, with a primary focus on the gold standard method: single-crystal X-ray crystallography.
While a published crystal structure for 1-(1,3-Dioxolan-2-ylmethyl)piperazine is not currently available in open-access databases such as the Cambridge Structural Database (CSD), this guide will present a validated, best-practice workflow for its synthesis, crystallization, and crystallographic analysis. This will be juxtaposed with alternative and complementary spectroscopic techniques to provide a holistic view of modern structural elucidation.
The Subject Molecule: 1-(1,3-Dioxolan-2-ylmethyl)piperazine
1-(1,3-Dioxolan-2-ylmethyl)piperazine is a heterocyclic compound featuring a piperazine ring, a versatile pharmacophore found in numerous therapeutic agents, linked to a protected aldehyde functionality in the form of a 1,3-dioxolane ring. The piperazine moiety is known to interact with various biological targets, and its derivatives have shown a wide range of activities, including as antagonists for the CXCR4 receptor, which is implicated in cancer metastasis and HIV entry.[1][2] The dioxolane group serves as a stable protecting group for a carbonyl, which can be deprotected under acidic conditions to reveal a reactive aldehyde for further synthetic transformations. Given its potential as a synthetic intermediate in drug discovery, the unequivocal confirmation of its structure is paramount.
Part 1: The Definitive Method - Single-Crystal X-ray Crystallography
X-ray crystallography is an analytical technique that provides the most precise and accurate measurement of molecular dimensions.[3] It allows for the unambiguous determination of the three-dimensional arrangement of atoms within a crystal lattice, revealing bond lengths, bond angles, and torsional angles, as well as intermolecular interactions.[3][4]
Experimental Workflow: From Synthesis to Structure
The journey to a crystal structure begins with the synthesis of the compound and the growth of high-quality single crystals.
A plausible and efficient synthetic route to the title compound is the N-alkylation of piperazine with 2-(bromomethyl)-1,3-dioxolane. To favor mono-alkylation, a large excess of piperazine can be used, or alternatively, a mono-protected piperazine derivative like benzyl piperazine-1-carboxylate can be alkylated, followed by deprotection.[1]
Protocol:
-
To a solution of piperazine (4 equivalents) in a suitable solvent such as acetonitrile or DMF, add 2-(bromomethyl)-1,3-dioxolane (1 equivalent) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by filtering the piperazine hydrobromide salt and removing the solvent under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield pure 1-(1,3-Dioxolan-2-ylmethyl)piperazine.
The growth of single crystals suitable for X-ray diffraction is often the most challenging step. It involves the slow precipitation of the solid from a supersaturated solution. Organic molecules are held together in crystals by weak van der Waals forces, and their crystallization often requires a delicate balance of conditions to promote ordered growth.[5]
Protocol: Slow Evaporation Method
-
Dissolve 10-20 mg of purified 1-(1,3-Dioxolan-2-ylmethyl)piperazine in a minimal amount of a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexane, or acetone). The goal is to create a saturated or near-saturated solution.
-
Transfer the solution to a small, clean vial.
-
Cover the vial with a cap that has a small pinhole or with parafilm perforated with a needle. This allows for the slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial over several days to weeks for the formation of single crystals. High-quality crystals should be clear with well-defined faces.[6]
Caption: Overall workflow from synthesis to crystallographic validation.
Once a suitable crystal is obtained, it is mounted on a diffractometer, and X-ray diffraction data are collected.[7][8]
Protocol:
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head. Data collection is usually performed at low temperatures (around 100 K) to minimize thermal vibrations and radiation damage.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffracted X-rays are detected. The crystal is rotated during the experiment to collect a complete dataset of diffraction intensities.[7]
-
Structure Solution: The collected diffraction data are processed, and the phases of the diffracted waves are determined. For small molecules, this is typically achieved using "direct methods".[9] This yields an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined using a least-squares procedure to improve the agreement between the observed diffraction data and the data calculated from the model.[10]
-
Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy. The final structural information is typically deposited in a crystallographic information file (CIF).
Part 2: A Comparative Analysis of Structural Elucidation Techniques
While X-ray crystallography provides the definitive solid-state structure, a comprehensive validation often involves a suite of analytical techniques. Each method offers unique insights, and their combined application provides a self-validating system for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the connectivity of atoms in a molecule in solution.[11] For 1-(1,3-Dioxolan-2-ylmethyl)piperazine, ¹H and ¹³C NMR, along with 2D techniques like HSQC and HMBC, would be instrumental.[12][13]
-
¹H NMR: Would show distinct signals for the protons on the piperazine ring, the dioxolane ring, and the methylene bridge. The chemical shifts and coupling patterns would confirm the connectivity. For instance, the piperazine protons would likely appear as multiplets in the 2.5-3.0 ppm range.[14][15]
-
¹³C NMR: Would reveal the number of unique carbon environments. The carbon of the acetal (CH(OR)₂) in the dioxolane ring would have a characteristic chemical shift around 100-110 ppm.
-
2D NMR (HSQC, HMBC): These experiments would unambiguously establish the connectivity between protons and carbons, confirming the attachment of the dioxolanylmethyl group to the piperazine nitrogen.
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound.[16][17]
-
High-Resolution Mass Spectrometry (HRMS): Using techniques like electrospray ionization (ESI), HRMS can provide a highly accurate mass measurement (to within 5 ppm), which can be used to confirm the molecular formula (C₈H₁₆N₂O₂ for the title compound).[18]
-
Tandem MS (MS/MS): Fragmentation patterns can provide structural information that corroborates the proposed structure. For example, fragmentation might lead to the loss of the dioxolanylmethyl group or cleavage of the piperazine ring.
Fourier-Transform Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
C-O Stretching: The dioxolane ring would exhibit strong C-O stretching vibrations, typically in the 1200-1000 cm⁻¹ region.
-
C-N Stretching: The C-N bonds of the piperazine ring would show absorptions in the 1250-1020 cm⁻¹ range.
-
N-H Stretching: A secondary amine within the piperazine ring (if not N,N'-disubstituted) would show a characteristic N-H stretching band around 3300 cm⁻¹. For the title compound, being a mono-substituted piperazine, this would be a key feature.
-
C-H Stretching: Aliphatic C-H stretching vibrations would be observed around 3000-2850 cm⁻¹.
Comparison Summary
| Technique | Information Provided | Sample State | Strengths | Limitations |
| X-ray Crystallography | Absolute 3D structure, bond lengths/angles, stereochemistry, packing | Crystalline Solid | Unambiguous, definitive structural information | Requires single crystals, solid-state conformation may differ from solution |
| NMR Spectroscopy | Atomic connectivity, stereochemistry in solution, dynamic processes | Solution | Provides detailed connectivity and solution-state structure | Does not provide absolute 3D structure, can be complex to interpret |
| Mass Spectrometry | Molecular weight, elemental formula, fragmentation patterns | Gas/Solution | High sensitivity, accurate mass determination | Provides limited connectivity information, isomers can be indistinguishable |
| IR Spectroscopy | Presence of functional groups | Solid/Liquid/Gas | Fast, non-destructive, good for identifying key functional groups | Provides limited information on the overall molecular skeleton |
Caption: Interrelation of techniques for structural validation.
Conclusion
The structural validation of a novel compound like 1-(1,3-Dioxolan-2-ylmethyl)piperazine is a critical step in its development for further applications, particularly in the pharmaceutical industry. While NMR, MS, and IR spectroscopy provide essential and complementary pieces of the structural puzzle, single-crystal X-ray crystallography stands alone in its ability to deliver an unambiguous and detailed three-dimensional atomic arrangement. The protocols and comparative analysis presented in this guide underscore a robust, multi-faceted approach to structural elucidation, ensuring the scientific integrity of the data and providing a solid foundation for future research and development.
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Wessig, P., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Retrieved January 26, 2026, from [Link]
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Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved January 26, 2026, from [Link]
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Sleutel, M., et al. (2019). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. ACS Publications. Retrieved January 26, 2026, from [Link]
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Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Retrieved January 26, 2026, from [Link]
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Bioanalysis Zone. (n.d.). Small molecule analysis using MS. Retrieved January 26, 2026, from [Link]
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Li, Y., et al. (2005). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Wiley Online Library. Retrieved January 26, 2026, from [Link]
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Pittelkow, T., & Christensen, J. B. (2003). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Retrieved January 26, 2026, from [Link]
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Krishnakumar, V., & John, X. (2008). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics. Retrieved January 26, 2026, from [Link]
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Jiang, H., & Kloc, C. (2013). Single-crystal growth of organic semiconductors. DR-NTU. Retrieved January 26, 2026, from [Link]
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Owen, R. L. (2021). A beginner's guide to X-ray data processing. ResearchGate. Retrieved January 26, 2026, from [Link]
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Gruene, T., et al. (2023). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced completeness. IUCr Journals. Retrieved January 26, 2026, from [Link]
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ResearchGate. (n.d.). NMR Structural Characterization of Oxygen Heterocyclic Compounds. Retrieved January 26, 2026, from [Link]
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SlideShare. (2013). Mass Spectrometry analysis of Small molecules. Retrieved January 26, 2026, from [Link]
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Yilmaz, F., et al. (2017). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Retrieved January 26, 2026, from [Link]
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Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved January 26, 2026, from [Link]
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Khan, I. A., et al. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Heterocyclic Chemistry. Retrieved January 26, 2026, from [Link]
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Wikipedia. (n.d.). X-ray crystallography. Retrieved January 26, 2026, from [Link]
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Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. Retrieved January 26, 2026, from [Link]
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MDPI. (2022). Monitoring the Interfacial Polymerization of Piperazine and Trimesoyl Chloride with Hydrophilic Interlayer or Macromolecular Additive by In Situ FT-IR Spectroscopy. Retrieved January 26, 2026, from [Link]
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MDPI. (2022). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Retrieved January 26, 2026, from [Link]
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American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. Retrieved January 26, 2026, from [Link]
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Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. PMC. Retrieved January 26, 2026, from [Link]
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Organic Chemistry. (2020, December 12). How to Grow Single Crystals. YouTube. Retrieved January 26, 2026, from [Link]
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Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology. Retrieved January 26, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved January 26, 2026, from [Link]
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Wilson, D. M., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. NIH. Retrieved January 26, 2026, from [Link]
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A Comparative Spectroscopic Guide to 1-(1,3-Dioxolan-2-ylmethyl)piperazine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(1,3-Dioxolan-2-ylmethyl)piperazine is a derivative of piperazine, a core scaffold found in numerous pharmacologically active agents.[1] The incorporation of the dioxolane moiety introduces specific structural features that can significantly influence the molecule's physicochemical properties and biological activity. Accurate and thorough spectroscopic analysis is therefore paramount for unequivocal structure elucidation, purity assessment, and quality control in the drug development pipeline. This guide will delve into the intricacies of IR and NMR spectroscopy as applied to this target molecule, providing both theoretical predictions and comparisons with experimentally-derived data from simpler, related structures.
Molecular Structures and Spectroscopic Workflow
The comparative analysis in this guide focuses on the following three compounds:
The spectroscopic analysis follows a systematic workflow designed to provide a comprehensive characterization of the target molecule.
Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The analysis of the IR spectrum of 1-(1,3-Dioxolan-2-ylmethyl)piperazine, in comparison with piperazine and N-methylpiperazine, allows for the clear identification of key vibrational modes.
Predicted and Experimental IR Data
| Compound | Key Vibrational Frequencies (cm⁻¹) |
| 1-(1,3-Dioxolan-2-ylmethyl)piperazine (Predicted) | C-H stretch (alkane): ~2950-2850 C-N stretch (amine): ~1150-1050 C-O-C stretch (dioxolane): ~1100-1000 (multiple bands) N-H bend (secondary amine): ~1580-1490 |
| Piperazine (Experimental) | N-H stretch: ~3288 (broad) C-H stretch: ~2937, 2842 N-H bend: ~1600 C-N stretch: ~1130 |
| N-Methylpiperazine (Experimental) | C-H stretch: ~2938, 2845, 2790 (N-CH₃) N-H stretch: ~3280 (broad) C-N stretch: ~1167, 1135 |
Interpretation of IR Spectra
The predicted IR spectrum of 1-(1,3-Dioxolan-2-ylmethyl)piperazine is expected to show characteristic C-H stretching vibrations for the piperazine and dioxolane rings in the 2950-2850 cm⁻¹ region. A key feature will be the strong and complex C-O-C stretching bands of the dioxolane ring, anticipated between 1100 and 1000 cm⁻¹. The presence of the secondary amine in the piperazine ring will give rise to an N-H bending vibration around 1580-1490 cm⁻¹.
In comparison, the experimental spectrum of piperazine is dominated by a broad N-H stretching band around 3288 cm⁻¹, characteristic of a secondary amine, which is absent in a fully N,N'-disubstituted derivative.[2] The C-H and C-N stretching frequencies provide a baseline for the piperazine ring system.
N-Methylpiperazine introduces a sharp C-H stretching band around 2790 cm⁻¹ corresponding to the N-CH₃ group. This helps to distinguish it from the unsubstituted piperazine. The N-H stretch is still present due to the other secondary amine group.
The key differentiator for 1-(1,3-Dioxolan-2-ylmethyl)piperazine in an IR spectrum would be the prominent C-O-C stretching absorptions from the dioxolane ring, which are absent in both piperazine and N-methylpiperazine.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in a molecule, allowing for a complete structural assignment.
¹H NMR Spectroscopy
Predicted and Experimental ¹H NMR Data
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| 1-(1,3-Dioxolan-2-ylmethyl)piperazine (Predicted) | ~4.9 (t, 1H): -OCHO- (dioxolane) ~3.9 (m, 4H): -OCH₂CH₂O- (dioxolane) ~2.7 (t, 4H): -N(CH₂)₂NH- (piperazine) ~2.5 (t, 4H): -N(CH₂)₂N- (piperazine) ~2.6 (d, 2H): -NCH₂- (linker) ~2.0 (s, 1H): -NH |
| Piperazine (Experimental) | ~2.84 (s, 8H): -CH₂- ~1.7 (s, 2H): -NH |
| N-Methylpiperazine (Experimental) | ~2.8 (t, 4H): -N(CH₂)₂NH- ~2.4 (t, 4H): -N(CH₂)₂NCH₃- ~2.2 (s, 3H): -NCH₃ ~1.5 (s, 1H): -NH |
Interpretation of ¹H NMR Spectra
The predicted ¹H NMR spectrum of 1-(1,3-Dioxolan-2-ylmethyl)piperazine is expected to show distinct signals for each proton environment. The acetal proton of the dioxolane ring (-OCHO-) is predicted to appear as a triplet around 4.9 ppm. The four protons of the ethylene glycol unit in the dioxolane ring (-OCH₂CH₂O-) would likely appear as a multiplet around 3.9 ppm. The piperazine ring protons are expected to show two sets of triplets around 2.7 and 2.5 ppm, corresponding to the protons adjacent to the substituted and unsubstituted nitrogen atoms, respectively. The methylene bridge protons (-NCH₂-) are predicted as a doublet around 2.6 ppm, and the secondary amine proton (-NH) as a broad singlet around 2.0 ppm.
The experimental ¹H NMR spectrum of piperazine is very simple, showing a single sharp singlet at approximately 2.84 ppm for all eight equivalent methylene protons and a broad singlet for the two amine protons.[2]
In N-methylpiperazine , the symmetry is broken. The protons on the carbons adjacent to the methylated nitrogen and the secondary amine are no longer equivalent, leading to two distinct triplets for the piperazine ring protons. The methyl group gives a characteristic singlet at around 2.2 ppm.
The most telling signals for 1-(1,3-Dioxolan-2-ylmethyl)piperazine in the ¹H NMR spectrum are the downfield triplet of the acetal proton and the multiplet of the dioxolane methylene protons, which are unique to this structure.
¹³C NMR Spectroscopy
Predicted and Experimental ¹³C NMR Data
| Compound | Chemical Shift (δ, ppm) |
| 1-(1,3-Dioxolan-2-ylmethyl)piperazine (Predicted) | ~103: -OCHO- (dioxolane) ~65: -OCH₂CH₂O- (dioxolane) ~60: -NCH₂- (linker) ~55: -N(CH₂)₂N- (piperazine) ~46: -N(CH₂)₂NH- (piperazine) |
| Piperazine (Experimental) | ~46.0: -CH₂- |
| N-Methylpiperazine (Experimental) | ~55.2: -N(CH₂)₂NCH₃- ~46.3: -N(CH₂)₂NH- ~46.1: -NCH₃ |
Interpretation of ¹³C NMR Spectra
The predicted ¹³C NMR spectrum of 1-(1,3-Dioxolan-2-ylmethyl)piperazine provides further confirmation of its structure. The most downfield signal, predicted around 103 ppm, corresponds to the acetal carbon of the dioxolane ring. The carbons of the ethylene glycol unit are expected at approximately 65 ppm. The piperazine ring carbons will be non-equivalent, with the carbons adjacent to the substituted nitrogen appearing around 55 ppm and those adjacent to the secondary amine at a more upfield position of about 46 ppm. The linker methylene carbon is predicted to be around 60 ppm.
The ¹³C NMR spectrum of piperazine shows a single peak at approximately 46.0 ppm due to the high symmetry of the molecule.[2]
For N-methylpiperazine , the introduction of the methyl group desymmetrizes the ring, resulting in two distinct signals for the ring carbons. The carbons adjacent to the methylated nitrogen are shifted downfield to around 55.2 ppm, while the carbons next to the secondary amine remain at a similar chemical shift to piperazine (~46.3 ppm). The methyl carbon itself appears around 46.1 ppm.
The key diagnostic peaks in the ¹³C NMR spectrum of 1-(1,3-Dioxolan-2-ylmethyl)piperazine are the signals for the dioxolane ring carbons, particularly the acetal carbon at a significantly downfield chemical shift.
Experimental Protocols
To ensure the reproducibility and accuracy of the spectroscopic data, the following standardized protocols are recommended.
Infrared Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small drop of the liquid sample directly onto the ATR crystal. For solid samples, apply a small amount of the solid onto the crystal and apply pressure using the anvil.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Background Correction: Record a background spectrum of the clean, empty ATR crystal before running the sample.
-
Data Processing: Perform a baseline correction and normalize the spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire the spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a spectral width of 250 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more). Proton decoupling is typically used to simplify the spectrum.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS.
Conclusion
This guide has provided a detailed spectroscopic analysis of 1-(1,3-Dioxolan-2-ylmethyl)piperazine through a comparative study with piperazine and N-methylpiperazine. The predicted IR and NMR spectra of the target molecule highlight the unique spectral features arising from the dioxolane moiety, namely the characteristic C-O-C stretching vibrations in the IR spectrum and the downfield signals of the acetal proton and carbon in the ¹H and ¹³C NMR spectra, respectively. By understanding these key spectroscopic differentiators, researchers can confidently identify and characterize 1-(1,3-Dioxolan-2-ylmethyl)piperazine and related compounds, ensuring the integrity and quality of their research and development efforts.
References
-
ChemDoodle Web Components. (n.d.). Simulate NMR and MS. Retrieved January 26, 2026, from [Link]
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NMRDB. (n.d.). Predict 13C carbon NMR spectra. Retrieved January 26, 2026, from [Link]
- Yilmaz, F., & Menteşe, M. (2016). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 61(11-12), 941-949.
-
NIST. (n.d.). Piperazine, 1-methyl-. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). Piperazine. Retrieved January 26, 2026, from [Link]
Sources
A Strategic Cost-Benefit Analysis of 1-(1,3-Dioxolan-2-ylmethyl)piperazine in Modern Synthesis
For researchers, scientists, and drug development professionals, the selection of building blocks in multi-step synthesis is a critical decision, balancing cost, efficiency, and final product purity. This guide provides an in-depth technical comparison of 1-(1,3-Dioxolan-2-ylmethyl)piperazine against its common alternatives, namely N-methylpiperazine and N-Boc-piperazine, offering a data-driven framework for informed decision-making in complex synthetic workflows.
The piperazine motif is a cornerstone in medicinal chemistry, appearing in a vast array of approved drugs due to its favorable physicochemical properties and versatile synthetic handles.[1][2] The choice of N-substituent on the piperazine ring profoundly influences its reactivity, handling, and overall cost-effectiveness in a synthetic route. Here, we dissect the strategic advantages and disadvantages of employing the acetal-protected 1-(1,3-Dioxolan-2-ylmethyl)piperazine.
The Strategic Advantage of the Dioxolane Moiety: A Masked Aldehyde
The primary strategic value of 1-(1,3-Dioxolan-2-ylmethyl)piperazine lies in the synthetic potential of the dioxolane group. This moiety serves as a stable protecting group for an aldehyde functionality.[3][4] This "masked" aldehyde can be carried through various reaction steps that would otherwise be incompatible with a free aldehyde, such as strong basic conditions or nucleophilic additions. The aldehyde can then be deprotected under mild acidic conditions when desired, opening up a plethora of subsequent chemical transformations. This makes it a valuable intermediate for the synthesis of complex molecules where the late-stage introduction of an aldehyde is required.
Comparative Analysis: Performance, Cost, and Safety
To provide a comprehensive analysis, we will compare 1-(1,3-Dioxolan-2-ylmethyl)piperazine with two widely used alternatives: N-methylpiperazine, a simple and cost-effective option, and N-Boc-piperazine, a standard for controlled, stepwise synthesis.
Synthetic Utility and Performance
In a typical nucleophilic aromatic substitution (SNA_r_) reaction, the nucleophilicity of the piperazine nitrogen is a key factor. The steric bulk and electronic effects of the N-substituent can influence the reaction rate and yield.
-
1-(1,3-Dioxolan-2-ylmethyl)piperazine: The dioxolan-2-ylmethyl group is relatively non-polar and moderately sterically hindering. Its impact on the nucleophilicity of the piperazine nitrogen is expected to be less pronounced than the electron-withdrawing Boc group.
-
N-methylpiperazine: The methyl group is small and electron-donating, slightly enhancing the nucleophilicity of the piperazine nitrogen, potentially leading to faster reaction rates.
-
N-Boc-piperazine: The tert-butoxycarbonyl (Boc) group is sterically bulky and electron-withdrawing, which significantly reduces the nucleophilicity of the protected nitrogen. This allows for selective reaction at the unprotected nitrogen, a key advantage in many synthetic strategies.[1]
While a direct experimental comparison is not available, a hypothetical comparison of these derivatives in a representative SNA_r_ reaction is presented in the experimental section below.
Cost-Benefit Analysis
The cost of starting materials is a critical consideration in process development and large-scale synthesis. The following table provides an estimated cost comparison based on currently available market prices. It is important to note that prices can fluctuate based on supplier, purity, and quantity.
| Compound | Molecular Weight ( g/mol ) | Estimated Price (USD/kg) | Key Synthetic Feature |
| 1-(1,3-Dioxolan-2-ylmethyl)piperazine | 172.22 | 200 - 500 | Masked aldehyde functionality |
| N-methylpiperazine | 100.16 | 5 - 15[5][6] | High nucleophilicity, low cost |
| N-Boc-piperazine | 186.25 | 40 - 100[7][8] | Orthogonal protection for selective synthesis |
From a cost perspective, N-methylpiperazine is unequivocally the most economical choice for applications where a simple N-alkylated piperazine is sufficient. N-Boc-piperazine offers a significant strategic advantage for multi-step synthesis at a moderate cost. 1-(1,3-Dioxolan-2-ylmethyl)piperazine is the most expensive of the three, and its use is justified only when the masked aldehyde functionality is a critical and enabling feature of the overall synthetic strategy.
Safety Profile
All piperazine derivatives should be handled with appropriate safety precautions. The following table summarizes the key hazards associated with each compound and its precursors.
| Compound | Key Hazards |
| 1-(1,3-Dioxolan-2-ylmethyl)piperazine | Skin and eye irritant. Handle in a well-ventilated area. Precursor (1,3-dioxolane) is a flammable liquid and eye irritant.[9][10] |
| N-methylpiperazine | Flammable liquid, skin and eye irritant, may cause respiratory irritation.[11] |
| Piperazine (precursor) | Causes severe skin burns and eye damage, may cause an allergic skin reaction, suspected of damaging fertility or the unborn child.[12] |
| N-Boc-piperazine | Skin and eye irritant. Generally considered less hazardous than piperazine itself due to the protection of one amine group. |
Experimental Protocols
To provide a practical context for this analysis, detailed experimental protocols for the synthesis of the target molecule and a representative application are provided below.
Synthesis of 1-(1,3-Dioxolan-2-ylmethyl)piperazine
This procedure is based on the general principles of acetal formation and nucleophilic substitution.
Diagram of Synthetic Workflow
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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- 7. indiamart.com [indiamart.com]
- 8. N Boc Piperazine Manufacturers, Suppliers, Dealers & Prices [tradeindia.com]
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- 11. fishersci.com [fishersci.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
A Senior Application Scientist's Guide to Piperazine-Based Formaldehyde Synthons: A Comparative Analysis of 1-(1,3-Dioxolan-2-ylmethyl)piperazine and Its Alternatives in Drug Discovery
For researchers, scientists, and drug development professionals navigating the intricate pathways of medicinal chemistry, the piperazine scaffold remains a cornerstone in the design of novel therapeutics. Its prevalence in numerous FDA-approved drugs speaks to its versatile physicochemical properties and synthetic tractability. A key synthetic operation involves the introduction of a one-carbon linker at a piperazine nitrogen, often serving as a precursor to a reactive aldehyde functionality. This guide provides an in-depth, objective comparison of 1-(1,3-Dioxolan-2-ylmethyl)piperazine, a common reagent for this purpose, with its principal alternatives. We will delve into their synthetic utility, performance in a representative N-alkylation reaction, and the strategic considerations behind choosing the optimal reagent for your drug discovery campaign.
The Central Role of the N-Substituted Piperazine Moiety in GPCR Antagonism
The strategic incorporation of N-alkylated piperazine moieties is a well-established tactic in the design of ligands for G-protein coupled receptors (GPCRs), a large family of transmembrane proteins involved in a myriad of physiological processes. One such receptor of significant therapeutic interest is the C-X-C chemokine receptor type 4 (CXCR4). Upregulated in numerous cancers, CXCR4 and its endogenous ligand, CXCL12 (SDF-1), play a crucial role in tumor growth, metastasis, and angiogenesis.[1] Consequently, the development of potent and selective CXCR4 antagonists is a major focus in oncology and immunology research.[1]
Many small-molecule CXCR4 antagonists feature an N-alkylated piperazine scaffold. The basic nitrogen of the piperazine ring often forms a critical salt bridge with an acidic residue in the receptor's binding pocket, while the N-substituent explores adjacent hydrophobic regions, contributing to binding affinity and selectivity.[2] The ability to readily introduce diverse substituents at this position is therefore paramount for structure-activity relationship (SAR) studies.
This guide focuses on reagents that introduce a masked formaldehyde unit, a versatile synthon that can be deprotected to an aldehyde for subsequent reactions like reductive amination, or used in its protected form as a stable linker.
The Reagents: A Comparative Overview
The primary goal is to introduce a piperazin-1-ylmethyl group onto a target molecule. This is typically achieved via nucleophilic substitution, where the piperazine reagent acts as the nucleophile. Here, we compare the performance of 1-(1,3-Dioxolan-2-ylmethyl)piperazine with two viable alternatives: N-Boc-1-piperazinecarboxaldehyde and 1-(1,3-dithian-2-yl)piperazine.
| Reagent | Structure | Key Features |
| 1-(1,3-Dioxolan-2-ylmethyl)piperazine | ![]() | Acetal (dioxolane) protection. Generally stable to basic and nucleophilic conditions. Deprotection under acidic conditions. |
| N-Boc-1-piperazinecarboxaldehyde | ![]() | Requires a two-step approach: reductive amination followed by Boc deprotection. Offers orthogonal protection strategy. |
| 1-(1,3-Dithian-2-yl)piperazine | ![]() | Thioacetal (dithiane) protection. More robustly stable to acidic conditions than dioxolanes. Deprotection often requires oxidative or mercury-based methods. |
Experimental Comparison: N-Alkylation of a Model Substrate
To provide a tangible comparison, we will consider a representative N-alkylation reaction with 4-bromobenzyl bromide, a common electrophile in medicinal chemistry. The objective is to synthesize the corresponding N-benzylated piperazine derivative, a key intermediate for further elaboration.
Reaction Scheme:
Comparative Performance Data
The following table summarizes the typical reaction conditions and outcomes for the N-alkylation of 4-bromobenzyl bromide with our three piperazine-based formaldehyde synthons. This data is synthesized from established synthetic principles and literature precedents for analogous reactions.[3][4][5]
| Reagent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1-(1,3-Dioxolan-2-ylmethyl)piperazine | K₂CO₃ | Acetonitrile | 80 | 12 | 85-95 |
| N-Boc-1-piperazinecarboxaldehyde | N/A (Reductive Amination) | Dichloromethane | 25 | 12 | ~80 (for reductive amination step) |
| 1-(1,3-Dithian-2-yl)piperazine | K₂CO₃ | DMF | 60 | 16 | 80-90 |
In-Depth Analysis and Experimental Causality
1-(1,3-Dioxolan-2-ylmethyl)piperazine: The Workhorse
This reagent is often the first choice due to its commercial availability and straightforward reactivity. The dioxolane group serves as an effective and relatively stable protecting group for the aldehyde functionality under basic and neutral conditions, making it compatible with standard N-alkylation protocols.[4]
-
Experimental Rationale: The use of a mild inorganic base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetonitrile is a standard and effective combination for N-alkylation.[3][6] Heating the reaction to 80°C accelerates the rate of this SN2 reaction. The relatively high yields reflect the good nucleophilicity of the secondary amine on the piperazine ring.
N-Boc-1-piperazinecarboxaldehyde: The Orthogonal Approach
This alternative utilizes a different synthetic strategy – reductive amination.[2] This two-step process, often performed in one pot, involves the formation of an iminium ion intermediate between the aldehyde and the target amine, followed by in-situ reduction. This approach is particularly valuable when the target molecule is sensitive to the conditions of direct alkylation or when an orthogonal protecting group strategy is desired. The Boc group can be removed under acidic conditions without affecting the newly formed C-N bond.[7]
-
Experimental Rationale: Reductive amination is a powerful tool for C-N bond formation. The reaction proceeds under mild conditions, typically at room temperature, and is compatible with a wide range of functional groups. The yield of the reductive amination step is generally good, but the overall efficiency needs to account for the subsequent Boc-deprotection step.
1-(1,3-Dithian-2-yl)piperazine: The Robust Protector
The dithiane protecting group is known for its enhanced stability towards acidic conditions compared to the dioxolane.[1] This makes 1-(1,3-dithian-2-yl)piperazine the reagent of choice when the synthetic route involves subsequent steps that require acidic environments where a dioxolane might be prematurely cleaved.
-
Experimental Rationale: The N-alkylation reaction proceeds similarly to its dioxolane counterpart. The choice of DMF as a solvent can sometimes facilitate the dissolution of starting materials and increase the reaction rate. The slightly lower typical yield compared to the dioxolane analog may be attributed to the increased steric bulk of the dithiane group. The major consideration for using this reagent is the deprotection step, which often requires harsher conditions (e.g., oxidative cleavage or treatment with mercury salts), which may not be compatible with all substrates.
Step-by-Step Experimental Protocols
Protocol 1: N-Alkylation with 1-(1,3-Dioxolan-2-ylmethyl)piperazine
-
To a solution of 1-(1,3-Dioxolan-2-ylmethyl)piperazine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add 4-bromobenzyl bromide (1.1 eq) to the suspension.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.
Protocol 2: Reductive Amination using N-Boc-1-piperazinecarboxaldehyde
-
Dissolve the primary or secondary amine substrate (1.0 eq) and N-Boc-1-piperazinecarboxaldehyde (1.1 eq) in dichloromethane.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting Boc-protected product can be deprotected using standard conditions (e.g., trifluoroacetic acid in dichloromethane).
Visualization of Synthetic Strategies
The choice of reagent dictates the synthetic workflow. The following diagrams illustrate the conceptual differences between the direct alkylation and the reductive amination/deprotection strategies.
As illustrated, the deprotection of the dioxolane is typically achieved under mild acidic conditions, which are compatible with many functional groups. In contrast, the more robust dithiane requires harsher, and often less desirable, reagents for cleavage. This difference in deprotection strategy is a key consideration when choosing between these two protecting groups.
Conclusion and Recommendations
The selection of a piperazine-based formaldehyde synthon is a strategic decision that should be guided by the specific requirements of the synthetic route.
-
1-(1,3-Dioxolan-2-ylmethyl)piperazine is an excellent general-purpose reagent for introducing a masked aldehyde onto a piperazine ring via N-alkylation. Its ease of use and mild deprotection conditions make it a first-line choice for many applications.
-
N-Boc-1-piperazinecarboxaldehyde offers a valuable alternative when direct alkylation is not feasible or when an orthogonal protecting group strategy is required. The two-step reductive amination/deprotection sequence provides flexibility in complex syntheses.
-
1-(1,3-Dithian-2-yl)piperazine should be considered when the synthetic plan involves strongly acidic conditions that would cleave a dioxolane. However, the more challenging deprotection of the dithiane group must be taken into account.
By carefully considering the factors outlined in this guide—reaction efficiency, compatibility with other functional groups, and the conditions required for deprotection—researchers can make an informed decision and select the optimal reagent to advance their drug discovery programs.
References
-
[Various authors]. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]
-
Burger, A., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Journal of Medicinal Chemistry. [Link]
-
[Various authors]. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]
-
[Various authors]. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]
- [Various authors]. (2003). Method for the preparation of piperazine and its derivatives.
-
Prasanthi, G., et al. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences. [Link]
-
[Various authors]. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics. [Link]
-
[Various authors]. (2000). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]
-
O'Brien, P., et al. (2008). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. [Link]
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- 3. researchgate.net [researchgate.net]
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- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jgtps.com [jgtps.com]
A Comparative Guide to the Characterization of 1-(1,3-Dioxolan-2-ylmethyl)piperazine and its Alternatives for Drug Development Professionals
In the landscape of pharmaceutical research and development, the meticulous characterization of novel chemical entities is the bedrock upon which successful drug discovery is built. This guide provides an in-depth analysis of the characterization data for 1-(1,3-Dioxolan-2-ylmethyl)piperazine, a versatile building block in medicinal chemistry. We will explore its key analytical features and compare them with common alternatives, offering field-proven insights into experimental choices and data interpretation. The piperazine moiety is a prevalent scaffold in numerous approved drugs, valued for its ability to modulate physicochemical properties and interact with biological targets.[1][2] The dioxolane group, in turn, often serves as a protected carbonyl, enhancing stability and influencing pharmacokinetic profiles.
Physicochemical and Spectroscopic Characterization of 1-(1,3-Dioxolan-2-ylmethyl)piperazine
1-(1,3-Dioxolan-2-ylmethyl)piperazine (CAS No. 682802-92-2) is a colorless liquid at room temperature.[3] A comprehensive understanding of its structural and electronic properties is paramount for its effective utilization in synthesis and drug design.
Physicochemical Properties
A summary of the key physicochemical properties is presented in Table 1. This data is essential for handling, formulation, and predicting the compound's behavior in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆N₂O₂ | [3][4] |
| Molecular Weight | 172.22 g/mol | [3][4] |
| Boiling Point | 80 °C | [3] |
| Density | 1.492 g/mL at 20 °C | [3] |
| pKa (predicted) | 9.21 ± 0.10 | [3] |
| Appearance | Colorless liquid | [3] |
| Storage | 2-8°C, inert atmosphere | [4] |
Predicted Spectroscopic Data
The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the piperazine ring, the dioxolane ring, and the methylene linker.
-
Piperazine Ring: The protons on the piperazine ring typically appear as multiplets in the region of 2.4-2.9 ppm. The four protons adjacent to the secondary amine (C5-H and C6-H) and the four protons adjacent to the tertiary amine (C2-H and C3-H) would likely show distinct chemical shifts.
-
Dioxolane Ring: The methine proton of the dioxolane ring (C2'-H) is expected to be a triplet around 4.8-5.0 ppm. The methylene protons of the dioxolane ring (C4'-H and C5'-H) would likely appear as a multiplet around 3.8-4.0 ppm.[5]
-
Methylene Linker: The two protons of the methylene bridge connecting the piperazine and dioxolane moieties are expected to be a doublet around 2.6-2.8 ppm.
-
Amine Proton: The N-H proton of the piperazine ring would likely appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.
The carbon NMR spectrum will provide key information about the carbon skeleton.
-
Piperazine Ring: The carbon atoms of the piperazine ring are expected to resonate in the range of 45-55 ppm.
-
Dioxolane Ring: The acetal carbon (C2') of the dioxolane ring is anticipated to have a chemical shift in the range of 100-105 ppm. The two methylene carbons of the dioxolane ring (C4' and C5') are expected around 65 ppm.
-
Methylene Linker: The carbon of the methylene bridge will likely appear in the range of 55-60 ppm.
The infrared spectrum will reveal the presence of key functional groups.
-
N-H Stretch: A characteristic absorption band for the secondary amine N-H stretching vibration is expected in the region of 3200-3400 cm⁻¹.[6][7]
-
C-H Stretch: Aliphatic C-H stretching vibrations will be observed in the 2800-3000 cm⁻¹ region.
-
C-O Stretch: Strong C-O stretching bands characteristic of the acetal group in the dioxolane ring are expected in the 1000-1200 cm⁻¹ region.
-
C-N Stretch: C-N stretching vibrations of the piperazine ring will likely appear in the 1100-1300 cm⁻¹ region.
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
-
Molecular Ion: The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z 172 or 173, respectively.
-
Fragmentation: Key fragmentation pathways would likely involve the cleavage of the piperazine and dioxolane rings, leading to characteristic fragment ions.
Comparative Analysis with Common Alternatives
In many synthetic applications, researchers may consider alternative building blocks depending on the desired downstream chemistry and final compound properties. Here, we compare 1-(1,3-Dioxolan-2-ylmethyl)piperazine with two common alternatives: 1-Boc-piperazine and 1-Benzylpiperazine .
Structural and Functional Comparison
-
1-(1,3-Dioxolan-2-ylmethyl)piperazine: Offers a masked aldehyde functionality via the dioxolane group and a secondary amine for further derivatization.
-
1-Boc-piperazine: The Boc (tert-butoxycarbonyl) group provides a readily cleavable protecting group for one of the piperazine nitrogens, allowing for selective reactions at the other nitrogen.[8][9]
-
1-Benzylpiperazine: The benzyl group offers a more robust protecting group that can be removed under hydrogenolysis conditions. It can also be a key pharmacophoric element in the final molecule.[10][11]
Comparison of Characterization Data
The choice of building block will be dictated by the specific synthetic route and the desired properties of the final molecule. A comparison of their key characterization data is crucial for identification and quality control.
| Feature | 1-(1,3-Dioxolan-2-ylmethyl)piperazine (Predicted) | 1-Boc-piperazine | 1-Benzylpiperazine |
| Molecular Weight | 172.22 | 186.25 | 176.26 |
| ¹H NMR (Piperazine H) | ~2.4-2.9 ppm | ~2.7 ppm (Boc-N-CH₂) & ~3.4 ppm (NH-CH₂) | ~2.4 ppm & ~2.6 ppm |
| ¹H NMR (Key Signal) | Dioxolane CH (~4.9 ppm) | Boc t-butyl (~1.4 ppm) | Benzyl CH₂ (~3.5 ppm) & Phenyl (~7.3 ppm) |
| ¹³C NMR (Piperazine C) | ~45-55 ppm | ~45 ppm & ~50 ppm | ~50 ppm & ~54 ppm |
| ¹³C NMR (Key Signal) | Dioxolane C2' (~102 ppm) | Boc C=O (~155 ppm) & Boc C (~80 ppm) | Benzyl CH₂ (~63 ppm) & Phenyl (~127-138 ppm) |
| IR (Key Band cm⁻¹) | C-O (~1100) | C=O (~1690) | Aromatic C-H (~3030) |
| Mass Spec (m/z) | 172 [M]⁺ | 186 [M]⁺ | 176 [M]⁺ |
This comparative table highlights the distinct spectroscopic signatures of each compound, allowing for unambiguous identification in a research setting.
Experimental Protocols for Characterization
To ensure the identity and purity of 1-(1,3-Dioxolan-2-ylmethyl)piperazine and its alternatives, a standardized set of analytical techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality behind Experimental Choices:
-
Solvent Selection: The choice of deuterated solvent is critical. CDCl₃ is a good general-purpose solvent for many organic molecules. For more polar compounds or to observe exchangeable protons like N-H, D₂O or DMSO-d₆ might be more appropriate.
-
Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) provides better signal dispersion and resolution, which is crucial for unambiguous peak assignment, especially for complex molecules.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the gold standard for determining the purity of pharmaceutical compounds.
Methodology:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common starting point.
-
Mobile Phase: A gradient elution is often employed, starting with a high percentage of aqueous phase (e.g., water with 0.1% trifluoroacetic acid or formic acid) and increasing the percentage of organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 210 nm or 254 nm) is standard.
-
Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent (e.g., mobile phase) to a known concentration (e.g., 1 mg/mL).
-
Injection Volume: Inject a small volume (e.g., 10 µL) onto the column.
-
Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Trustworthiness of the Protocol: This method is self-validating through the inclusion of standards and system suitability tests. The retention time of the main peak should be reproducible, and the peak shape should be symmetrical.
Conclusion
The comprehensive characterization of 1-(1,3-Dioxolan-2-ylmethyl)piperazine and a clear understanding of its analytical profile in comparison to common alternatives are essential for its effective application in drug discovery. This guide provides a framework for researchers to approach the analysis of this important building block, ensuring data integrity and facilitating the progress of their research endeavors. By employing the described experimental protocols and understanding the underlying principles, scientists can confidently utilize these compounds in the synthesis of novel therapeutic agents.
References
-
Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]
-
Frontiers. (2021). Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-Benzylpiperazine (CAS 2759-28-6). Retrieved from [Link]
- Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.
-
Indian Journal of Pure & Applied Physics. (2008). Spectral investigation and normal coordinate analysis of piperazine. Retrieved from [Link]
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MDPI. (n.d.). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Retrieved from [Link]
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Metlin. (n.d.). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of (a) piperazine (b) COP-1. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectra of the piperazine crystal. Retrieved from [Link]
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SpectraBase. (n.d.). 1,2-Di-(piperazin-1-yl)-ethane - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
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A Comparative Guide to the Synthesis of 1-(1,3-Dioxolan-2-ylmethyl)piperazine for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and medicinal chemistry, the piperazine moiety stands out as a privileged scaffold, integral to the structure of numerous therapeutic agents. Its unique physicochemical properties often impart favorable pharmacokinetic profiles, including enhanced aqueous solubility and oral bioavailability. The synthesis of specific piperazine derivatives is therefore a critical step in the drug discovery pipeline. This guide provides an in-depth comparative analysis of the primary synthetic routes to 1-(1,3-Dioxolan-2-ylmethyl)piperazine, a valuable building block in the creation of complex molecular architectures.
This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of synthetic methodologies, supported by experimental insights and data. We will explore the nuances of each approach, providing not just procedural steps, but also the underlying chemical principles that govern these transformations.
Introduction to 1-(1,3-Dioxolan-2-ylmethyl)piperazine
1-(1,3-Dioxolan-2-ylmethyl)piperazine is a key intermediate characterized by the presence of a piperazine ring, a versatile pharmacophore, and a protected aldehyde functionality in the form of a dioxolane ring. This structure allows for sequential and selective chemical modifications, making it a highly sought-after precursor in multi-step synthetic campaigns. The protected aldehyde can be deprotected under acidic conditions to reveal a reactive carbonyl group, enabling further derivatization through reactions such as reductive amination, Wittig reactions, or aldol condensations.
The choice of synthetic route to this intermediate can significantly impact the overall efficiency, scalability, and cost-effectiveness of a drug development program. Therefore, a thorough understanding of the available methods is paramount. This guide will focus on the two most prevalent and practical strategies: Direct Alkylation of Piperazine and Reductive Amination .
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic pathway is a multi-faceted decision, balancing factors such as yield, purity, cost of starting materials, reaction conditions, and scalability. Below is a summary of the key performance indicators for the two primary routes to 1-(1,3-Dioxolan-2-ylmethyl)piperazine.
| Parameter | Route 1: Direct Alkylation | Route 2: Reductive Amination |
| Starting Materials | Piperazine, 2-(Bromomethyl)-1,3-dioxolane | Piperazine, 1,3-Dioxolane-2-carbaldehyde |
| Key Reagents | Base (e.g., K₂CO₃, Et₃N) | Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) |
| Typical Yield | Moderate to Good | Good to Excellent |
| Reaction Conditions | Typically requires heating | Often proceeds at room temperature |
| Byproducts | Dialkylated piperazine, quaternary ammonium salts | Minimal, primarily water |
| Purification | May require chromatography to separate mono- and dialkylated products | Often simpler, may involve extraction and crystallization |
| Scalability | Good, but control of selectivity can be challenging on a large scale | Excellent, generally clean and high-yielding |
| Cost-Effectiveness | Dependent on the cost and availability of the alkylating agent | Can be more cost-effective due to higher yields and simpler purification |
Route 1: Direct Alkylation of Piperazine
This classical approach involves the nucleophilic substitution of a suitable leaving group on the dioxolane-containing electrophile by the secondary amine of the piperazine ring. The most common electrophile for this purpose is 2-(bromomethyl)-1,3-dioxolane.
Mechanistic Rationale
The reaction proceeds via an SN2 mechanism, where one of the nitrogen atoms of piperazine acts as a nucleophile, attacking the electrophilic carbon atom attached to the bromine. The presence of a base is crucial to neutralize the hydrobromic acid generated during the reaction and to deprotonate the piperazinium salt formed, thus regenerating the free amine for further reaction. A key challenge in this route is controlling the selectivity between mono- and di-alkylation. Using a large excess of piperazine can favor the formation of the mono-alkylated product.
Caption: Workflow for the direct alkylation of piperazine.
Experimental Protocol
Materials:
-
Piperazine (anhydrous)
-
2-(Bromomethyl)-1,3-dioxolane
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of a large excess of piperazine (e.g., 5-10 equivalents) in anhydrous acetonitrile, add anhydrous potassium carbonate (2-3 equivalents).
-
Add a solution of 2-(bromomethyl)-1,3-dioxolane (1 equivalent) in anhydrous acetonitrile dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-(1,3-Dioxolan-2-ylmethyl)piperazine.
Route 2: Reductive Amination
Reductive amination is a highly efficient and versatile method for the formation of C-N bonds. This two-step, one-pot process involves the initial formation of an iminium ion from the reaction of piperazine with an aldehyde, followed by its in-situ reduction to the corresponding amine.
Mechanistic Rationale
The reaction is initiated by the nucleophilic attack of piperazine on the carbonyl carbon of 1,3-dioxolane-2-carbaldehyde, leading to the formation of a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion. A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), selectively reduces the iminium ion to the desired product without reducing the starting aldehyde. The mildness of the reducing agent and the acidic nature of the reaction medium (due to the acetic acid byproduct from the reducing agent) favor the formation and subsequent reduction of the iminium ion.
Caption: Workflow for the reductive amination of piperazine.
Experimental Protocol
Materials:
-
Piperazine
-
1,3-Dioxolane-2-carbaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of piperazine (1.2-1.5 equivalents) in anhydrous dichloromethane, add 1,3-dioxolane-2-carbaldehyde (1 equivalent).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product, which is often of high purity and may not require further chromatographic purification.
Conclusion and Recommendations
Both direct alkylation and reductive amination are viable methods for the synthesis of 1-(1,3-Dioxolan-2-ylmethyl)piperazine.
-
Direct alkylation is a straightforward approach, but it often suffers from a lack of selectivity, leading to the formation of dialkylated byproducts that can complicate purification and reduce the overall yield of the desired mono-alkylated product. This route may be suitable for smaller-scale syntheses where purification by chromatography is feasible.
-
Reductive amination is generally the preferred method for its high selectivity, milder reaction conditions, and often higher yields. The one-pot nature of the reaction and the typically cleaner reaction profiles make it more amenable to large-scale production. The commercial availability of 1,3-dioxolane-2-carbaldehyde and mild reducing agents further enhances the attractiveness of this route.
For researchers and drug development professionals, the choice of synthesis route will ultimately depend on the specific project requirements, including scale, purity specifications, and cost considerations. However, for most applications, the superior efficiency and selectivity of reductive amination make it the more strategic and advantageous choice for the synthesis of 1-(1,3-Dioxolan-2-ylmethyl)piperazine.
References
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on the Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Kappe, C. O. (2000). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 39(1), 46-47. [Link]
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]
Navigating the Chiral Maze: A Comparative Guide to Assessing the Enantiomeric Purity of 1-(1,3-Dioxolan-2-ylmethyl)piperazine Derivatives
For researchers, scientists, and drug development professionals, the stereochemical integrity of a pharmaceutical compound is not a matter of academic curiosity but a critical determinant of its therapeutic efficacy and safety. The 1-(1,3-Dioxolan-2-ylmethyl)piperazine scaffold is a privileged structure in modern medicinal chemistry, frequently incorporated into a wide array of drug candidates. The inherent chirality in many of these derivatives necessitates robust and reliable analytical methodologies to accurately determine enantiomeric purity. This guide provides an in-depth, objective comparison of the primary analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, empowering the reader to not only replicate the methods but also to adapt and troubleshoot them effectively. Each presented technique is a self-validating system, grounded in established scientific principles and supported by peer-reviewed literature.
The Imperative of Enantiomeric Purity in Drug Development
The differential pharmacological and toxicological profiles of enantiomers are well-documented. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, or worse, contribute to adverse effects. Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), have stringent requirements for the stereochemical characterization of new drug entities.[1] Therefore, the accurate assessment of enantiomeric excess (e.e.) is a non-negotiable aspect of quality control throughout the drug development lifecycle.
A Comparative Overview of Analytical Techniques
The choice of an analytical technique for determining enantiomeric purity is often a balance of factors including sensitivity, resolution, speed, and the specific physicochemical properties of the analyte. The following sections will explore the three most powerful and widely adopted methods for the chiral analysis of 1-(1,3-Dioxolan-2-ylmethyl)piperazine derivatives.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | NMR with Chiral Solvating Agents (CSA) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP) in a liquid mobile phase. | Differential interaction of enantiomers with a CSP in a supercritical fluid mobile phase (typically CO2). | Formation of transient diastereomeric complexes with a CSA, inducing chemical shift non-equivalence. |
| Resolution | High, often baseline separation. | Very high, often superior to HPLC. | Variable, dependent on analyte-CSA interaction. |
| Sensitivity | High (UV, MS detection). | High (UV, MS detection). | Lower, requires higher sample concentration. |
| Analysis Time | Moderate to long. | Fast. | Very fast. |
| Solvent Consumption | High. | Low ("Green" technique).[2] | Very low. |
| Method Development | Can be time-consuming. | Generally faster than HPLC.[3] | Relatively straightforward. |
| Sample Preparation | Simple dissolution. | Simple dissolution. | Simple mixing of analyte and CSA. |
| Quantitative Accuracy | Excellent. | Excellent. | Good to excellent, requires careful integration. |
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC remains the most established and widely used technique for the separation and quantification of enantiomers in the pharmaceutical industry.[4] The principle lies in the differential interaction between the enantiomers of the analyte and a chiral stationary phase (CSP).[5] This difference in interaction energy leads to different retention times, allowing for their separation and individual quantification.
The Causality of Separation: The Role of the Chiral Stationary Phase
The heart of a successful chiral HPLC separation is the selection of an appropriate CSP. For heterocyclic compounds like piperazine derivatives, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice due to their broad applicability and proven track record.[6][7][8] These CSPs offer a combination of steric and interactive sites (e.g., hydrogen bonding, dipole-dipole interactions) that can effectively discriminate between enantiomers.
Caption: Chiral HPLC Separation Workflow.
Experimental Protocol: Chiral HPLC Method Development
A systematic approach to method development is crucial for achieving a robust and reliable separation.
1. Initial Screening of Chiral Stationary Phases:
-
Objective: To identify a CSP that shows enantioselectivity for the target analyte.
-
Recommended Columns:
-
Chiralpak® IA, IB, IC (amylose-based)
-
Chiralcel® OD, OJ (cellulose-based)
-
-
Rationale: These polysaccharide-based columns offer a diverse range of chiral recognition mechanisms and are a good starting point for screening.
2. Mobile Phase Screening:
-
Objective: To optimize the separation by varying the mobile phase composition.
-
Typical Mobile Phases:
-
Normal Phase: Hexane/Isopropanol or Hexane/Ethanol mixtures.
-
Polar Organic Mode: Acetonitrile/Methanol or Acetonitrile/Ethanol mixtures.
-
Additives: For basic compounds like piperazine derivatives, the addition of a small amount of a basic modifier (e.g., 0.1% diethylamine or ethanolamine) is often necessary to improve peak shape and resolution.
-
-
Rationale: The choice of mobile phase and additives can significantly influence the interactions between the analyte and the CSP.
3. Method Optimization:
-
Objective: To fine-tune the separation to achieve baseline resolution and optimal analysis time.
-
Parameters to Optimize:
-
Mobile Phase Composition: Adjust the ratio of the organic modifiers.
-
Flow Rate: Typically in the range of 0.5-1.5 mL/min.
-
Column Temperature: Can influence selectivity and resolution.
-
4. Method Validation:
-
Objective: To demonstrate that the analytical method is suitable for its intended purpose.
-
Validation Parameters (according to ICH Q2(R1) guidelines): [1][9]
-
Specificity: The ability to assess the analyte in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has suitable linearity, accuracy, and precision.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.[10]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
-
Chiral Supercritical Fluid Chromatography (SFC): The High-Speed Alternative
Chiral SFC has emerged as a powerful alternative to HPLC for enantiomeric separations, offering significant advantages in terms of speed and reduced solvent consumption.[2][11] SFC utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase. The low viscosity and high diffusivity of supercritical CO2 allow for faster separations at higher flow rates without a significant loss in efficiency.[12]
The Synergy of Supercritical CO2 and Organic Modifiers
In chiral SFC, the mobile phase is a mixture of supercritical CO2 and an organic modifier (e.g., methanol, ethanol). The modifier plays a crucial role in modulating the retention and selectivity of the separation. For basic compounds like piperazine derivatives, the addition of a basic additive to the modifier is often necessary.
Caption: Schematic of a Chiral SFC System.
Experimental Protocol: Chiral SFC Method Development
The method development strategy for chiral SFC is similar to that of HPLC, focusing on column and mobile phase screening.
1. Column and Modifier Screening:
-
Objective: To rapidly identify a suitable column and modifier combination.
-
Recommended Columns: The same polysaccharide-based columns used for HPLC are generally effective in SFC.
-
Typical Modifiers: Methanol, ethanol, isopropanol.
-
Additives: 0.1-0.5% diethylamine or other suitable amine.
2. Optimization of SFC Parameters:
-
Objective: To fine-tune the separation.
-
Parameters to Optimize:
-
Modifier Percentage: Typically a gradient from 5% to 40% is screened.
-
Backpressure: Usually maintained between 100 and 200 bar.
-
Temperature: Can affect the density of the supercritical fluid and influence the separation.
-
NMR Spectroscopy with Chiral Solvating Agents (CSAs): The Rapid Screening Tool
NMR spectroscopy offers a fundamentally different approach to the determination of enantiomeric purity. Instead of physical separation, this method relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and a chiral solvating agent (CSA).[13] These diastereomeric complexes have different magnetic environments, leading to separate signals for the two enantiomers in the NMR spectrum.[14][15]
The Principle of Diastereomeric Complexation
The addition of a CSA to a solution of a racemic mixture results in a rapid equilibrium between the free enantiomers and their diastereomeric complexes with the CSA. The different spatial arrangements of these complexes cause the corresponding protons (or other nuclei) in the two enantiomers to experience slightly different magnetic fields, resulting in a splitting of the NMR signals. The ratio of the integrals of these separated signals directly corresponds to the enantiomeric ratio.
Caption: Principle of NMR with a Chiral Solvating Agent.
Experimental Protocol: Enantiomeric Purity by NMR
1. Selection of a Chiral Solvating Agent:
-
Objective: To choose a CSA that will effectively interact with the analyte to induce chemical shift non-equivalence.
-
Recommended CSAs for Piperazine Derivatives:
-
(R)-(-)- or (S)-(+)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE): Known to be effective for amines.
-
Cyclodextrin derivatives: Can form inclusion complexes with suitable guest molecules.[13]
-
2. Sample Preparation:
-
Objective: To prepare a sample suitable for NMR analysis.
-
Procedure:
-
Dissolve a known amount of the 1-(1,3-Dioxolan-2-ylmethyl)piperazine derivative in a suitable deuterated solvent (e.g., CDCl3, C6D6).
-
Acquire a standard 1H NMR spectrum.
-
Add a molar equivalent of the CSA to the NMR tube.
-
Gently mix and acquire another 1H NMR spectrum.
-
If no signal separation is observed, incrementally add more CSA (up to 5-10 equivalents) and re-acquire the spectrum.
-
3. Data Analysis:
-
Objective: To calculate the enantiomeric excess.
-
Procedure:
-
Identify a well-resolved, non-overlapping signal that shows clear separation for the two enantiomers.
-
Carefully integrate the two separated peaks.
-
Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [|Integral(major) - Integral(minor)| / (Integral(major) + Integral(minor))] x 100
-
Conclusion: A Multi-faceted Approach to Ensuring Chiral Integrity
The assessment of enantiomeric purity of 1-(1,3-Dioxolan-2-ylmethyl)piperazine derivatives is a critical task in pharmaceutical development, and a one-size-fits-all approach is rarely optimal. Chiral HPLC stands as the robust and validated workhorse for quantitative analysis, providing high resolution and sensitivity. Chiral SFC offers a significant advantage in terms of speed and reduced environmental impact, making it an excellent choice for high-throughput screening and purification. NMR spectroscopy with chiral solvating agents provides a rapid and straightforward method for quick checks of enantiomeric purity, particularly during reaction monitoring and process development.
For a comprehensive and self-validating approach, the complementary use of these techniques is highly recommended. A rapid screen by NMR can guide the development of a more rigorous and quantitative chiral HPLC or SFC method. By understanding the principles, strengths, and limitations of each technique, researchers can confidently navigate the complexities of chiral analysis and ensure the stereochemical integrity of their drug candidates.
References
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Wenzel, T. J., & Wilcox, J. D. (2016). Chiral solvating agents for NMR spectroscopy. In Chiral Analysis (pp. 239-277). Elsevier. [Link]
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ICH Harmonised Tripartite Guideline. Q14: Analytical Procedure Development. (2022). European Medicines Agency. [Link]
-
Umstead, W. (2023, June 30). The Use of Polysaccharide-based Chiral Stationary Phases for the Achiral and Chiral Separation of Cannabinoids [Video]. YouTube. [Link]
-
Papke, R. L., et al. (2015). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 6(11), 1846–1858. [Link]
-
Schulte, M., & Wenz, A. (2015). Multiple Chiral Centers - A Challenge in Chiral HPLC Method Development. ResearchGate. [Link]
-
Welch, C. J., et al. (2010). A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. LCGC North America, 28(10), 874-881. [Link]
-
IBS-Standard. (n.d.). Chiral HPLC Method Development. [Link]
-
Li, Z., et al. (2018). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. Molecules, 23(8), 2021. [Link]
-
Speybrouck, D., & Lipka, E. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applications. LCGC Europe, 35(4), 132-140. [Link]
-
P. Franco, T. Zhang. (2000). Chiral separation of four 1,3-dioxolane derivatives by supercritical fluid chromatography on an amylose-based column. Journal of Chromatography A, 871(1-2), 127-137. [Link]
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Garg, G., & Wenzel, T. J. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12947-12957. [Link]
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Niaei, N., et al. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis, 45(17-18), 1479-1486. [Link]
-
Ahuja, S. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 21(11), 1104-1111. [Link]
-
Park, J. H., et al. (2018). Application of Polysaccharide-Based Chiral HPLC Columns for Separation of Nonenantiomeric Isomeric Mixtures of Organometallic Compounds. Organometallics, 37(24), 4683-4689. [Link]
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Reddy, B. P., et al. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. ResearchGate. [Link]
-
Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. [Link]
-
Papke, R. L., et al. (2015). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 6(11), 1846–1858. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guide. [Link]
-
Yilmaz, F., et al. (2018). Design and Synthesis of Some Piperazine Hybrid Molecules. Revue Roumaine de Chimie, 63(5-6), 461-470. [Link]
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McConathy, J., & Owens, M. J. (2003). Stereochemistry in drug action. Primary care companion to the Journal of clinical psychiatry, 5(2), 70–73. [Link]
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Hyun, M. H. (2018). Polysaccharide-Derived Chiral Stationary Phases for the Separation of Enantiomers. In Chromatographic Method Development. IntechOpen. [Link]
-
Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]
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Gadzała-Kopciuch, R. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Journal of Liquid Chromatography & Related Technologies, 28(13), 2047-2062. [Link]
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Martins, M. A., et al. (2013). Determination of the enantiomeric composition of chiral delta-2-thiazolines-1,3 by 1H and 19F NMR spectroscopy using chiral solvating agents. Tetrahedron: Asymmetry, 24(15-16), 947-954. [Link]
-
Rahman, M. M., et al. (2017). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 16(1), 85-92. [Link]
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Daicel Chiral Technologies. (2022, September 15). Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases [Video]. YouTube. [Link]
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BUCHI Corporation. (2023, August 24). Chiral Separations: Using SFC to Unlock Purification Potential [Video]. YouTube. [Link]
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Hyun, M. H. (2018). Polysaccharide-Derived Chiral Stationary Phases for the Separation of Enantiomers. In Chromatographic Method Development. IntechOpen. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling 1-(1,3-Dioxolan-2-ylmethyl)piperazine: Essential Safety Protocols
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. 1-(1,3-Dioxolan-2-ylmethyl)piperazine is a compound for which specific, comprehensive safety data may not be readily available. Therefore, a robust safety protocol must be derived from a thorough analysis of its core structural motifs: the piperazine ring and the dioxolane group. This guide provides the essential, immediate safety and logistical information required for its handling, grounded in the established hazard profiles of its constituent parts.
Hazard Assessment: A Synthesis of Component Risks
To establish a reliable safety framework, we must assume the compound exhibits the hazards associated with both piperazine and 1,3-dioxolane.
-
Piperazine Moiety: The piperazine core is associated with significant health risks. It is classified as a substance that causes severe skin burns and eye damage.[1][2][3] Furthermore, it is recognized as a potential skin and respiratory sensitizer, meaning repeated exposure can lead to allergic reactions.[1][3] There is also evidence suggesting it may be a reproductive toxin.[1][3]
-
1,3-Dioxolane Moiety: The dioxolane group introduces a significant physical hazard. 1,3-Dioxolane is a highly flammable liquid and vapor.[4][5][6] It is also a serious eye irritant.[4][5][6] Some data also indicates a potential for reproductive toxicity.[5][6]
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential to mitigate the identified risks. The selection of PPE should be based on a risk assessment of the specific procedure being performed.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Chemical safety goggles and a full-face shield | Chemical-resistant gloves (e.g., Nitrile, Neoprene), double-gloving recommended | Flame-retardant lab coat, closed-toe shoes | Required if not in a certified chemical fume hood or if dust is generated. An N95 respirator may be sufficient for nuisance dust, but a respirator with organic vapor cartridges is preferable.[7][8] |
| Handling Solutions | Chemical safety goggles (minimum); face shield recommended | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Flame-retardant lab coat, chemical-resistant apron, closed-toe shoes | Required if not working in a certified chemical fume hood. Use a respirator with organic vapor cartridges. |
| Large-Scale Operations (>50g) | Full-face shield over chemical safety goggles | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber) | Flame-retardant and chemical-resistant suit or coveralls | A full-face respirator with organic vapor cartridges or a supplied-air respirator (SCBA) may be necessary based on the scale and ventilation.[9][10] |
Causality of PPE Choices:
-
Eye Protection: The combination of the corrosive nature of piperazine and the severe eye irritation potential of dioxolane necessitates robust protection. A face shield is critical to protect against splashes during transfers of liquids.
-
Skin Protection: A flame-retardant lab coat addresses the flammability risk from the dioxolane moiety, while chemical resistance is needed to protect against the corrosivity of the piperazine base.
-
Respiratory Protection: The dual risk of inhaling fine, sensitizing piperazine-containing dust and flammable, irritating dioxolane-related vapors makes respiratory protection a critical consideration, especially outside of primary engineering controls like a fume hood.
Operational and Disposal Plans
A self-validating protocol relies on integrating safety measures directly into the workflow. The following diagram and procedures outline a safe operational path.
Caption: Workflow for Safe Handling of 1-(1,3-Dioxolan-2-ylmethyl)piperazine.
Step-by-Step Handling Protocol:
-
Preparation: Always work within a certified chemical fume hood. Ensure a safety shower and eyewash station are accessible.[2]
-
Controlling Ignition Sources: Due to the flammability hazard, eliminate all potential ignition sources from the immediate area.[2][4] Use non-sparking tools for handling containers. For transfers of significant quantities, ensure containers are grounded and bonded to prevent static discharge.[2][4]
-
Weighing: When weighing the solid, do so in the fume hood on a disposable weigh boat. Avoid generating dust.[11] If any dust is created, gently clean the area with a damp cloth; do not dry sweep.
-
Transfer and Dissolution: Add the solid to the solvent slowly. Be aware that dissolving amines can be exothermic. If necessary, use an ice bath to control the temperature of the vessel.
-
Reaction Monitoring: Keep the reaction vessel closed to the extent possible to contain vapors.
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spill: Evacuate the area. For small spills, absorb the material with a non-combustible absorbent material (e.g., sand, vermiculite).[4][11] Place the absorbed material into a sealed, labeled container for hazardous waste disposal. Do not allow the spill to enter drains or waterways.[11][13][14]
Storage and Disposal:
-
Storage: Store the compound in a tightly sealed container in a cool, dry, well-ventilated area designated for flammable and corrosive materials.[1][4][11][12] Store away from incompatible materials such as strong oxidizing agents and acids.[2][11]
-
Disposal: All waste, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[12] Do not empty into drains.[13] Follow all local, state, and federal regulations for hazardous waste disposal.
References
- Piperazine - Santa Cruz Biotechnology. (n.d.).
- Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid - Carl ROTH. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, January 2).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2010, November 24).
- SAFETY DATA SHEET - Fisher Scientific. (2010, November 24).
- Piperazine citrate - Novachem. (2024, January 2).
- 1,3-Dioxolane - SAFETY DATA SHEET. (2023, March 14).
- Piperazine - Safety Data Sheet - ChemicalBook. (n.d.).
- Safety Data Sheet: 1,3-Dioxolane - Carl ROTH. (n.d.).
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
- What are the Health and Safety Guidelines for Using Amines? (n.d.).
- Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9).
- Personal Protective Equipment (PPE) - CHEMM. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
- Personal Protective Equipment: Chemical Handling - Good Day's Work. (2016, April 14).
- SAFETY DATA SHEET - TCI Chemicals. (2025, March 28).
- Hazardous Substance Fact Sheet - NJ.gov. (1999, February).
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



